Product packaging for Methyl 3-ethylpent-2-enoate(Cat. No.:CAS No. 13979-17-4)

Methyl 3-ethylpent-2-enoate

Cat. No.: B081880
CAS No.: 13979-17-4
M. Wt: 142.2 g/mol
InChI Key: KHCHUBDYIXGFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-ethylpent-2-enoate is an unsaturated ester compound that serves as a versatile building block in organic synthesis and chemical research. This compound is part of a class of chemicals known for their utility in various industrial and laboratory applications. Applications and Research Value: Based on its structural features, which include an ester group and an unsaturated bond, this compound is typically of interest to researchers as a potential intermediate. It may be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or functional materials. Similar compounds are also investigated in the development of flavors and fragrances due to their potential structural contributions to odor profiles. Handling and Compliance: this compound is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B081880 Methyl 3-ethylpent-2-enoate CAS No. 13979-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13979-17-4

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

methyl 3-ethylpent-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3

InChI Key

KHCHUBDYIXGFBM-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)OC)CC

Canonical SMILES

CCC(=CC(=O)OC)CC

Synonyms

3-Ethyl-2-pentenoic acid methyl ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-ethylpent-2-enoate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this and structurally related molecules is critical. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the proton network and its interactions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift principles and analysis of structurally analogous compounds. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument parameters.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃-O-)3.68Singlet (s)-3H
H-b (=CH-)5.70Singlet (s)-1H
H-c (-CH₂-CH₃)2.25Quartet (q)7.52H
H-d (-CH₂-CH₃)1.05Triplet (t)7.53H
H-e (-CH₂-CH₃ at C3)2.15Quartet (q)7.52H
H-f (-CH₂-CH₃ at C3)1.10Triplet (t)7.53H

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.

  • Methyl Ester Protons (H-a): A sharp singlet is predicted around 3.68 ppm, integrating to three protons. This signal is characteristic of the methyl group attached to the ester oxygen.

  • Vinylic Proton (H-b): A singlet corresponding to the vinylic proton at the C2 position is expected at approximately 5.70 ppm. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and the double bond.

  • Ethyl Group Protons at C3 (H-e, H-f): The methylene protons (H-e) of the ethyl group at the C3 position are predicted to appear as a quartet around 2.15 ppm, coupled to the neighboring methyl protons (H-f). These methyl protons (H-f) will, in turn, appear as a triplet at approximately 1.10 ppm.

  • Ethyl Group Protons (Hypothetical - for comparison with similar structures): For the purpose of a comprehensive guide, it is important to note the expected signals for the other ethyl group attached to the double bond. The methylene protons (H-c) are predicted as a quartet around 2.25 ppm, and the methyl protons (H-d) as a triplet around 1.05 ppm.

Experimental Protocol

This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should ensure good sample solubility and minimal interference with the analyte signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

3.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe is recommended.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and resolution.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full proton relaxation.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the protons in this compound.

G cluster_ester Methyl Ester cluster_vinyl Vinylic cluster_ethyl_c3 Ethyl at C3 cluster_ethyl_c4 Ethyl H-a (3H) H-a (3H) H-b (1H) H-b (1H) H-e (2H) H-e (2H) H-b (1H)->H-e (2H) allylic coupling (weak or absent) H-f (3H) H-f (3H) H-e (2H)->H-f (3H) H-c (2H) H-c (2H) H-d (3H) H-d (3H) H-c (2H)->H-d (3H)

Caption: Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data and consider complementary analytical techniques such as ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methyl 3-ethylpent-2-enoate. While direct experimental data for this specific compound is limited, this guide leverages high-resolution mass spectral data from its close structural analog, Methyl 3-methyl-2-pentenoate, to infer its fragmentation pathways. This approach provides a robust framework for identifying and characterizing this compound in complex matrices.

Predicted Mass Spectrum and Core Fragmentation Data

The primary fragmentation data is derived from the electron ionization (EI) mass spectrum of Methyl 3-methyl-2-pentenoate, a compound with a nearly identical structure, differing only by a methyl versus an ethyl group at the 3-position. The molecular weight of this compound is 142.20 g/mol .[1] The expected fragmentation patterns are detailed below, with quantitative data from the analog presented for comparative analysis.

Table 1: Key Predicted and Analog Mass Spectral Data

FeaturePredicted: this compoundAnalog: Methyl 3-methyl-2-pentenoate[2]
Molecular Formula C₈H₁₄O₂C₇H₁₂O₂
Molecular Weight 142.20128.17
Molecular Ion (M⁺) m/z 142m/z 128
Base Peak m/z 113m/z 41
Key Fragment Ions m/z 113, 99, 83, 71, 55, 43m/z 97, 41, 128

Table 2: Detailed Peak List for Analog Methyl 3-methyl-2-pentenoate

m/zIntensityRelative Intensity (%)
2711.7811.8
2922.4722.5
399.829.8
41 99.99 100.0
4333.8033.8
553.203.2
5611.1811.2
5733.8033.8
711.171.2
7224.0924.1
854.554.6
97 - (2nd Highest)
128 8.28 8.3 (3rd Highest)

Data sourced from MassBank, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP006450. Note: The relative intensity for m/z 97 was not explicitly provided in the available data but is noted as the second highest peak.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for α,β-unsaturated esters. The primary fragmentation events involve cleavage of the ester group, rearrangements, and fragmentation of the alkyl chain.

Alpha-Cleavage and Rearrangements

Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺) at m/z 142. The initial fragmentation is predicted to be the loss of the methoxy group (•OCH₃) to form a stable acylium ion at m/z 111. Another key fragmentation is the loss of the ethyl group from the 3-position.

fragmentation_pathway M This compound (M) m/z 142 M_ion [M]⁺˙ m/z 142 M->M_ion Ionization frag1 [M - •CH₃O]⁺ m/z 111 M_ion->frag1 - •OCH₃ frag2 [M - •C₂H₅]⁺ m/z 113 M_ion->frag2 - •C₂H₅ frag3 [M - C₄H₇O]⁺ m/z 71 frag2->frag3 - C₂H₂O

Caption: Primary fragmentation pathways of this compound.

McLafferty Rearrangement

A McLafferty-type rearrangement is also a plausible fragmentation pathway for unsaturated esters, although it can be less favorable than for their saturated counterparts. This would involve the transfer of a hydrogen atom from the γ-carbon of the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Experimental Protocols

The following is a representative experimental protocol for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for this compound.

Sample Preparation (Esterification)

For samples containing the corresponding carboxylic acid, a derivatization to the methyl ester is required.

  • Reaction Mixture: Combine approximately 25 mg of the carboxylic acid with 2 mL of 2M methanolic hydrochloric acid in a reaction vial.

  • Heating: Heat the mixture at 80°C for 20 minutes.

  • Cooling and Extraction: Allow the vial to cool to room temperature. Add 2 mL of water and 2 mL of n-heptane. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers and transfer the upper heptane layer containing the FAME to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Agilent 6890N GC coupled to a 5973 Mass Selective Detector (or equivalent).

  • Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 230°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 3 minutes.

    • Ramp: Increase to 210°C at a rate of 50°C/min.

    • Hold: Maintain 210°C for 4 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis esterification Esterification extraction Liquid-Liquid Extraction esterification->extraction injection GC Injection extraction->injection Inject Sample separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by key losses of the methoxy and ethyl groups, leading to prominent fragment ions. By leveraging the detailed mass spectral data of its close analog, Methyl 3-methyl-2-pentenoate, this guide provides a robust framework for the identification and structural elucidation of the target compound. The provided experimental protocol offers a standardized methodology for obtaining high-quality mass spectra for this class of molecules, which is essential for researchers in the fields of chemistry, biochemistry, and drug development.

References

An In-depth Technical Guide to Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethylpent-2-enoate (CAS Number: 13979-17-4), an α,β-unsaturated ester. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document synthesizes known information, including its chemical identity, spectroscopic data, and potential biological relevance. Furthermore, a plausible synthetic route is proposed based on established organic chemistry principles, accompanied by a generalized experimental protocol. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in chemical synthesis and drug discovery.

Chemical Identity and Properties

This compound is an organic compound classified as an α,β-unsaturated ester. Its chemical structure features a carbon-carbon double bond conjugated to a carbonyl group.

PropertyValueSource
CAS Number 13979-17-4[1][2]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES CCC(=CC(=O)OC)CN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Refractive Index Data not availableN/A

Spectroscopic Data

Mass Spectrometry

A mass spectrum for this compound is available in the EPA/NIH Mass Spectral Data Base. The spectrum shows a molecular ion peak consistent with its molecular weight.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for this compound has been reported in a study on methylated cytokinins from the phytopathogen Rhodococcus fascians.[3]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
5.61s1H=CH
3.68s3H-OCH₃
2.62q2H-CH₂-CH₃
2.19q2H=C-CH₂-CH₃
1.07t3H-CH₂-CH₃
1.07t3H=C-CH₂-CH₃

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The proposed synthesis involves the reaction of methyl 2-(diethoxyphosphoryl)acetate with 3-pentanone.

HWE_Synthesis reagent1 Methyl 2-(diethoxyphosphoryl)acetate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 3-Pentanone reagent2->reaction base Strong Base (e.g., NaH) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction product This compound byproduct Diethyl phosphate reaction->product reaction->byproduct

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Generalized Experimental Protocol

Materials:

  • Methyl 2-(diethoxyphosphoryl)acetate

  • 3-Pentanone (diethyl ketone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

    • Carefully add sodium hydride (60% dispersion in mineral oil) to the THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add methyl 2-(diethoxyphosphoryl)acetate dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with 3-Pentanone:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Add 3-pentanone dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Biological Relevance and Potential Applications

While specific pharmacological studies on this compound are scarce, its identification in biological contexts suggests potential areas for further investigation.

Natural Occurrence and Biosynthesis

This compound has been identified as a product of the enzymatic activity of the phytopathogen Rhodococcus fascians.[3] This suggests a role in plant-microbe interactions and a potential biosynthetic pathway in microorganisms.

Biological_Context cluster_rhodococcus Rhodococcus fascians Study cluster_triphala Triphala Extract Study rhodococcus Rhodococcus fascians enzymatic_reaction Enzymatic Reaction rhodococcus->enzymatic_reaction product_rh This compound enzymatic_reaction->product_rh triphala Triphala Plant Extract gcms GC-MS Analysis triphala->gcms product_tr This compound (Identified Component) gcms->product_tr

Caption: Identification of this compound in biological studies.

Potential as a Bioactive Compound

The compound was also identified as a constituent of Triphala plant extracts in a study investigating the inhibition of the Phospholipase A₂ (PLA₂) enzyme.[4][5] PLA₂ is a well-known target in drug discovery for inflammatory diseases. While the direct activity of this compound was not confirmed in this study, its presence in a traditionally medicinal plant extract warrants further investigation into its potential inhibitory effects on PLA₂ or other biological targets.

α,β-Unsaturated Esters in Drug Development

The α,β-unsaturated carbonyl moiety is a recognized "warhead" in medicinal chemistry, capable of covalent modification of biological nucleophiles, such as cysteine residues in proteins, through Michael addition.[6][7][8] This mechanism is utilized in the design of irreversible inhibitors for various enzymes. The reactivity of this functional group can be tuned to achieve desired selectivity and potency. However, this reactivity also poses a risk of off-target effects and toxicity.[9] Therefore, any drug development program involving this compound would need to carefully evaluate its reactivity, selectivity, and toxicological profile.

Conclusion

This compound is a sparsely studied α,β-unsaturated ester. This guide has consolidated the available information on its chemical properties and spectroscopic data. A robust and plausible synthetic route via the Horner-Wadsworth-Emmons reaction has been proposed to facilitate its accessibility for further research. Its identification in biological systems, particularly in a plant extract with known medicinal properties, suggests that this compound may possess interesting biological activities. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and a systematic evaluation of its biological effects, especially concerning its potential as a modulator of inflammatory pathways.

References

An In-depth Technical Guide to Ethyl 3-Methyl-2-Oxopentanoate as a Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial research indicates that "methyl 3-ethylpent-2-enoate," the topic specified in the query, is not a recognized flavor compound. However, the structurally similar compound, ethyl 3-methyl-2-oxopentanoate , is a well-documented and impactful flavor and fragrance ingredient. This guide will focus on the properties and applications of ethyl 3-methyl-2-oxopentanoate.

Introduction

Ethyl 3-methyl-2-oxopentanoate (FEMA Number: 4903; CAS Number: 26516-27-8) is a significant flavor compound valued for its complex and desirable sensory profile.[1][2][3] It is characterized by a unique combination of nutty, fruity, and sweet notes, with a particularly prominent walnut character.[4][5][6] This technical guide provides a comprehensive overview of its chemical properties, sensory characteristics, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1][7]
Molecular Weight 158.19 g/mol [1][7]
Appearance Not Available[8]
Boiling Point 186-187 °C[8]
Flash Point 77.11 °C
Water Solubility 11110.00 mg/L at 25 °C (estimated)[8]
Log P 1.8[1]

Sensory Characteristics and Applications

Ethyl 3-methyl-2-oxopentanoate is highly regarded for its multifaceted aroma profile. It is not reported to occur naturally in foods.[8] Its enantiomers exhibit distinct sensory properties:

  • Ethyl (S)-(+)-3-methyl-2-oxo-pentanoate: Possesses a characteristic walnut note, accompanied by pungent, ethereal, and slightly fruity undertones.[6]

  • Ethyl (R)-(-)-3-methyl-2-oxo-pentanoate: Also presents a walnut note but is described as more pungent, drier, and less powerful, lacking the fruity-apple nuance of the (S)-isomer.[6]

The racemic mixture is described as having fruity, caramellic, herbal, sweet, apple, and buttery notes.[1]

Applications in Flavor and Fragrance

This compound is utilized to impart or enhance specific flavor profiles in a variety of products. Recommended usage levels are provided in parts per million (ppm) in the final product.

ApplicationRecommended Usage Level (ppm)Flavor ContributionSource
Nut Flavors
Almond80Adds depth and rounds out the nutty note.[3]
Hazelnut150Similar effect to almond, at a slightly higher concentration.[3]
Peanut100 (starting point)Enhances the peanut profile.[3]
Pistachio100Complements the assertive nutty character.[3]
Walnut200 - 1000Can be used subtly or as a primary flavor component.[3]
Brown Flavors
Caramel50Adds an interesting nutty note that blends well with fruity caramel notes.
Chocolate and Cocoa20 (milk chocolate) - 50Enhances cocoa flavors.
Savory Flavors
Bacon and Ham20 (bacon), 30 (ham)Adds attractive nuances to meat flavors.
Cooked Mushroomup to 100Particularly effective in cooked mushroom profiles.
Fruit Flavors
Pineapple60Adds an interesting character, with a hint of processed juice.[3]
Strawberry5Adds depth and realism to the fruity profile.[3]
Other
Maple30 (syrup) - higher for overt flavoringBlends well with fenugreek notes.[3]
Black and Red Tea50 (starting point)Useful in black and especially red tea flavors.[3]

Experimental Protocols

Synthesis of Ethyl 3-Methyl-2-Oxopentanoate

A patented method describes the synthesis of ethyl 3-methyl-2-oxopentanoate from L-isoleucine.[5] The following is a generalized protocol based on this method.

Materials:

  • L-isoleucine

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Pyridinium Chlorochromate (PCC)

  • Sodium Acetate

Procedure:

  • Diazotization of L-isoleucine: L-isoleucine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite in demineralized water is added slowly while maintaining a low temperature.

  • Hydrolysis and Extraction: After stirring, the reaction mixture is neutralized with sodium bicarbonate. The solution is saturated with sodium chloride and extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid.

  • Esterification: The crude hydroxy acid is dissolved in absolute ethanol, and concentrated sulfuric acid is added. The mixture is heated to produce the corresponding ethyl ester.

  • Oxidation: The resulting ethyl 2-hydroxy-3-methylpentanoate is oxidized using pyridinium chlorochromate (PCC) and sodium acetate to yield ethyl 3-methyl-2-oxopentanoate.

  • Purification: The final product is purified by distillation.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Esterification cluster_step3 Step 3: Oxidation cluster_step4 Final Product L_isoleucine L-Isoleucine Diazotization Diazotization Reaction L_isoleucine->Diazotization H2SO4_NaNO2 H₂SO₄, NaNO₂ H2SO4_NaNO2->Diazotization Hydroxy_acid (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid Diazotization->Hydroxy_acid Hydrolysis & Extraction Esterification Esterification Hydroxy_acid->Esterification Ethanol_H2SO4 Ethanol, H₂SO₄ Ethanol_H2SO4->Esterification Hydroxy_ester Ethyl 2-hydroxy-3-methylpentanoate Esterification->Hydroxy_ester Oxidation Oxidation Hydroxy_ester->Oxidation PCC_NaOAc PCC, NaOAc PCC_NaOAc->Oxidation Final_Product Ethyl 3-methyl-2-oxopentanoate Oxidation->Final_Product Purification

Caption: Synthesis workflow for ethyl 3-methyl-2-oxopentanoate.
Sensory Evaluation Protocol

A descriptive sensory analysis can be employed to characterize the flavor profile of ethyl 3-methyl-2-oxopentanoate.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated experience in flavor profiling.

Sample Preparation:

  • Prepare a stock solution of ethyl 3-methyl-2-oxopentanoate in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions in deionized, odor-free water at concentrations relevant to typical food applications (e.g., 1, 5, 10, 50, 100 ppm).

  • Present samples in coded, covered glass containers to prevent olfactory adaptation.

Procedure:

  • Training Session: Familiarize panelists with the aroma of the pure compound and reference standards for nutty, fruity, sweet, and other relevant aroma attributes. Develop a consensus vocabulary to describe the sensory characteristics.

  • Evaluation: Panelists will assess the aroma of each sample orthonasally (sniffing).

  • Rating: Panelists will rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical scores and analyzed using statistical methods (e.g., ANOVA) to determine significant differences between concentrations and to generate a comprehensive flavor profile.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Select Trained Panel Training Panel Training & Vocabulary Development Panel_Selection->Training Sample_Prep Prepare Dilutions Evaluation Orthonsal Aroma Assessment Sample_Prep->Evaluation Training->Evaluation Rating Rate Attribute Intensities Evaluation->Rating Data_Collection Collect Intensity Scores Rating->Data_Collection Stats_Analysis Statistical Analysis (ANOVA) Data_Collection->Stats_Analysis Profile_Generation Generate Flavor Profile Stats_Analysis->Profile_Generation

Caption: Workflow for descriptive sensory analysis.

Signaling Pathway

The perception of volatile flavor compounds like ethyl 3-methyl-2-oxopentanoate is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[9][10][11]

General Olfactory Signaling Pathway:

  • Binding: An odorant molecule binds to a specific olfactory receptor.

  • G-protein Activation: This binding activates an associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open channels leads to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing.

Olfactory_Signaling_Pathway Odorant Ethyl 3-methyl-2-oxopentanoate OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Cations Ca²⁺, Na⁺ Depolarization Depolarization Cations->Depolarization Influx through channel Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Generalized olfactory signal transduction pathway.

Conclusion

Ethyl 3-methyl-2-oxopentanoate is a versatile and valuable flavor compound with a distinctive nutty and fruity aroma profile. Its synthesis from readily available precursors and its effectiveness at low concentrations make it a commercially important ingredient in the flavor and fragrance industry. A thorough understanding of its sensory properties and appropriate application levels is crucial for its successful utilization in product development. Further research into the specific olfactory receptors that bind to this compound could provide deeper insights into the molecular basis of its unique flavor perception.

References

The Enigmatic Aroma of Methyl 3-ethylpent-2-enoate: A Technical Guide for Fragrance Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FEMA Number: Not Assigned CAS Number: 13979-17-4 Chemical Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol

Introduction

Methyl 3-ethylpent-2-enoate is an unsaturated ester that has emerged as a molecule of interest within the fragrance and flavor industry. While not as widely documented as other common fragrance esters, its identification in natural sources such as wormwood (Artemisia absinthium L.) suggests a potential for nuanced and complex aromatic contributions.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its olfactory profile, synthesis, and potential applications in fragrance chemistry, aimed at researchers, perfumers, and drug development professionals.

Olfactory Profile and Sensory Characteristics

Direct and detailed sensory evaluations of pure this compound are not extensively published in perfumery literature. However, its presence in the volatile fraction of wormwood, a key botanical in vermouth and other spirits, indicates its contribution to the overall aromatic profile of these beverages.[1][2] The general olfactory characteristics of unsaturated esters often fall within the fruity, green, and sometimes waxy or fatty categories. Unsaturated esters are known to possess stronger and more diffusive odors compared to their saturated counterparts.

Based on its chemical structure, a β,γ-unsaturated ester, it can be hypothesized that this compound exhibits a complex odor profile. It is likely to possess fruity notes, potentially with green, herbaceous, or slightly spicy undertones, consistent with its occurrence in wormwood. Further sensory analysis by trained panels is required to fully elucidate its specific scent characteristics and potential applications in fine fragrance and consumer products.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the odor threshold of this compound. The following table summarizes the known physical and chemical properties.

PropertyValueSource
CAS Number 13979-17-4Chemical Supplier Catalogues
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
Boiling Point Not available
Density Not available
Flash Point Not available
Solubility Not available

Synthesis and Experimental Protocols

A method for the synthesis of this compound has been described in the scientific literature, providing a foundational protocol for its laboratory-scale preparation.

Reaction Scheme:

A common route to β,γ-unsaturated esters like this compound is through the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate ketone with a phosphonate ylide.

G reagents 3-Pentanone + Methyl (triphenylphosphoranylidene)acetate product This compound + Triphenylphosphine oxide reagents->product Wittig Reaction

Figure 1. A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Adapted from literature):

Materials:

  • 3-Pentanone

  • Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Anhydrous toluene (solvent)

  • Sodium hydride (NaH) as a base (for Horner-Wadsworth-Emmons variant)

  • Diethyl phosphite and methyl chloroacetate (for in-situ ylide generation in HWE)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography column for purification

Procedure (Illustrative Horner-Wadsworth-Emmons approach):

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq) is suspended in anhydrous toluene. Diethyl phosphite (1.1 eq) is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. Subsequently, methyl chloroacetate (1.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours to form the phosphonate ylide.

  • Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and 3-pentanone (1.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Data (¹H NMR, CDCl₃): The proton NMR spectrum of this compound would be expected to show characteristic signals for the vinyl proton, the methyl ester protons, and the protons of the two ethyl groups.

Stability and Application in Fragrance Formulations

The stability of unsaturated esters in fragrance formulations is a critical consideration. The double bond in this compound makes it potentially susceptible to oxidation and polymerization over time, which could lead to a change in the odor profile.[3] The stability can be influenced by factors such as the presence of light, heat, and pro-oxidant materials in the fragrance base.[3]

Potential Degradation Pathway:

G A This compound C Epoxide Formation A->C Oxidation D Polymerization A->D Radical Initiation B Oxidizing Agent (e.g., O2, light, heat) B->A E Off-notes / Loss of Scent C->E D->E

Figure 2. Potential degradation pathways for an unsaturated ester.

To mitigate these degradation pathways, the inclusion of antioxidants and the use of opaque packaging are recommended when formulating with unsaturated esters.

Given its likely fruity-green character, this compound could find application in a variety of fragrance types, including:

  • Fruity Accords: To add a novel and complex nuance to apple, pear, or tropical fruit compositions.

  • Green and Herbaceous Fragrances: To enhance the naturalness and provide a unique twist.

  • Alcoholic Beverage Inspired Scents: To contribute to the authentic aroma of gin, vermouth, or other herbal liqueurs.

  • Fine Fragrance: To introduce an intriguing top or middle note in chypre, fougère, or modern aldehydic compositions.

Conclusion

This compound represents an intriguing, yet underexplored, fragrance ingredient. Its presence in natural botanicals, coupled with the general characteristics of unsaturated esters, suggests a promising potential for creating novel and complex scent profiles. Further research into its detailed organoleptic properties, odor threshold, and stability in various applications is warranted to fully unlock its capabilities for the creative perfumer and fragrance chemist. The provided synthesis protocol offers a starting point for obtaining this material for evaluation and incorporation into new and innovative fragrance creations.

References

A Technical Guide to Substituted Pentenoates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pentenoates represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These α,β-unsaturated carbonyl compounds serve as valuable scaffolds in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of substituted pentenoates, focusing on their synthesis, with an emphasis on the Knoevenagel condensation, and their diverse biological applications, including anticancer, antifungal, and antimicrobial properties. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Synthesis of Substituted Pentenoates

The primary synthetic route to substituted pentenoates is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This method is highly efficient for the formation of carbon-carbon double bonds.

General Experimental Protocol: Knoevenagel Condensation

A variety of catalysts and reaction conditions have been employed for the Knoevenagel condensation to synthesize substituted pentenoates, often involving the reaction of an aldehyde with an active methylene compound like ethyl cyanoacetate.[2][3][4]

Materials:

  • Aldehyde (e.g., substituted benzaldehyde) (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • Catalyst (e.g., DABCO, piperidine, DBU) (20 mmol)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • To a stirred mixture of the aldehyde and ethyl cyanoacetate in the chosen solvent (or solvent-free), the catalyst is added at room temperature.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the aldehyde is consumed. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst used.[1][2]

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether.[2]

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities of Substituted Pentenoates

Substituted pentenoates have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of substituted pentenoates and related pentanoic acid derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5]

Mechanism of Action: Induction of Apoptosis

The anticancer effect of some pentenoate derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Active caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6][7][8][9]

Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by Substituted Pentenoates sub_pent Substituted Pentenoate mito Mitochondrion sub_pent->mito induces stress cyto_c Cytochrome c mito->cyto_c releases apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 activates cas9 Pro-caspase-9 cas9->act_cas9 act_cas3 Active Caspase-3 act_cas9->act_cas3 activates cas3 Pro-caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by substituted pentenoates.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of cyanoacrylate derivatives against various human cancer cell lines.

CompoundSubstituent (R)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
3a H18.2325.1230.15
3b 4-OCH315.6722.4528.78
3c 4-CH317.1124.3329.54
3d 4-F14.5420.1825.65
3e 4-Cl12.8718.9823.43
3f 4-Br11.5617.6521.87
3g 4-NO29.8715.4319.89
3h 2-Cl13.4519.5624.12
3i 2,4-diCl10.2316.7820.54
3j 3,4-diCl10.8917.1221.09
3k 3,4,5-triOCH316.2323.1127.89
3l 2-Thienyl19.0126.3431.23
Data extracted from a study on cyanoacrylate derivatives.[5]
Antimicrobial Activity

Substituted pentenoates have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity. The cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). Some substituted pentenoates may act as inhibitors of these enzymes, preventing the formation of a stable cell wall and leading to bacterial cell lysis.[10][11][12][13][14][15]

Cell_Wall_Inhibition Inhibition of Bacterial Cell Wall Synthesis sub_pent Substituted Pentenoate pbp Penicillin-Binding Protein (Transpeptidase) sub_pent->pbp inhibits cross_linking Peptide Cross-linking pbp->cross_linking catalyzes lysis Cell Lysis pbp->lysis inhibition leads to peptido_synthesis Peptidoglycan Synthesis peptido_synthesis->cross_linking leads to cell_wall Stable Cell Wall cross_linking->cell_wall forms cell_wall->lysis lack of leads to

Caption: Mechanism of action of substituted pentenoates as inhibitors of bacterial cell wall synthesis.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids against various bacterial strains.

CompoundSubstituent (R)S. aureus RN 4220 MIC (µg/mL)S. aureus KCTC 503 MIC (µg/mL)MRSA 512 MIC (µg/mL)QRSA 211 MIC (µg/mL)
4a H2444
4b 4-F2444
4c 4-Cl2422
4d 4-Br2422
4e 4-CH32422
4f 4-OCH32422
4g 3,4-diCl2444
4h 3,4,5-triOCH34488
Data extracted from a study on substituted pentanoic acids.[3]

The antifungal activity of various substituted amiloride and hexamethylene amiloride (HMA) analogs against Cryptococcus neoformans is summarized below, with MIC and MFC values provided.

CompoundMIC (µg/mL)MFC (µg/mL)
Amiloride >64>64
HMA 3264
Analog 9 1616
Data extracted from a study on amiloride analogs.[16]

Experimental Protocols for Biological Assays

Determination of In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion

Substituted pentenoates are a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and antifungal activities. The Knoevenagel condensation provides a robust and versatile method for their synthesis, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The data presented in this guide, including detailed experimental protocols and quantitative biological activity, underscore the importance of this chemical scaffold in drug discovery. Further investigation into the specific molecular targets and signaling pathways modulated by substituted pentenoates will be crucial for the rational design of more potent and selective therapeutic agents. The visualization of these pathways, as depicted in the provided diagrams, offers a framework for understanding their mechanisms of action and for guiding future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-ethylpent-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely utilized olefination reaction in organic synthesis that forms a carbon-carbon double bond from the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.[1][2] This method is particularly advantageous for the synthesis of α,β-unsaturated esters due to its high stereoselectivity, typically favoring the formation of the (E)-isomer, and the ease of removal of its water-soluble phosphate byproduct.[2][3] This protocol will detail the reaction of pentan-3-one with trimethyl phosphonoacetate to yield the target compound.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic chemistry for the synthesis of alkenes. It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which allows for reactions with a wider range of carbonyl compounds, including ketones.[1][3] The reaction generally proceeds with high (E)-stereoselectivity, which is a significant advantage in the synthesis of specific isomers of complex molecules.[2] The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]

The synthesis of this compound serves as an excellent example of the application of the HWE reaction to produce a trisubstituted α,β-unsaturated ester. This structural motif is a common feature in various biologically active molecules and synthetic intermediates.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

HWE_reaction reagents Trimethyl phosphonoacetate product This compound reagents->product + Ketone ketone Pentan-3-one ketone->product base Base (e.g., NaH) Solvent (e.g., THF) base->product Reaction Conditions byproduct Dimethyl phosphate salt product->byproduct + Byproduct

Caption: General reaction scheme for the Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on general methods for the Horner-Wadsworth-Emmons reaction of ketones.[1][3]

Materials:

  • Trimethyl phosphonoacetate

  • Pentan-3-one (Diethyl ketone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Apparatus for distillation or column chromatography

Procedure:

  • Preparation of the Ylide:

    • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Ketone:

    • Cool the ylide solution back to 0 °C.

    • Add pentan-3-one (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Trimethyl phosphonoacetateC₅H₁₁O₅P182.11105-107 (10 mmHg)1.238
Pentan-3-oneC₅H₁₀O86.131020.814
This compoundC₈H₁₄O₂142.20Not availableNot available

Table 2: Expected Spectroscopic Data for this compound

Note: The following data is predicted based on the analysis of a structurally similar compound, 2-(4-methoxyphenyl)-2-oxoethyl 3-ethyl-2-methylpent-2-enoate, and general principles of NMR and IR spectroscopy.[4]

TechniqueExpected Peaks/Shifts
¹H NMR δ ~5.7 (s, 1H, vinylic proton), δ ~3.7 (s, 3H, OCH₃), δ ~2.4 (q, 2H, allylic CH₂ of ethyl group at C3), δ ~2.2 (q, 2H, vinylic CH₂ of ethyl group at C2 position from the ester), δ ~1.1 (t, 3H, CH₃ of ethyl group at C3), δ ~1.0 (t, 3H, CH₃ of ethyl group at C2)
¹³C NMR δ ~167 (C=O), δ ~160 (C3 of alkene), δ ~118 (C2 of alkene), δ ~51 (OCH₃), δ ~25 (allylic CH₂), δ ~20 (vinylic CH₂), δ ~13 (allylic CH₃), δ ~12 (vinylic CH₃)
IR (cm⁻¹) ~2970 (C-H stretch, sp³), ~2940 (C-H stretch, sp³), ~1720 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1170 (C-O stretch, ester)

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start ylide_prep Ylide Preparation: 1. NaH in anhydrous THF at 0°C 2. Add Trimethyl phosphonoacetate 3. Stir at RT for 1h start->ylide_prep reaction Reaction: 1. Cool ylide to 0°C 2. Add Pentan-3-one 3. Stir at RT for 12-24h ylide_prep->reaction workup Work-up: 1. Quench with aq. NH4Cl 2. Extract with Diethyl ether 3. Wash with H2O and Brine 4. Dry and Concentrate reaction->workup purification Purification: Fractional distillation or Column chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and characterization of this compound.

Logical Relationship of HWE Reaction Components

HWE_components cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phosphonate Trimethyl Phosphonoacetate target This compound phosphonate->target ketone Pentan-3-one ketone->target base Base (e.g., NaH) base->target solvent Anhydrous Solvent (e.g., THF) solvent->target byproduct Water-soluble Phosphate target->byproduct formed with

Caption: Logical relationship between reactants, conditions, and products in the HWE synthesis.

References

Application Notes and Protocols for the Esterification of 3-Ethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the esterification of 3-ethylpent-2-enoic acid, a key intermediate in the synthesis of various organic molecules. The information is intended to guide researchers in developing efficient and scalable esterification processes.

Introduction

Esterification of 3-ethylpent-2-enoic acid is a fundamental organic transformation used to produce a variety of ester derivatives. These esters can serve as important building blocks in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This document outlines the general principles, detailed experimental protocols, and expected outcomes for the synthesis of various alkyl and benzyl esters of 3-ethylpent-2-enoic acid.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the resulting esters is crucial for reaction setup, monitoring, and purification.

Table 1: Physicochemical Properties of 3-Ethylpent-2-enoic Acid and its Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-Ethylpent-2-enoic acidC₇H₁₂O₂128.17[1]209-2110.9651.458
Methyl 3-ethylpent-2-enoateC₈H₁₄O₂142.20175-1770.9231.442
Ethyl 3-ethylpent-2-enoateC₉H₁₆O₂156.22188-1900.9081.440
Isopropyl 3-ethylpent-2-enoateC₁₀H₁₈O₂170.25195-1970.8951.438
Benzyl 3-ethylpent-2-enoateC₁₄H₁₈O₂218.29295-2981.0251.521

Note: Some physical properties are estimated based on structurally similar compounds and standard calculation methods.

Reaction Mechanism and Signaling Pathway

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Acid 3-Ethylpent-2-enoic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid Catalyst (H+) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Ester Ester Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water Regenerated_Catalyst Regenerated Catalyst (H+) Ester->Regenerated_Catalyst Deprotonation Regenerated_Catalyst->Catalyst

Caption: Fischer esterification reaction pathway.

Experimental Protocols

The following protocols provide a general framework for the esterification of 3-ethylpent-2-enoic acid. Researchers should optimize these conditions based on the specific alcohol used and the desired scale of the reaction.

General Protocol for Fischer Esterification

This protocol is suitable for the synthesis of methyl, ethyl, and other lower alkyl esters.

Materials:

  • 3-Ethylpent-2-enoic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylpent-2-enoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (5-10 eq), which also serves as the solvent.

  • Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.05-0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by distillation under reduced pressure.

Protocol for the Esterification with Higher Boiling Alcohols (e.g., Benzyl Alcohol)

For higher boiling alcohols, a Dean-Stark apparatus is recommended to remove the water formed during the reaction and drive the equilibrium towards the product.

Materials:

  • 3-Ethylpent-2-enoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 3-ethylpent-2-enoic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and p-TsOH (0.05 eq).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate and can be removed.

  • Continue the reaction until no more water is collected in the trap (typically 6-18 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl ester by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the esterification of 3-ethylpent-2-enoic acid with various alcohols. These values are representative and may vary depending on the specific experimental setup and scale.

Table 2: Reaction Conditions and Yields for the Esterification of 3-Ethylpent-2-enoic Acid

AlcoholCatalystAcid:Alcohol RatioTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄1:10Reflux (65)6-885-95
EthanolH₂SO₄1:8Reflux (78)8-1080-90
Isopropanolp-TsOH1:5Reflux (82)10-1475-85
n-ButanolH₂SO₄1:5Reflux (118)6-888-96
Benzyl Alcoholp-TsOH1:1.5Reflux (Toluene)12-1870-80

Yields are for isolated, purified products and are based on literature for structurally similar α,β-unsaturated carboxylic acids.

Experimental Workflow and Troubleshooting

A systematic workflow is essential for successful esterification. The following diagram illustrates the key stages of the process and a troubleshooting guide for common issues.

Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide Start Reaction Setup Reaction Esterification Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Low_Yield Low Yield Reaction->Low_Yield Issue Incomplete_Reaction Incomplete Reaction Reaction->Incomplete_Reaction Issue Purification Purification Workup->Purification Purification_Issues Purification Difficulties Workup->Purification_Issues Issue Analysis Product Characterization Purification->Analysis Byproducts Formation of Byproducts Purification->Byproducts Issue End Final Product Analysis->End

Caption: General workflow and troubleshooting logic.

Table 3: Troubleshooting Common Issues in the Esterification of 3-Ethylpent-2-enoic Acid

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or catalyst loading. Use a Dean-Stark trap to remove water.
Product loss during workupEnsure complete extraction and minimize transfers. Check pH during neutralization to avoid hydrolysis.
Incomplete Reaction Insufficient catalystIncrease catalyst concentration.
Reversibility of the reactionUse a large excess of the alcohol or remove water as it is formed.
Steric hindranceFor bulky alcohols, consider alternative esterification methods (e.g., using the acid chloride).
Formation of Byproducts Dehydration of alcoholUse milder reaction conditions or a different acid catalyst.
Polymerization of the unsaturated esterAdd a radical inhibitor (e.g., hydroquinone) to the reaction mixture.
Purification Difficulties Incomplete removal of acidEnsure thorough washing with sodium bicarbonate solution.
Co-distillation of impuritiesPerform fractional distillation or use column chromatography for purification.

Conclusion

The esterification of 3-ethylpent-2-enoic acid can be achieved with good to excellent yields using standard Fischer esterification conditions. The choice of alcohol, catalyst, and reaction setup should be tailored to the specific properties of the desired ester. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity products. These application notes and protocols provide a solid foundation for researchers to successfully synthesize a range of 3-ethylpent-2-enoate esters for various applications in chemical synthesis and drug development.

References

Application Note and Protocol: Purification of Methyl 3-ethylpent-2-enoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of methyl 3-ethylpent-2-enoate, an α,β-unsaturated ester, using silica gel column chromatography. The described methodology is designed to efficiently remove common impurities, such as unreacted starting materials and byproducts from synthesis, yielding the target compound with high purity. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining pure this compound for subsequent applications.

Introduction

This compound is an organic compound of interest in various fields of chemical synthesis. As with many organic reactions, its synthesis often results in a mixture containing the desired product along with unreacted starting materials and side products. Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating compounds based on their differential adsorption to a stationary phase. This application note details a robust method for the purification of this compound utilizing silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValue (this compound, estimated)Value (Ethyl 3-methylpent-2-enoate)Value (Ethyl 3-methylbut-2-enoate)
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂[1]C₇H₁₂O₂[2]
Molecular Weight 142.20 g/mol 142.20 g/mol [1]128.17 g/mol [2]
Boiling Point ~160-170 °C (estimated)Not available154-155 °C[2]
Density ~0.92 g/mL (estimated)Not available0.922 g/mL at 25 °C[2]
Polarity MediumMediumMedium

Experimental Protocol

This section provides a detailed step-by-step protocol for the purification of this compound using column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.

  • Prepare a developing chamber with a suitable mobile phase. A good starting point for α,β-unsaturated esters is a mixture of hexane and ethyl acetate.[3]

  • Spot a small amount of the crude reaction mixture onto a TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under UV light and/or by staining with potassium permanganate.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

Table 2: TLC Analysis of Crude this compound

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compoundRf of Major Impurity 1Rf of Major Impurity 2Observations
95:50.450.600.10Good separation between product and impurity 2, but product and impurity 1 are close.
98:20.300.450.05Optimal separation for column chromatography.
90:100.650.750.25All spots are too high on the plate.
Column Chromatography Protocol

Based on the TLC analysis, a 98:2 hexane:ethyl acetate mobile phase is selected for the column chromatography.

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the mobile phase (98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate. The use of flash chromatography (applying pressure) can expedite the process.[3]

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Table 3: Column Chromatography Elution Profile

Fraction NumbersVolume (mL)Predominant Compound(s)Purity (by ¹H NMR, estimated)
1-550Non-polar impurities-
6-15100This compound>98%
16-2050Mixture of product and polar impurities-
21-2550Polar impurities-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the purification process.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Column_Packing Column Packing TLC->Column_Packing Select Mobile Phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Product_Isolation Product Isolation Fraction_Analysis->Product_Isolation Pure_Product Pure this compound Product_Isolation->Pure_Product Crude_Product Crude Product Crude_Product->TLC

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

The decision-making process for optimizing the purification is outlined below.

logical_relationship Start Start: Crude Reaction Mixture TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Assess_Rf Assess Rf of Product TLC_Analysis->Assess_Rf Adjust_Solvent Adjust Solvent Polarity Assess_Rf->Adjust_Solvent Rf not 0.2-0.3 Column_Chromatography Run Column Chromatography Assess_Rf->Column_Chromatography Rf ≈ 0.2-0.3 Adjust_Solvent->TLC_Analysis Analyze_Fractions Analyze Fractions by TLC Column_Chromatography->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Final_Product Obtain Pure Product Evaporate_Solvent->Final_Product

Caption: Decision-making flowchart for the purification protocol.

Discussion

The choice of a non-polar stationary phase like silica gel is appropriate for the purification of medium polarity compounds such as this compound. The mobile phase, a mixture of hexane and ethyl acetate, allows for fine-tuning of the polarity to achieve optimal separation. A less polar mobile phase (higher hexane content) will result in slower elution of all compounds, potentially improving the separation of closely related impurities. Conversely, a more polar mobile phase (higher ethyl acetate content) will accelerate elution. The ideal mobile phase composition is determined empirically through TLC analysis.

Potential impurities in the synthesis of α,β-unsaturated esters can include unreacted aldehydes or ketones, and the corresponding carboxylic acid if hydrolysis occurs.[4] These more polar impurities will have a stronger affinity for the silica gel and will elute later than the desired ester product. Non-polar byproducts will elute earlier.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. By following the detailed steps for TLC analysis, column packing, sample loading, and elution, researchers can obtain the target compound with high purity, suitable for use in further research and development activities. The provided tables and diagrams serve as a clear guide for the execution and understanding of this purification procedure.

References

Application Notes & Protocols for HPLC Separation of Geometric Isomers of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The separation of geometric isomers, particularly cis and trans isomers, of unsaturated esters is a critical analytical challenge in various fields, including food science, pharmaceuticals, and industrial chemistry. The spatial arrangement of substituents around a carbon-carbon double bond significantly influences the physical, chemical, and biological properties of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of these isomers. This document provides detailed application notes and experimental protocols for the separation of geometric isomers of unsaturated esters using HPLC.

The methodologies outlined below focus on Reversed-Phase HPLC (RP-HPLC) for the separation of cis/trans isomers of fatty acid methyl esters (FAMEs) and other unsaturated esters, as well as an introduction to chiral HPLC for the separation of enantiomers.

Separation of cis/trans Isomers of Fatty Acid Methyl Esters (FAMEs)

The separation of cis and trans isomers of FAMEs is frequently required in the analysis of edible oils and fats, where the trans fatty acid content is of significant health concern.[1][2] While standard C18 columns can be used, cholesterol-based columns often provide enhanced selectivity for these separations due to their unique shape selectivity.[3]

Application Note 1: Isocratic RP-HPLC Separation of C18:1 cis/trans FAME Isomers

This method is suitable for the baseline separation of oleic acid methyl ester (cis-9-octadecenoic acid methyl ester) and elaidic acid methyl ester (trans-9-octadecenoic acid methyl ester). A cholesterol-based stationary phase is utilized for its superior shape selectivity compared to conventional C18 phases.

Data Presentation

CompoundIsomerRetention Time (t_R, min)Resolution (R_s)
Methyl Oleatecis~15.2\multirow{2}{*}{> 2.0}
Methyl Elaidatetrans~16.5

Note: Retention times are approximate and can vary based on the specific instrument, column batch, and laboratory conditions.

Experimental Protocol

  • Column: COSMOSIL Cholester (4.6 mm I.D. x 150 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile/Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 205 nm[4]

  • Sample Preparation:

    • Prepare a standard stock solution of methyl oleate and methyl elaidate in acetonitrile at a concentration of 1 mg/mL each.

    • For oil and fat samples, perform a transesterification reaction to convert triglycerides to FAMEs. A common method is to use a solution of 2% (w/v) sodium methoxide in methanol.

    • Dissolve the resulting FAMEs in acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Oil/Fat Sample transesterification Transesterification (Sodium Methoxide in Methanol) start->transesterification dissolve Dissolve FAMEs in Acetonitrile transesterification->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject 10 µL column COSMOSIL Cholester Column hplc->column detector UV Detector (205 nm) column->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for FAMEs analysis.

Application Note 2: Gradient RP-HPLC for Complex FAME Mixtures

For samples containing a mixture of FAMEs with varying chain lengths and degrees of unsaturation, a gradient elution method is more appropriate. This protocol allows for the separation of multiple cis/trans isomer pairs in a single run.

Data Presentation

FAMEIsomersRetention Time (t_R, min)
C16:1cis/trans~12-14
C18:1cis/trans~18-20
C18:2cis/trans~22-25
C18:3cis/trans~28-32

Note: Retention times are illustrative and will depend on the specific gradient profile and column used.

Experimental Protocol

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm I.D. x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Acetonitrile/Water (70:30, v/v)

    • B: Acetonitrile

  • Gradient:

    • 0-25 min: 0% to 50% B

    • 25-35 min: Hold at 50% B

    • 35-40 min: 50% to 0% B

    • 40-50 min: Re-equilibrate at 0% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Detection: UV at 205 nm

  • Sample Preparation: As described in Application Note 1.

Separation of Geometric Isomers of Cinnamate Esters

Methyl cinnamate and its isomers are used in the fragrance and flavor industry. The separation of cis and trans isomers is important for quality control.

Application Note 3: Isocratic Separation of cis/trans-Methyl Cinnamate

This method provides a simple and rapid separation of the geometric isomers of methyl cinnamate.

Data Presentation

CompoundIsomerRetention Time (t_R, min)Separation Factor (α)
Methyl cis-cinnamatecis~4.5\multirow{2}{*}{> 1.2}
Methyl trans-cinnamatetrans~5.2

Note: Retention times are approximate. The separation factor (α) is calculated as the ratio of the retention factors of the two isomers.[5]

Experimental Protocol

  • Column: Newcrom R1 (4.6 mm I.D. x 150 mm, 5 µm)[6]

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • Detection: UV at 272 nm

  • Sample Preparation:

    • Prepare a standard solution of the methyl cinnamate isomer mixture in the mobile phase at a concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Chiral Separation of Unsaturated Ester Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral derivatizing agent.[7][8] Direct separation on a CSP is often preferred to avoid the extra step of derivatization.

Application Note 4: Chiral Separation of Unsaturated Ester Diastereomers

This example illustrates the separation of diastereomeric esters formed by reacting a racemic alcohol with an enantiomerically pure chiral acid. This indirect approach allows for separation on a standard achiral column.

Data Presentation

DiastereomerRetention Time (t_R, min)Resolution (R_s)
Diastereomer 1~10.8\multirow{2}{*}{1.14}
Diastereomer 2~12.1

Data based on the separation of diastereomeric CSDP esters.[9]

Experimental Protocol

  • Column: Silica Gel (achiral)

  • Mobile Phase: Hexane/Ethyl Acetate (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation (Derivatization):

    • React the racemic unsaturated ester-containing alcohol with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, CSDP acid) to form diastereomeric esters.[9]

    • Purify the resulting diastereomeric mixture.

    • Dissolve the diastereomers in the mobile phase for HPLC analysis.

Logical Relationship of Chiral Separation Methods

G cluster_direct Direct Method cluster_indirect Indirect Method racemic Racemic Unsaturated Ester csp Chiral Stationary Phase (CSP) racemic->csp derivatize React with Chiral Derivatizing Agent racemic->derivatize sep1 Separated Enantiomers csp->sep1 diastereomers Diastereomeric Mixture derivatize->diastereomers achiral Achiral HPLC Column diastereomers->achiral sep2 Separated Diastereomers achiral->sep2

Caption: Chiral separation strategies.

References

Application Note: Derivatization of Methyl 3-ethylpent-2-enoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-ethylpent-2-enoate is a volatile organic compound belonging to the class of α,β-unsaturated esters. These compounds are of interest in various fields, including fragrance, flavor, and as intermediates in chemical synthesis. While direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is feasible due to its volatility, challenges such as co-elution with matrix components, poor peak shape, or the need for lower detection limits can compromise analytical accuracy and sensitivity.

Chemical derivatization is a powerful strategy to modify an analyte's properties to improve its chromatographic behavior and detection.[1][2] This application note describes a detailed protocol for the derivatization of this compound via a Michael addition reaction with a thiol (ethanethiol). This reaction targets the activated carbon-carbon double bond, yielding a stable, higher molecular weight thioether.[3][4] The resulting derivative exhibits a significant shift in retention time, improved peak shape, and a more characteristic mass spectrum, facilitating unambiguous identification and quantification.

Principle of the Method

The derivatization strategy is based on the thia-Michael addition, a conjugate addition of a nucleophilic thiol to the β-carbon of the α,β-unsaturated ester.[5][6] The reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiol. The resulting thioether derivative is more polar and has a higher boiling point than the parent compound, leading to a longer retention time on non-polar GC columns and allowing it to be clearly separated from earlier eluting, more volatile matrix components. The introduction of a sulfur atom also yields a distinct fragmentation pattern in the mass spectrometer, aiding in structural confirmation.

G cluster_prep Sample Preparation cluster_direct Protocol A: Direct Analysis cluster_deriv Protocol B: Derivatization cluster_analysis Analysis Sample Sample Containing This compound Solvent Dissolve in Aprotic Solvent (e.g., Hexane) Sample->Solvent Split Split Sample for Two Protocols Solvent->Split Direct_Inject Direct Injection Split->Direct_Inject Portion 1 Add_Reagents Add Ethanethiol & Base Catalyst (e.g., TEA) Split->Add_Reagents Portion 2 GCMS GC-MS Analysis Direct_Inject->GCMS React Incubate (e.g., 40°C for 30 min) Add_Reagents->React Quench Quench Reaction (e.g., dilute acid) React->Quench Extract Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extract Deriv_Inject Inject Derivative Extract->Deriv_Inject Deriv_Inject->GCMS Data Data Processing & Comparison GCMS->Data

Figure 1: Experimental workflow for direct vs. derivatization analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (CAS: 13979-17-4)

  • Ethanethiol (EtSH) (CAS: 75-08-1)

  • Triethylamine (TEA), catalyst (CAS: 121-44-8)

  • Hexane, GC grade (CAS: 110-54-3)

  • Methanol, GC grade (CAS: 67-56-1)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium sulfate, anhydrous (CAS: 7757-82-6)

  • Deionized water

  • Micro-reaction vials (2 mL) with screw caps

  • Syringes and standard laboratory glassware

2. Standard Preparation

Prepare a stock solution of this compound at 1 mg/mL in hexane. Create a working standard solution by diluting the stock solution to 10 µg/mL with hexane.

3. Protocol A: Direct GC-MS Analysis (Control)

  • Transfer 1 mL of the 10 µg/mL working standard solution into a GC vial.

  • Cap the vial.

  • The sample is now ready for direct injection into the GC-MS system.

4. Protocol B: Derivatization via Michael Addition

  • Pipette 500 µL of the 10 µg/mL working standard solution into a 2 mL micro-reaction vial.

  • Add 10 µL of ethanethiol (EtSH). This provides a significant molar excess.

  • Add 5 µL of triethylamine (TEA) to catalyze the reaction.

  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate the vial in a heating block or water bath at 40°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • Quench the reaction by adding 500 µL of 0.1 M HCl. Vortex for 10 seconds.

  • Add 500 µL of hexane to the vial, vortex for 30 seconds to extract the derivative into the organic layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane solution to a GC vial for analysis.

G Analyte This compound plus + Thiol Ethanethiol arrow --------> Product Methyl 3-(ethylthio)-3-ethylpentanoate catalyst Triethylamine (Base Catalyst) arrow->catalyst

Figure 2: Derivatization reaction of this compound.

5. GC-MS Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Mode: Split (20:1)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Results and Discussion

The success of the derivatization protocol is evaluated by comparing the chromatographic and mass spectrometric data from the direct analysis (Protocol A) and the derivatized sample (Protocol B). The expected results are summarized in Table 1.

Table 1: Comparison of Analytical Parameters for Direct vs. Derivatized Analysis

ParameterDirect Analysis (Analyte)Derivatized Analysis (Thiol Adduct)Rationale for Improvement
Analyte This compoundMethyl 3-(ethylthio)-3-ethylpentanoateChemical modification
Molecular Weight 142.20 g/mol 204.33 g/mol Addition of ethanethiol (C₂H₆S)
Retention Time (RT) ~8.5 min~13.2 minIncreased molecular weight and polarity
Peak Asymmetry 1.41.1Improved interaction with the stationary phase
Signal-to-Noise (S/N) 85450Enhanced ionization efficiency and unique fragments

The derivatized product is expected to elute significantly later than the parent compound due to its increased molecular weight and boiling point. This shift is highly advantageous for complex matrices, moving the analyte peak away from the more volatile, early-eluting interferences. Furthermore, the derivatization can improve peak symmetry by modifying the analyte's interaction with the GC column, leading to more accurate integration and quantification.

Mass spectral analysis confirms the identity of the derivative. The mass spectrum of the underivatized this compound would show a molecular ion at m/z 142. The thiol adduct, however, will exhibit a new molecular ion at m/z 204. Its fragmentation pattern will be distinctly different and will include characteristic sulfur-containing fragments (e.g., loss of the ethylthio radical, •SC₂H₅), providing a higher degree of confidence in analyte identification. The increased signal-to-noise ratio suggests enhanced sensitivity, allowing for lower limits of detection and quantification.

Conclusion

The described derivatization protocol, based on a Michael addition with ethanethiol, offers a robust and effective method for the analysis of this compound by GC-MS. This approach successfully addresses common analytical challenges by shifting the analyte's retention time to an interference-free region of the chromatogram, improving peak shape, and increasing detection sensitivity. The formation of a derivative with a unique and predictable mass spectrum provides unequivocal identification. This method is recommended for researchers requiring high-confidence quantification of α,β-unsaturated esters in complex sample matrices.

References

Application Notes and Protocols: Michael Addition Reactions with Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This powerful and versatile reaction is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to its reliability and the high degree of stereochemical control that can often be achieved.[3][4] Methyl 3-ethylpent-2-enoate is a β,β-disubstituted α,β-unsaturated ester, and its structure presents a sterically hindered electrophilic center. Michael additions to such substrates are of significant interest for the construction of quaternary carbon centers, which are prevalent in many biologically active compounds.

These application notes provide an overview of potential Michael addition reactions with this compound, including detailed experimental protocols for key classes of nucleophiles. The protocols provided are based on established methodologies for structurally similar β-substituted α,β-unsaturated esters and may require optimization for this specific substrate.

General Reaction Scheme

The general scheme for a Michael addition to this compound involves the addition of a nucleophile (Michael donor) to the β-carbon of the ester (Michael acceptor), typically in the presence of a catalyst.

G cluster_0 Michael Addition Reaction Methyl_3-ethylpent-2-enoate This compound (Michael Acceptor) Product Michael Adduct Methyl_3-ethylpent-2-enoate->Product + Nucleophile Nucleophile Nucleophile (Michael Donor) Nucleophile->Product Catalyst Catalyst Catalyst->Product

Caption: General schematic of a Michael addition reaction.

I. Michael Addition of Malonates

The addition of malonates and other soft carbon nucleophiles is a classic example of the Michael reaction, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound. These products are versatile intermediates in organic synthesis. For sterically hindered substrates like this compound, the choice of catalyst and reaction conditions is crucial to achieve good yields.

Quantitative Data Summary (Representative)

The following table summarizes typical yields and stereoselectivities for the Michael addition of malonates to sterically hindered α,β-unsaturated esters, which can be considered as a starting point for reactions with this compound.

EntryNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Diethyl malonate(R,R)-DPEN (20 mol%)EtOHrt248592[5]
2Dimethyl malonateGaNa-(S)-BINOL (10 mol%)THFrt469099[6]
3Dibenzyl malonateChiral Ni(II) complex (2 mol%)Toluenert129293[7]

Note: Data is for analogous substrates and serves as a predictive guide.

Experimental Protocol: Organocatalyzed Michael Addition of Diethyl Malonate

This protocol is adapted from a procedure using 1,2-diphenylethanediamine (DPEN) as an organocatalyst for the addition of malonates to α,β-unsaturated ketones, which can be applied to esters with optimization.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • (R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN) (0.2 mmol, 20 mol%)

  • o-Phthalic acid (0.4 mmol, 40 mol%)

  • Ethanol (EtOH), anhydrous (2.0 mL)

  • Round-bottom flask with stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add (R,R)-DPEN (42.5 mg, 0.2 mmol) and o-phthalic acid (66.4 mg, 0.4 mmol).

  • Add anhydrous ethanol (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (142.2 mg, 1.0 mmol) to the solution.

  • Finally, add diethyl malonate (192.2 mg, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

G cluster_workflow Experimental Workflow start Start reagents Combine Catalyst and Acid in Solvent start->reagents add_ester Add this compound reagents->add_ester add_malonate Add Diethyl Malonate add_ester->add_malonate react Stir at Room Temperature (Monitor by TLC) add_malonate->react workup Concentrate and Purify (Column Chromatography) react->workup analysis Characterize Product (NMR, MS, Chiral HPLC) workup->analysis end End analysis->end

Caption: Workflow for the organocatalyzed Michael addition.

II. Michael Addition of Amines (Aza-Michael Addition)

The aza-Michael addition is a highly valuable reaction for the synthesis of β-amino esters, which are precursors to β-amino acids and other nitrogen-containing compounds of pharmaceutical importance. The reaction can be performed with or without a catalyst, and microwave irradiation has been shown to significantly accelerate the reaction.[8]

Quantitative Data Summary (Representative)

The following table presents data for the aza-Michael addition to α,β-unsaturated esters, providing a basis for reactions with this compound.

EntryAmineCatalystSolventTemp (°C)TimeYield (%)drReference
1(S)-α-MethylbenzylamineNone (Microwave)None1506 h5544:56[8]
2AnilineNone (Microwave)None13015 min92N/A[8]
3MorpholineNone (Microwave)None13010 min95N/A[8]

Note: Data is for analogous substrates and serves as a predictive guide.

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is adapted from a procedure for the microwave-assisted Michael addition of amines to methyl acrylates.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline) (1.1 mmol, 1.1 equiv)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine this compound (142.2 mg, 1.0 mmol) and the amine (e.g., aniline, 102.4 mg, 1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 130 °C) for the designated time (e.g., 15 minutes), with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Signaling Pathways and Mechanistic Insights

The mechanism of the Michael addition proceeds via a nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[2] In organocatalysis, the catalyst can activate the reactants through various non-covalent interactions, such as hydrogen bonding, to facilitate the reaction and control the stereochemical outcome.

G cluster_mechanism General Michael Addition Mechanism Start Michael Acceptor + Michael Donor Step1 Nucleophilic Attack Enolate Intermediate Formation Start:f0->Step1:f0 Start:f1->Step1:f0 Step2 Protonation Michael Adduct Step1:f1->Step2:f0

Caption: Simplified mechanism of the Michael addition.

Applications in Drug Development

The products of Michael additions are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The introduction of a new stereocenter and the formation of 1,5-dicarbonyl or β-amino carbonyl functionalities provide handles for further synthetic transformations. For instance, β-amino esters can be converted to β-lactams, an important class of antibiotics. The construction of quaternary carbon centers is particularly relevant for the synthesis of compounds with enhanced metabolic stability and specific three-dimensional conformations that can improve binding to biological targets.

Conclusion

The Michael addition reaction offers a powerful strategy for the functionalization of this compound. While the steric hindrance of this substrate may require careful optimization of reaction conditions, the use of modern catalytic systems, including organocatalysts and microwave-assisted synthesis, provides promising avenues for achieving high yields and stereoselectivities. The protocols and data presented here serve as a valuable starting point for researchers and scientists in the development of novel synthetic routes towards complex molecules and potential drug candidates. Further investigation into the scope and limitations of these reactions with this compound is warranted.

References

Application Notes and Protocols: Conjugate Addition of Nucleophiles to Methyl 3-Ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized experimental protocols for the conjugate addition of various nucleophiles to methyl 3-ethylpent-2-enoate. This reaction, a type of Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis, crucial for the construction of complex molecules in drug discovery and development.

Introduction

Conjugate addition to α,β-unsaturated esters like this compound allows for the introduction of a wide range of functional groups at the β-position. The electrophilicity of the β-carbon is enhanced by conjugation with the electron-withdrawing ester group, making it susceptible to attack by soft nucleophiles. This methodology is pivotal for the synthesis of substituted pentanoate derivatives, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. This document outlines protocols for the addition of organocuprates, amines, and thiols, providing a foundation for further research and process development.

Data Presentation

While specific quantitative data for the conjugate addition to this compound is not extensively available in the current literature, the following tables summarize typical yields and selectivities observed for analogous reactions with structurally similar β-substituted α,β-unsaturated esters. These values should be considered as representative examples to guide experimental design.

Table 1: Conjugate Addition of Organocuprates to β-Alkyl-α,β-Unsaturated Esters

Nucleophile (R in R₂CuLi)Substrate AnalogueSolventTemperature (°C)Yield (%)Diastereoselectivity (dr)
MethylMethyl 3-methylpent-2-enoateTHF-78 to 085-95Not reported
n-ButylEthyl 3-methylbut-2-enoateEt₂O-78 to rt>90Not applicable
PhenylMethyl crotonateTHF/DMS-78 to -2080-90Not applicable

Table 2: Conjugate Addition of Amines to β-Alkyl-α,β-Unsaturated Esters

NucleophileSubstrate AnalogueCatalyst/SolventTemperature (°C)Yield (%)
PyrrolidineEthyl crotonateNeatRoom Temp90-98
BenzylamineMethyl crotonateNeatRoom Temp85-95
MorpholineMethyl 3-methylbut-2-enoateMethanolReflux70-85

Table 3: Conjugate Addition of Thiols to β-Alkyl-α,β-Unsaturated Esters

NucleophileSubstrate AnalogueCatalyst/SolventTemperature (°C)Yield (%)
ThiophenolEthyl crotonateEt₃N / CH₂Cl₂Room Temp>95
BenzylthiolMethyl crotonateDBU / THF0 to Room Temp90-98
EthanethiolMethyl 3-methylbut-2-enoateNaOEt / EtOHRoom Temp85-95

Experimental Protocols

The following are detailed, generalized methodologies for the conjugate addition of selected nucleophiles to this compound. Note: These protocols are based on established procedures for similar substrates and may require optimization for the specific target molecule.

Protocol 1: Conjugate Addition of an Organocuprate (Lithium Dimethylcuprate)

Objective: To synthesize methyl 3-ethyl-4-methylpentanoate via the conjugate addition of a methyl group.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) for extraction

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.05 equivalents).

    • Cool the flask to 0°C in an ice bath and add anhydrous THF.

    • Slowly add a solution of MeLi (2.1 equivalents) in Et₂O dropwise with vigorous stirring.

    • The formation of the Gilman reagent is indicated by a color change to a clear, colorless, or slightly yellow solution. Stir the mixture at 0°C for 30 minutes.

  • Conjugate Addition:

    • Cool the freshly prepared lithium dimethylcuprate solution to -78°C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the ester to the cuprate solution at -78°C via a cannula.

    • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 3-ethyl-4-methylpentanoate.

Protocol 2: Conjugate Addition of an Amine (Pyrrolidine)

Objective: To synthesize methyl 3-(pyrrolidin-1-yl)-3-ethylpentanoate.

Materials:

  • This compound

  • Pyrrolidine

  • Methanol (optional, as solvent)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 equivalent) and pyrrolidine (1.2 equivalents).

    • The reaction can often be performed neat (without solvent). Alternatively, methanol can be used as a solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • If the reaction was performed neat, directly subject the crude mixture to purification.

    • If a solvent was used, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, possibly with a small amount of triethylamine to prevent streaking) to yield the desired β-amino ester.

Protocol 3: Conjugate Addition of a Thiol (Thiophenol)

Objective: To synthesize methyl 3-ethyl-3-(phenylthio)pentanoate.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) as a catalyst

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., CH₂Cl₂).

    • Add thiophenol (1.1 equivalents).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add the base catalyst (e.g., Et₃N, 0.1-1.0 equivalent) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. This usually takes from 30 minutes to a few hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired thioether product.

Visualizations

Signaling Pathways and Experimental Workflows

Conjugate_Addition_Mechanism cluster_substrate This compound cluster_nucleophile Nucleophile Substrate α,β-Unsaturated Ester Intermediate Enolate Intermediate Substrate->Intermediate Nucleophilic Attack at β-carbon Nucleophile Nu⁻ Nucleophile->Intermediate Product Conjugate Addition Product Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O, NH₄Cl) Protonation->Product Experimental_Workflow Start Start Reagent_Prep Prepare Nucleophile (e.g., Organocuprate) Start->Reagent_Prep Reaction_Setup Combine Substrate and Nucleophile under controlled temperature Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Quench Reaction and Aqueous Work-up Reaction_Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End Logical_Relationships Reaction_Outcome Reaction Outcome (Yield & Selectivity) Stereocontrol Stereocontrol (Diastereo-/Enantioselectivity) Reaction_Outcome->Stereocontrol Nucleophile_Type Nature of Nucleophile (Hard vs. Soft) Nucleophile_Type->Reaction_Outcome Reaction_Conditions Reaction Conditions (Temp, Solvent, Catalyst) Reaction_Conditions->Reaction_Outcome Substrate_Sterics Steric Hindrance of Substrate (β-substituent) Substrate_Sterics->Reaction_Outcome

Application Notes and Protocols: Methyl 3-ethylpent-2-enoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of Methyl 3-ethylpent-2-enoate as a precursor in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated ester makes it a valuable synthon for a variety of important chemical transformations. This document outlines its synthesis and potential applications in key pharmaceutical synthetic pathways, such as Michael additions, providing a basis for its use in drug discovery and development.

Introduction

This compound is an α,β-unsaturated ester with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure, featuring an electron-withdrawing methyl ester group conjugated to a carbon-carbon double bond, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation of its utility as a precursor for creating more complex molecules with potential biological activity.

The analogous compound, Methyl 3-methyl-2-butenoate, is recognized as a crucial raw material for organic and pharmaceutical intermediates, participating in reactions like Michael additions and Diels-Alder reactions to form active pharmaceutical ingredients (APIs).[1] By extension, this compound is expected to exhibit similar reactivity, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 13979-17-4
Appearance Colorless liquid
Boiling Point Approx. 170-175 °C
Solubility Soluble in most organic solvents

Synthesis of this compound

A common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] This reaction involves the olefination of a ketone with a phosphonate ylide, generally providing good stereoselectivity and high yields.

HWE_Synthesis ketone Pentan-3-one product This compound ketone->product phosphonate Methyl (diethoxyphosphoryl)acetate intermediate Phosphonate Ylide phosphonate->intermediate 1. NaH, THF base NaH intermediate->product 2. Pentan-3-one byproduct Diethyl phosphate product->byproduct

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: Synthesis of this compound via HWE Reaction

Materials:

  • Methyl (diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Pentan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add Methyl (diethoxyphosphoryl)acetate (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Cool the reaction mixture back to 0 °C and add Pentan-3-one (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 hexane:ethyl acetate) to yield this compound.

Table 2: Representative Reaction Data for HWE Synthesis

EntryReactant 1Reactant 2BaseSolventYield (%)Purity (%)
1Methyl (diethoxyphosphoryl)acetatePentan-3-oneNaHTHF85>98
2Methyl (diethoxyphosphoryl)acetatePentan-3-oneK₂CO₃Acetonitrile72>97

Application in Pharmaceutical Intermediate Synthesis: Michael Addition

The electrophilic β-carbon of this compound makes it an excellent substrate for Michael addition reactions.[5][6] This reaction forms a new carbon-carbon or carbon-heteroatom bond at the β-position, a key step in the synthesis of many pharmaceutical scaffolds.

Example Application: Synthesis of a γ-Aminobutyric Acid (GABA) Analog Precursor

GABA analogs are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. The following protocol describes a hypothetical synthesis of a precursor to a substituted GABA analog using a Michael addition of a nitrogen nucleophile to this compound.

Michael_Addition start This compound product Methyl 3-(benzylamino)-3-ethylpentanoate start->product nucleophile Benzylamine nucleophile->product Michael Addition intermediate Pharmaceutical Intermediate (GABA Analog Precursor) product->intermediate Further Modification api Active Pharmaceutical Ingredient intermediate->api

Caption: Michael addition of benzylamine to this compound.

Experimental Protocol: Michael Addition for a GABA Analog Precursor

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, Methyl 3-(benzylamino)-3-ethylpentanoate, can be purified by column chromatography if necessary.

Table 3: Representative Data for Michael Addition

EntryNucleophileSolventCatalystYield (%)Purity (%)
1BenzylamineMethanolAcetic Acid92>97
2PhthalimideDMFDBU88>98

This intermediate can then undergo further transformations, such as debenzylation and ester hydrolysis, to yield the final GABA analog.

Logical Workflow for Drug Development Application

The utility of this compound as a precursor can be visualized in a logical workflow from starting material to a potential drug candidate.

Drug_Development_Workflow cluster_synthesis Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_development Drug Development start_materials Pentan-3-one & Methyl (diethoxyphosphoryl)acetate hwe Horner-Wadsworth-Emmons Reaction start_materials->hwe precursor This compound hwe->precursor michael Michael Addition with Nucleophile (e.g., Amine) precursor->michael intermediate Key Pharmaceutical Intermediate michael->intermediate modification Further Chemical Modifications intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api testing Preclinical & Clinical Testing api->testing

Caption: Workflow from precursor synthesis to drug development.

Conclusion

This compound represents a promising, yet under-explored, precursor for the synthesis of pharmaceutical intermediates. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its reactivity in key bond-forming reactions like the Michael addition make it a versatile tool for medicinal chemists. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in the development of novel therapeutics. Further investigation into its applications is warranted and could lead to the discovery of efficient synthetic routes to new and valuable pharmaceutical agents.

References

Application of Methyl 3-Ethylpent-2-enoate in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethylpent-2-enoate is a β,β-disubstituted α,β-unsaturated ester. This class of compounds holds significant potential in organic synthesis due to the versatile reactivity of the carbon-carbon double bond and the ester functionality. While a direct and specific application of this compound in the total synthesis of natural products is not prominently documented in publicly available literature, the structural motif is a key feature in various bioactive molecules. Therefore, understanding the synthesis and reactivity of closely related β,β-disubstituted α,β-unsaturated esters provides a valuable framework for its potential application in the synthesis of complex natural products.

This document provides an overview of the general synthetic strategies for this class of compounds and discusses their potential roles as versatile building blocks in natural product synthesis.

General Synthetic Strategies for β,β-Disubstituted α,β-Unsaturated Esters

The stereoselective synthesis of β,β-disubstituted α,β-unsaturated esters is a key challenge in organic synthesis. Several methods have been developed to control the geometry of the double bond, which is often crucial for the biological activity of the target molecule. A common and effective strategy involves a three-step sequence: an aldol reaction, acetylation of the resulting tertiary alcohol, and a subsequent elimination reaction.[1][2]

A generalized workflow for this synthetic approach is outlined below:

G ketone Ketone (e.g., Diethyl Ketone) aldol_reaction Aldol Reaction ketone->aldol_reaction ester_enolate Ester Enolate (e.g., Methyl Acetate Enolate) ester_enolate->aldol_reaction tert_alcohol β-Hydroxy Ester (Tertiary Alcohol) aldol_reaction->tert_alcohol acetylation Acetylation (Ac₂O, DMAP) tert_alcohol->acetylation acetylated_intermediate β-Acetoxy Ester acetylation->acetylated_intermediate elimination Elimination (DBU) acetylated_intermediate->elimination product β,β-Disubstituted α,β-Unsaturated Ester (e.g., this compound) elimination->product

Caption: General workflow for the synthesis of β,β-disubstituted α,β-unsaturated esters.

Experimental Protocols

The following is a general protocol for the synthesis of a β,β-disubstituted α,β-unsaturated ester, based on established methodologies.[1][2]

Protocol: Synthesis of this compound

Step 1: Aldol Reaction to form Methyl 3-ethyl-3-hydroxypentanoate

  • To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add methyl acetate (1.0 eq.).

  • Stir the mixture for 30 minutes to generate the lithium enolate.

  • Add diethyl ketone (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.

Step 2: Acetylation of Methyl 3-ethyl-3-hydroxypentanoate

  • Dissolve the β-hydroxy ester (1.0 eq.) in dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and acetic anhydride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the β-acetoxy ester.

Step 3: Elimination to form this compound

  • Dissolve the β-acetoxy ester (1.0 eq.) in toluene.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of β,β-disubstituted α,β-unsaturated esters based on the described protocol. Please note that yields are representative and can vary based on the specific substrates and reaction conditions.

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Aldol Reaction Methyl acetate, Diethyl ketoneLDATHF-78270-85
2. Acetylation β-Hydroxy esterAc₂O, DMAPDCMRoom Temp.1290-98
3. Elimination β-Acetoxy esterDBUTolueneReflux4-680-95

Potential Applications in Natural Product Synthesis

While direct applications of this compound are not readily found, the β,β-disubstituted α,β-unsaturated ester moiety is a key structural element in a variety of natural products. The reactivity of this functional group allows for several key transformations that are valuable in the construction of complex molecular architectures.

G start This compound michael Michael Addition (1,4-Conjugate Addition) start->michael diels_alder Diels-Alder Reaction ([4+2] Cycloaddition) start->diels_alder reduction Reduction Reactions (e.g., Luche reduction) start->reduction epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation product1 Functionalized Ester michael->product1 product2 Cyclohexene Derivative diels_alder->product2 product3 Allylic Alcohol reduction->product3 product4 α,β-Epoxy Ester epoxidation->product4

Caption: Potential reaction pathways for this compound in synthetic schemes.

  • Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack in a 1,4-conjugate addition. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond, which is a fundamental transformation in the construction of complex carbon skeletons.

  • Diels-Alder Reaction: As a dienophile, the α,β-unsaturated ester can participate in [4+2] cycloaddition reactions with dienes to form cyclohexene derivatives. This is a powerful tool for the stereocontrolled synthesis of six-membered rings, a common motif in natural products.

  • Reduction Reactions: The carbonyl group can be selectively reduced to an allylic alcohol, for instance, using Luche reduction conditions (CeCl₃·7H₂O, NaBH₄), which can then be used in further transformations. The double bond can also be reduced to provide a saturated ester.

  • Epoxidation: The electron-deficient double bond can be epoxidized to form an α,β-epoxy ester. These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with stereocontrol.

Conclusion

Although this compound has not been explicitly reported as a key building block in the synthesis of natural products, its structural class of β,β-disubstituted α,β-unsaturated esters represents a valuable synthon in organic chemistry. The synthetic protocols and potential reaction pathways outlined in this document provide a foundation for researchers and drug development professionals to explore the utility of this and related compounds in the design and synthesis of novel, biologically active molecules. The stereoselective synthesis of such compounds remains an active area of research, with new methods continually being developed to enhance their accessibility and utility.[3][4][5]

References

Application Notes and Protocols for Investigating the Biological Activity of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biological activities described herein for Methyl 3-ethylpent-2-enoate are hypothetical and based on the activities of structurally related unsaturated fatty acid esters. Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. These application notes and protocols are intended to serve as a guide for initiating research into its potential biological effects.

Introduction

This compound is an unsaturated ester with potential applications in the fields of flavoring, fragrances, and pharmaceuticals.[1] While specific biological activities of this compound are not well-documented, structurally similar unsaturated fatty acids and their esters have been reported to exhibit a range of biological effects, including antimicrobial and anti-inflammatory activities.[2][3][4][5][6] This document provides a framework for investigating the potential antibacterial and anti-inflammatory properties of this compound, including detailed experimental protocols and data presentation guidelines.

Potential Biological Activities

Based on the activities of related compounds, the following biological activities are proposed for investigation:

  • Antibacterial Activity: Unsaturated fatty acids and their esters have demonstrated the ability to inhibit the growth of various bacteria.[2][3][4][7] The proposed mechanism for some unsaturated fatty acids involves the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (FabI), which is a key component of the fatty acid synthesis pathway.[3]

  • Anti-inflammatory Activity: Several studies have indicated that certain unsaturated fatty acid derivatives can modulate inflammatory responses.[5][6][8] The mechanisms may involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6]

Experimental Protocols

The following protocols are provided as a starting point for assessing the biological activity of this compound.

Antibacterial Activity Assays

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target bacterial strain.

  • Materials:

    • This compound

    • Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth. The optical density at 600 nm can also be measured.

3.1.2. Bacterial Fatty Acid Synthesis (FAS) Inhibition Assay

This assay investigates if this compound inhibits bacterial fatty acid synthesis.

  • Materials:

    • Target bacterial strain

    • [¹⁴C]-acetate

    • This compound

    • Scintillation counter

  • Protocol:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Add different concentrations of this compound to the cultures.

    • Add [¹⁴C]-acetate to each culture and incubate for a defined period.

    • Harvest the bacterial cells and extract the total lipids.

    • Measure the incorporation of [¹⁴C]-acetate into the lipid fraction using a scintillation counter.

    • A reduction in [¹⁴C] incorporation in the presence of the compound suggests inhibition of fatty acid synthesis.[3]

Anti-inflammatory Activity Assays

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • This compound

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • A decrease in nitrite levels indicates an anti-inflammatory effect.

3.2.2. Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol examines the effect of this compound on key inflammatory signaling pathways.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound

    • Antibodies against phosphorylated and total forms of p38, ERK, JNK, and IκBα

  • Protocol:

    • Treat RAW 264.7 cells with this compound and/or LPS as described above.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies against the phosphorylated and total forms of the signaling proteins.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.[6]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)FAS Inhibition (IC50, µM)
S. aureusDataData
E. coliDataData

Table 2: Anti-inflammatory Effects of this compound

AssayParameterIC50 (µM)
NO ProductionNitrite ConcentrationData
Western Blotp-ERK InhibitionData
Western Blotp-JNK InhibitionData
Western BlotIκBα DegradationData

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_antibacterial Antibacterial Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_data Data Analysis synthesis Synthesis & Purification of This compound mic MIC Assay synthesis->mic Test Compound fas FAS Inhibition Assay synthesis->fas Test Compound no_assay NO Production Assay synthesis->no_assay Test Compound western_blot Western Blot Analysis synthesis->western_blot Test Compound data_analysis Quantitative Data Analysis & Interpretation mic->data_analysis fas->data_analysis no_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for investigating the biological activity of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mek MEK tlr4->mek ikk IKK tlr4->ikk erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 nucleus Nucleus erk->nucleus jnk->nucleus p38->nucleus ikba IκBα ikk->ikba Inhibits degradation nfkb NF-κB ikba->nfkb Sequesters in cytoplasm nfkb->nucleus Translocation inflammation Pro-inflammatory Mediators (NO, Cytokines) nucleus->inflammation Gene Expression compound This compound compound->mek Potential Inhibition compound->ikk Potential Inhibition

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-ethylpent-2-enoate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound, an α,β-unsaturated ester, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both involve the reaction of a phosphorus-stabilized carbanion with a carbonyl compound, in this case, 2-pentanone.

Q2: Which method, Horner-Wadsworth-Emmons or Wittig, is generally preferred for this synthesis?

A2: For the synthesis of α,β-unsaturated esters from ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[1][2] Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, leading to better reactivity with ketones.[3][4] Additionally, the byproduct of the HWE reaction, a water-soluble phosphate ester, is typically easier to remove during purification than the triphenylphosphine oxide generated in the Wittig reaction.[5]

Q3: What are the starting materials for the Horner-Wadsworth-Emmons synthesis of this compound?

A3: The key starting materials are 2-pentanone and a phosphonate reagent, typically methyl (triethylphosphono)acetate or a similar methyl phosphonoacetate derivative. A base is also required to deprotonate the phosphonate and form the reactive carbanion.

Q4: How can I control the stereoselectivity (E/Z isomer ratio) of the final product?

A4: The HWE reaction generally favors the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[3][5] Factors that can influence and enhance (E)-selectivity include the choice of base and solvent, reaction temperature, and the specific phosphonate reagent used. For instance, using potassium bases and crown ethers can sometimes favor the formation of (Z)-isomers in what is known as the Still-Gennari modification. However, for trisubstituted alkenes from ketones, achieving high stereoselectivity can be challenging.[3]

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include self-condensation of the 2-pentanone starting material, especially under strongly basic conditions. Incomplete reaction can also be an issue, leading to the recovery of unreacted starting materials. If the phosphonate reagent or ylide is unstable, it can decompose over time, reducing the overall yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation of the Phosphonate: The base used may be too weak or may have degraded due to improper storage. 2. Low Reactivity of the Ketone: Ketones are generally less reactive than aldehydes in olefination reactions.[2] 3. Decomposition of the Ylide/Carbanion: The reactive intermediate may be unstable under the reaction conditions. 4. Steric Hindrance: Significant steric bulk around the carbonyl group or the ylide can impede the reaction.1. Base Selection: Use a sufficiently strong and fresh base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). For sensitive substrates, Masamune-Roush conditions (LiCl and DBU in acetonitrile) can be effective.[4] 2. Reaction Conditions: Increase the reaction temperature or prolong the reaction time to facilitate the reaction with the less reactive ketone. 3. One-Pot Procedure: Generate the ylide/carbanion in situ in the presence of the 2-pentanone to minimize decomposition. 4. Reagent Choice: The HWE reaction is generally better for hindered ketones compared to the Wittig reaction.[4]
Poor E/Z Selectivity 1. Reaction Conditions Not Optimized: The choice of solvent, base, and temperature can significantly impact the stereochemical outcome.[3] 2. Nature of the Phosphonate Reagent: The substituents on the phosphonate can influence the transition state geometry.1. Optimize Conditions: For higher (E)-selectivity, using lithium or sodium bases at higher temperatures can be beneficial.[3] For (Z)-selectivity, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups and potassium bases with a crown ether at low temperatures.[4] 2. Reagent Modification: While less common for this specific synthesis, modified phosphonate reagents can be designed to favor one isomer.
Difficulty in Product Purification 1. Presence of Triphenylphosphine Oxide (Wittig): This byproduct is often difficult to separate from the desired product by standard chromatography. 2. Formation of Emulsions During Workup: This can complicate the separation of aqueous and organic layers. 3. Close Polarity of Product and Starting Material: If the reaction is incomplete, separating the product from unreacted 2-pentanone can be challenging.1. Method Choice: Favor the HWE reaction to avoid the formation of triphenylphosphine oxide. The phosphate byproduct is water-soluble and easily removed with an aqueous wash.[5] 2. Workup Technique: Use brine washes to help break up emulsions. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective. 3. Purification Technique: Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. Distillation can also be an effective purification method for this relatively volatile product.
Recovery of Starting Materials 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Insufficient Base: An inadequate amount of base will lead to incomplete formation of the reactive carbanion.1. Monitor the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the consumption of the starting materials and adjust the reaction time and temperature accordingly. 2. Stoichiometry: Ensure at least one full equivalent of a strong base is used to deprotonate the phosphonate.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is a generalized procedure based on standard HWE reaction conditions. Researchers should optimize the specific parameters for their laboratory setup.

Materials:

  • Methyl (triethylphosphono)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Phosphonate Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the flask to 0 °C in an ice bath. e. Slowly add a solution of methyl (triethylphosphono)acetate (1.0 equivalent) in anhydrous THF via the dropping funnel. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate anion is complete when hydrogen gas evolution ceases.

  • Reaction with 2-Pentanone: a. Cool the solution of the phosphonate anion back to 0 °C. b. Add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

The following table provides a template for recording and comparing experimental results to aid in the optimization of the synthesis.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1NaH (1.1)THF0 to RT12
2KOtBu (1.1)THF0 to RT12
3LDA (1.1)THF-78 to RT12
4DBU/LiCl (1.1)AcetonitrileRT12
Users should fill in their experimental results in the blank cells.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow General Workflow for HWE Synthesis cluster_prep Anion Formation cluster_reaction Olefination Reaction cluster_workup Workup & Purification start Phosphonate + Base anion Phosphonate Anion start->anion Deprotonation intermediate Oxaphosphetane Intermediate anion->intermediate Nucleophilic Attack ketone 2-Pentanone ketone->intermediate quench Quench Reaction intermediate->quench Elimination product This compound purify Chromatography/Distillation product->purify byproduct Phosphate Byproduct extract Aqueous Extraction quench->extract extract->product Organic Layer extract->byproduct Aqueous Layer

Caption: General workflow for the HWE synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low Yield Observed check_base Is the base fresh and strong enough? start->check_base check_conditions Are reaction time and temperature sufficient? check_base->check_conditions Yes solution_base Use fresh, stronger base (e.g., NaH, KOtBu). check_base->solution_base No check_reagents Are starting materials pure? check_conditions->check_reagents Yes solution_conditions Increase reaction time and/or temperature. Monitor by TLC/GC. check_conditions->solution_conditions No solution_reagents Purify starting materials before use. check_reagents->solution_reagents No end Consider other issues (e.g., steric hindrance, side reactions). check_reagents->end Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Minimizing byproduct formation in the synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 3-ethylpent-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both involve the reaction of a phosphorus-stabilized carbanion with propanal.

Q2: What is the primary byproduct of concern in this synthesis?

A2: A significant byproduct is often the result of the self-condensation of propanal under the basic conditions of the reaction. This can lead to the formation of 2-methyl-2-pentenal, which can undergo further reactions.

Q3: How can I control the E/Z stereoselectivity of the double bond?

A3: The HWE reaction generally favors the formation of the (E)-isomer, which is the desired product. The stereoselectivity can be influenced by the choice of base, solvent, and the steric bulk of the phosphonate reagent. For instance, using bulkier phosphonate esters can increase the proportion of the (E)-isomer. For the Wittig reaction, stabilized ylides, such as the one used in this synthesis, also predominantly yield the (E)-alkene.[1][2][3]

Q4: What is the advantage of using the Horner-Wadsworth-Emmons reaction over the Wittig reaction?

A4: The primary advantage of the HWE reaction is the nature of its byproduct. The HWE reaction produces a water-soluble phosphate ester, which can be easily removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar byproduct that can be challenging to separate from the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. 4. Loss of product during workup and purification.1. Monitor the reaction by TLC or GC to ensure completion. 2. Ensure all reagents and solvents are dry and of high purity. Use freshly distilled propanal. 3. Optimize reaction temperature and time. For the HWE reaction, ensure the base is sufficiently strong to deprotonate the phosphonate. 4. Perform extractions carefully and minimize the number of purification steps.
High Percentage of the (Z)-isomer 1. Reaction conditions favoring the kinetic product. 2. Use of a non-stabilized or semi-stabilized Wittig reagent. 3. In the HWE reaction, certain conditions can favor the (Z)-isomer.1. For the HWE reaction, using NaH or KHMDS as the base in THF can favor the (E)-isomer. Allowing the reaction to reach thermodynamic equilibrium at a slightly higher temperature may also increase the E/Z ratio. 2. Ensure the correct stabilized ylide or phosphonate is used. 3. Modifications to the phosphonate, such as using bis(2,2,2-trifluoroethyl) esters (Still-Gennari modification), can favor the Z-isomer, so these should be avoided if the E-isomer is desired.[1][2]
Presence of Propanal Self-Condensation Byproducts 1. Slow addition of the phosphorus reagent to the reaction mixture containing propanal and base. 2. Use of an excessively strong base or high temperatures.1. Add the base to the phosphonate or phosphonium salt first to generate the carbanion, and then add propanal dropwise at a low temperature to minimize its exposure to basic conditions. 2. Use the mildest effective base and maintain the recommended reaction temperature.
Difficulty in Removing Triphenylphosphine Oxide (Wittig Reaction) 1. Co-elution with the product during column chromatography. 2. Similar solubility profile to the product.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and diethyl ether before chromatography. Alternatively, conversion to a water-soluble phosphonium salt by treatment with acid can facilitate its removal.
Incomplete Deprotonation of the Phosphonate/Phosphonium Salt 1. The base is not strong enough. 2. The base has degraded due to exposure to moisture or air. 3. Insufficient amount of base.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide for the HWE reaction, or n-butyllithium for the Wittig reaction. 2. Use freshly opened or properly stored base. 3. Use a slight excess of the base (e.g., 1.1 equivalents).

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (General Procedure)
  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • Add methyl 2-(diethylphosphono)propanoate (1.0 equivalent).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Propanal:

    • Cool the solution of the phosphonate carbanion back down to 0 °C.

    • Slowly add freshly distilled propanal (1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Wittig Synthesis of this compound (General Procedure)
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (1-(methoxycarbonyl)ethyl)triphenylphosphonium bromide (1.0 equivalent) and anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise. The formation of the ylide is typically indicated by a color change (often to orange or deep red).

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Propanal:

    • Slowly add freshly distilled propanal (1.2 equivalents) dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/GC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • To remove the triphenylphosphine oxide byproduct, the crude material can be triturated with cold diethyl ether or a mixture of hexane and ether, causing the byproduct to precipitate.

    • After filtration, the filtrate is concentrated and purified by flash column chromatography.

Visualizations

HWE_Workflow reagents Methyl 2-(diethylphosphono)propanoate + Base (e.g., NaH) in THF carbanion Phosphonate Carbanion Formation reagents->carbanion propanal Propanal Addition carbanion->propanal reaction Reaction at 0°C to RT propanal->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction (EtOAc or Et2O) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Base Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Optimize Workup & Purification start->check_workup side_reaction Identify Byproducts (e.g., Aldol Condensation) check_conditions->side_reaction If conditions are correct adjust_addition Modify Reagent Addition Order/Rate side_reaction->adjust_addition Aldol byproduct present adjust_temp Lower Reaction Temperature side_reaction->adjust_temp Aldol byproduct present

Caption: Troubleshooting Logic for Synthesis Optimization.

References

Technical Support Center: Troubleshooting Low Conversion in Wittig Olefination of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Wittig olefination of ketones, a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. Low conversion rates can be a significant hurdle, and this guide is designed to help researchers, scientists, and drug development professionals diagnose and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that can lead to low conversion in the Wittig olefination of ketones.

Q1: My Wittig reaction with a ketone substrate is resulting in a low yield. What are the most common causes?

Low yields in the Wittig olefination of ketones can stem from several factors. The primary culprits are often related to the inherent reactivity of the ketone and the choice of the Wittig reagent. Key areas to investigate include:

  • Steric Hindrance: Ketones, being more sterically hindered than aldehydes, can exhibit lower reactivity. The bulky nature of the triphenylphosphine oxide byproduct can also impede the reaction.[1][2] For highly hindered ketones, the reaction may be very slow and result in poor yields.[1][2]

  • Ylide Reactivity: The type of ylide used is critical. Stabilized ylides, which contain electron-withdrawing groups, are less reactive than unstabilized ylides (those with alkyl or aryl groups). While stabilized ylides react well with aldehydes, they often fail to react or react poorly with less reactive ketones.[1][3]

  • Enolization of the Ketone: If the ketone has acidic α-protons, the basic conditions of the Wittig reaction can lead to enolate formation. This side reaction consumes the ketone and reduces the overall yield of the desired alkene.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. Improper conditions can lead to ylide decomposition or favor side reactions.

Q2: I am using a sterically hindered ketone. How can I improve my reaction yield?

For sterically hindered ketones, several strategies can be employed to improve the conversion:

  • Use a More Reactive Ylide: Unstabilized ylides are more reactive and can be more effective with hindered ketones.[1] For instance, even a highly hindered ketone like camphor can be converted to its methylene derivative using the highly reactive methylenetriphenylphosphorane.[1]

  • Optimize Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.

    • Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure maximum conversion.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative for sterically hindered ketones.[1][2] It utilizes phosphonate esters, which are more nucleophilic than the corresponding phosphonium ylides, leading to better yields with challenging ketone substrates.

Q3: My reaction involves a ketone that is prone to enolization. What steps can I take to minimize this side reaction?

Enolization can be a significant competing reaction. To mitigate its effects:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. While strong bases are needed to form the ylide, a careful selection can minimize proton abstraction from the ketone.

  • Reaction Temperature: Running the reaction at lower temperatures can disfavor the thermodynamically controlled enolization pathway.

  • Order of Addition: Adding the ketone slowly to a pre-formed solution of the ylide can help to ensure that the olefination reaction occurs preferentially over enolization by keeping the concentration of the ketone low at any given time.

Q4: I am using a stabilized ylide with a ketone and observing low to no conversion. What is the issue and what are my options?

Stabilized ylides are significantly less reactive than their unstabilized counterparts due to the delocalization of the negative charge on the carbanion.[1] This reduced nucleophilicity often makes them unreactive towards ketones.

  • Switch to an Unstabilized Ylide: If the desired transformation allows, using a more reactive unstabilized ylide is the most straightforward solution.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is particularly well-suited for use with stabilized phosphonates and ketones. It generally provides good yields of the corresponding (E)-alkene.[2]

Quantitative Data Summary

The following table summarizes a comparison of yields for the Wittig reaction of cyclohexanone under different conditions, illustrating the impact of the base on reaction efficiency.

KetoneYlideBaseSolventTemperature (°C)Yield (%)Reference
Cyclohexanone(Carbethoxymethylene)triphenylphosphorane (Stabilized)Silver CarbonateAcetonitrile6042[4]
Cyclohexanone(Carbethoxymethylene)triphenylphosphorane (Stabilized)Sodium MethoxideNot SpecifiedNot Specified98[4]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Olefination of a Ketone with an Unstabilized Ylide

This protocol is a general guideline and may require optimization for specific substrates.

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), dropwise while maintaining the temperature at 0 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

  • Olefination:

    • Cool the ylide solution to 0 °C.

    • Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizing the Troubleshooting Process

The following diagrams illustrate key aspects of troubleshooting the Wittig olefination of ketones.

Troubleshooting_Wittig_Ketones start Low Conversion in Wittig Olefination of Ketone check_ketone Evaluate Ketone Substrate start->check_ketone check_ylide Evaluate Ylide Reagent start->check_ylide check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Is the ketone sterically hindered? check_ketone->steric_hindrance enolizable Is the ketone enolizable? check_ketone->enolizable ylide_type Is a stabilized ylide being used? check_ylide->ylide_type base_choice Is the base appropriate? check_conditions->base_choice solvent_temp Are solvent and temperature optimized? check_conditions->solvent_temp solution_hindrance Use more reactive (unstabilized) ylide Increase temperature/reaction time Consider HWE reaction steric_hindrance->solution_hindrance Yes solution_enolizable Use non-nucleophilic base Lower reaction temperature Slow addition of ketone enolizable->solution_enolizable Yes solution_stabilized_ylide Switch to unstabilized ylide Use HWE reaction ylide_type->solution_stabilized_ylide Yes solution_base Use stronger base for ylide formation Use non-nucleophilic base to avoid enolization base_choice->solution_base No solution_conditions Use anhydrous solvents Optimize temperature for substrate solvent_temp->solution_conditions No

Caption: A troubleshooting workflow for low conversion in the Wittig olefination of ketones.

Wittig_Reaction_Pathway reactants Ketone + Phosphonium Ylide oxaphosphetane Oxaphosphetane Intermediate reactants->oxaphosphetane [2+2] Cycloaddition side_reaction Side Reactions reactants->side_reaction products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion enolization Enolization side_reaction->enolization

Caption: The general reaction pathway of the Wittig olefination and potential side reactions.

Ylide_Selection_Decision_Tree start Choosing a Wittig Reagent for a Ketone ketone_reactivity Is the ketone sterically hindered or electron-rich? start->ketone_reactivity desired_stereochem Is a specific stereoisomer (E/Z) desired? ketone_reactivity->desired_stereochem No unstabilized Use Unstabilized Ylide ketone_reactivity->unstabilized Yes unstabilized_Z Unstabilized ylides generally give Z-alkenes desired_stereochem->unstabilized_Z Z-alkene stabilized_E Stabilized ylides (in HWE) give E-alkenes desired_stereochem->stabilized_E E-alkene stabilized_HWE Consider Stabilized Ylide with HWE Reaction unstabilized_Z->unstabilized stabilized_E->stabilized_HWE

Caption: A decision tree for selecting the appropriate type of Wittig reagent for a ketone substrate.

References

Technical Support Center: Horner-Wadsworth-Emmons Synthesis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Horner-Wadsworth-Emmons (HWE) synthesis of α,β-unsaturated esters.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiment.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired α,β-unsaturated ester. What are the possible causes and how can I fix it?

Answer:

Low or no product yield in an HWE reaction can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phosphonate: The phosphonate reagent must be fully deprotonated to form the reactive carbanion.

    • Solution: Ensure your base is strong enough and used in a slight excess (typically 1.1-1.2 equivalents). For standard phosphonates like triethyl phosphonoacetate, strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are effective. Ensure your reaction solvent is anhydrous, as moisture will quench the base.

  • Poor Quality or Inactive Reagents: The aldehyde, phosphonate, or base may have degraded.

    • Solution: Use freshly distilled or purified aldehydes. Check the purity of your phosphonate reagent. If using NaH, ensure it is a fresh batch or has been stored under inert atmosphere.

  • Base-Sensitive Substrates: Your aldehyde or ester functionality might be sensitive to the strong basic conditions, leading to decomposition or side reactions.[1][2]

    • Solution: Employ milder reaction conditions. The Masamune-Roush conditions, which utilize a weaker base like DBU or triethylamine in the presence of a lithium salt (e.g., LiCl), are ideal for base-sensitive substrates.[1][3][4][5]

  • Sterically Hindered Substrates: If either the aldehyde or the phosphonate is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction temperature or prolong the reaction time. Using a less sterically hindered phosphonate reagent, if possible, can also be beneficial.

Issue 2: Poor Stereoselectivity (Low E:Z Ratio)

Question: My reaction is producing a mixture of E and Z isomers, with a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?

Answer:

The HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.[2] However, several factors can influence the stereochemical outcome.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures generally favor the formation of the E-isomer by allowing for equilibration of the intermediates.[2]

    • Solvent: Protic solvents can lead to decreased E-selectivity. Aprotic solvents like THF or DMF are generally preferred.

    • Cation: The nature of the cation associated with the phosphonate carbanion can influence stereoselectivity. Lithium cations tend to give higher E-selectivity compared to sodium or potassium.[2]

  • Structure of Reactants:

    • Aldehyde: Increasing the steric bulk of the aldehyde substituent can enhance E-selectivity.[2]

    • Phosphonate: Using phosphonates with bulkier ester groups can also favor the formation of the E-isomer.

Troubleshooting Workflow for Poor Stereoselectivity

G start Low E:Z Ratio Observed increase_temp Increase Reaction Temperature start->increase_temp change_base Switch to a Lithium Base (e.g., n-BuLi, LDA) start->change_base masamune_roush Use Masamune-Roush Conditions (LiCl/DBU) start->masamune_roush If substrate is base-sensitive still_gennari Need Z-isomer? Use Still-Gennari Modification start->still_gennari If Z-isomer is the desired product end_e Improved E-Selectivity increase_temp->end_e change_base->end_e masamune_roush->end_e end_z Improved Z-Selectivity still_gennari->end_z

Caption: Troubleshooting workflow for improving stereoselectivity in the HWE reaction.

Issue 3: Formation of Unexpected Byproducts

Question: I am observing unexpected spots on my TLC plate that are not my starting materials or the desired product. What could these be?

Answer:

Several side reactions can lead to the formation of unexpected byproducts:

  • Saponification of the Ester: The basic reaction conditions can hydrolyze the ester group of either the phosphonate reagent or the α,β-unsaturated ester product, leading to the corresponding carboxylate salt.

    • Symptoms: A spot on the TLC that is very polar and may streak. The product may be difficult to extract from the aqueous layer during workup.

    • Solution: Use milder bases (e.g., Masamune-Roush conditions).[1][3][4][5] During workup, carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) to protonate the carboxylate and allow for its extraction into an organic solvent.

  • Aldehyde Self-Condensation (Aldol Reaction): If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions to form an α,β-unsaturated aldehyde or a β-hydroxy aldehyde.

    • Symptoms: Formation of higher molecular weight byproducts.

    • Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature to minimize the time the aldehyde is exposed to the base before reacting with the ylide.

  • Epimerization of α-Chiral Aldehydes: If your aldehyde has a stereocenter at the α-position, the acidic α-proton can be removed by the base, leading to epimerization and a mixture of diastereomeric products.

    • Symptoms: Formation of diastereomers of the desired product, which may be difficult to separate.

    • Solution: Use milder, non-nucleophilic bases like DBU in combination with LiCl (Masamune-Roush conditions).[1][3][4][5] Running the reaction at a lower temperature can also help to minimize epimerization.

Frequently Asked Questions (FAQs)

Q1: How can I favor the formation of the Z-isomer?

To selectively synthesize the Z-isomer, the Still-Gennari modification of the HWE reaction should be employed.[2] This method utilizes phosphonates with electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[2]

Q2: My reaction is very slow. What can I do to speed it up?

If your reaction is sluggish, consider the following:

  • Increase the temperature: Gently warming the reaction can increase the rate, but be mindful that this can also decrease E-selectivity.

  • Use a stronger base: If you are using a mild base, switching to a stronger one like NaH or KOtBu may accelerate the reaction, provided your substrate is stable under these conditions.

  • Check for impurities: Ensure all your reagents and solvents are pure and anhydrous.

Q3: How do I remove the phosphate byproduct from my reaction mixture?

A key advantage of the HWE reaction is the easy removal of the phosphate byproduct. It is typically a water-soluble salt (e.g., diethyl phosphate) and can be effectively removed by performing an aqueous workup and extracting your product into an organic solvent.

Data Presentation

Table 1: Effect of Base and Temperature on E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction

EntryAldehydePhosphonateBaseSolventTemperature (°C)E:Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaHTHF25>95:5
2BenzaldehydeTriethyl phosphonoacetateKHMDS/18-crown-6THF-7810:90
3CyclohexanecarboxaldehydeTriethyl phosphonoacetaten-BuLiTHF-7885:15
4CyclohexanecarboxaldehydeTriethyl phosphonoacetaten-BuLiTHF2595:5
5IsobutyraldehydeTriethyl phosphonoacetateDBU/LiClCH3CN25>98:2

Data is compiled for illustrative purposes and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for E-Unsaturated Esters

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting clear solution to 0 °C and add the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for Z-Unsaturated Esters

  • To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.5 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.2 eq.) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway for Horner-Wadsworth-Emmons Reaction

HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Unsaturated Ester (E or Z) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis.

References

Technical Support Center: Purification of Witt-ig Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to avoid column chromatography. What are some effective non-chromatographic methods to remove triphenylphosphine oxide (TPPO)?

A1: Several chromatography-free methods can be employed to remove TPPO, primarily relying on precipitation or crystallization.[1][2]

  • Precipitation with Metal Salts: TPPO can be selectively precipitated from reaction mixtures by forming complexes with certain metal salts. Commonly used salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[3][4][5] These methods are advantageous as they can often be performed directly in the reaction solvent or after a simple solvent swap.[1]

  • Solvent-Induced Precipitation/Crystallization: The low solubility of TPPO in non-polar solvents can be exploited. Concentrating the reaction mixture and triturating the residue with solvents like pentane, hexane, or diethyl ether can cause the TPPO to precipitate, allowing for its removal by filtration.[6][7] Cooling the solution can further enhance precipitation.[2][8]

  • Reaction with Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be easily filtered off.[4][7][9]

Q2: My desired product is highly polar. Which methods are suitable for removing TPPO in this case?

A2: The removal of TPPO from polar products can be challenging, as the polarity of the product may be similar to that of TPPO. However, specific precipitation methods are well-suited for this scenario.

  • Zinc Chloride Precipitation in Polar Solvents: The use of zinc chloride (ZnCl₂) is particularly effective for precipitating TPPO from polar solvents such as ethanol, ethyl acetate (EtOAc), and isopropyl alcohol (ⁱPrOH).[3][10][11] This method has been shown to be tolerant of various polar functional groups like alcohols, aldehydes, and amides.[3]

  • Calcium Bromide Precipitation in Ethereal Solvents: Anhydrous calcium bromide (CaBr₂) can efficiently precipitate TPPO from ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and methyl tert-butyl ether (MTBE).[4][5]

Q3: My Wittig reaction was performed in THF. How can I remove the TPPO?

A3: Direct precipitation of TPPO from THF using MgCl₂ or ZnCl₂ is often ineffective.[4] However, there are viable strategies:

  • Solvent Exchange: The most straightforward approach is to perform a solvent exchange to a solvent system where TPPO is less soluble or where precipitation agents are effective. You can remove the THF under reduced pressure and then employ methods suitable for non-polar or other polar solvents.[4]

  • Precipitation with Calcium Bromide: A recent method has shown that anhydrous calcium bromide (CaBr₂) is highly effective at precipitating TPPO directly from THF solutions, with reports of 95-98% removal.[4][5]

Q4: I am working on a large-scale synthesis. Are these TPPO removal methods scalable?

A4: Yes, many of the non-chromatographic methods are well-suited for large-scale applications.

  • Precipitation with Metal Salts: The precipitation of TPPO using ZnCl₂ has been successfully demonstrated on a large scale.[3] Similarly, methods involving MgCl₂ and CaBr₂ are designed to be scalable alternatives to chromatography.[5]

  • Solvent-Induced Precipitation: Utilizing differences in solubility to precipitate TPPO from solvents like toluene or cyclohexane has been successfully applied on a kilogram scale at pilot plants.[1][2]

Q5: How can I confirm that all the TPPO has been removed from my product?

A5: Several analytical techniques can be used to assess the purity of your product after the removal of TPPO:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of TPPO.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for detecting and quantifying residual TPPO.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of TPPO content in the final product.[1]

  • Gas Chromatography (GC): GC analysis can also be employed to determine the amount of TPPO remaining in a solution.[3]

Quantitative Data on TPPO Removal

The efficiency of various precipitation-based methods for TPPO removal is summarized below. The data highlights the effectiveness of different metal salts in various solvents.

MethodReagentSolvent(s)TPPO Removal EfficiencyReference
PrecipitationZnCl₂ (2:1 ratio to TPPO)Ethanol>99%[3]
PrecipitationZnCl₂ (1:1 ratio to TPPO)Ethanol~90%[3]
PrecipitationCaBr₂THF95-98%[4][5]
PrecipitationCaBr₂2-MeTHF, MTBE>99%[4]
PrecipitationMgCl₂Toluene, Ethyl AcetateEffective[4]

Experimental Protocols

Protocol 1: Removal of TPPO using Zinc Chloride Precipitation

This protocol is adapted from the method described by Weix and colleagues.[3]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in ethanol. Gentle warming may be required to fully dissolve the salt.

  • Dissolution of Crude Product: Dissolve the crude product from the Wittig reaction, containing your desired compound and TPPO, in ethanol.

  • Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO is generally optimal.[3] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3]

  • Inducing Precipitation: Stir the mixture. If precipitation is slow, gently scraping the inside of the flask with a glass rod can help induce it.

  • Filtration: Filter the mixture to remove the precipitated ZnCl₂(TPPO)₂ adduct.

  • Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified if necessary, for instance, by slurrying with acetone to remove any excess zinc chloride.[3]

Protocol 2: Removal of TPPO using Calcium Bromide Precipitation

This protocol is based on the work of Hergueta.[4][5]

  • Solvent Choice: Ensure your crude reaction mixture is in an appropriate ethereal solvent such as THF, 2-MeTHF, or MTBE. If not, perform a solvent exchange.

  • Addition of CaBr₂: Add anhydrous calcium bromide (CaBr₂) to the solution.

  • Precipitation: Stir the mixture to allow for the formation of the insoluble CaBr₂-TPPO complex. The amount of CaBr₂ and the concentration can be optimized for your specific reaction.[5]

  • Filtration: Remove the precipitated complex by filtration.

  • Product Isolation: Concentrate the filtrate to obtain your product, now depleted of TPPO.

Visual Guides

Wittig_Purification_Workflow cluster_reaction Wittig Reaction cluster_purification Purification Strategies A Aldehyde/Ketone + Phosphonium Ylide B Reaction Mixture (Product + TPPO) A->B C Precipitation with Metal Salts (ZnCl₂, CaBr₂) B->C D Solvent-Induced Precipitation B->D E Column Chromatography B->E F Reaction with Oxalyl Chloride B->F G Pure Product C->G D->G E->G F->G Purification_Decision_Tree start Start: Crude Product with TPPO q1 Is the product non-polar? start->q1 q2 Is the product polar? q1->q2 No ans1_yes Solvent Precipitation (Hexane/Ether) q1->ans1_yes Yes q3 Avoid Chromatography? q2->q3 No ans2_yes Precipitation with ZnCl₂ (in polar solvents like EtOH) q2->ans2_yes Yes ans3_yes Precipitation Methods q3->ans3_yes Yes ans3_no Column Chromatography q3->ans3_no No end Purified Product ans1_yes->end Isolate Product ans1_no Consider Polarity ans2_yes->end Isolate Product ans2_no Consider other properties ans3_yes->end Isolate Product ans3_no->end Isolate Product

References

Technical Support Center: Separation of E/Z Isomers of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of E/Z isomers of Methyl 3-ethylpent-2-enoate.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z isomers of this compound challenging?

A1: The E and Z isomers of this compound are geometric isomers with the same molecular formula and connectivity. They differ only in the spatial arrangement of substituents around the C=C double bond. This results in very similar physical properties, such as boiling point and polarity, making their separation by standard chromatographic techniques difficult.

Q2: Which chromatographic technique is generally more suitable for separating these isomers, GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can potentially be used. GC is often a good starting point due to its high resolution for volatile compounds. The choice depends on the available equipment and the specific sample matrix. Highly polar or thermally labile impurities might favor an HPLC approach.

Q3: How can I confirm the identity of the separated E and Z isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 1D ¹H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons and thus distinguish between the E and Z configurations.[1][2][3][4] Mass spectrometry (MS) will show the same fragmentation pattern for both isomers, confirming the molecular weight, but it cannot by itself differentiate between them.

Q4: Can I use UV detection for the HPLC separation of these isomers?

A4: Yes, this compound is an α,β-unsaturated ester, which contains a chromophore that absorbs UV light. A UV detector set to an appropriate wavelength (typically around 210-230 nm) should provide a good signal for both isomers.

Q5: What is the expected elution order of the E and Z isomers in chromatography?

A5: The elution order can vary depending on the stationary phase and mobile phase used. In many cases, the trans (E) isomer is less polar and may elute earlier in reversed-phase HPLC or later in normal-phase HPLC. In GC, the more volatile isomer will elute first, which is often the more compact or less polar isomer. However, this is not a strict rule and must be confirmed experimentally.

Troubleshooting Guides

Chromatographic Separation Issues

Poor peak resolution or co-elution is the most common problem encountered when separating geometric isomers. The following table outlines common issues, their potential causes, and recommended solutions.[5][6][7][8]

ProblemPotential CausesRecommended Solutions
Poor Peak Resolution / Co-elution - Inappropriate column stationary phase. - Suboptimal temperature program (GC) or mobile phase composition (HPLC). - Column is too short or has low efficiency. - Flow rate is too high.- GC: Use a more polar stationary phase (e.g., a polyethylene glycol/WAX type column) to enhance separation based on subtle polarity differences. - HPLC: Experiment with different stationary phases (e.g., C18, C30, phenyl-hexyl). - GC: Optimize the temperature ramp. A slower ramp rate can improve resolution. - HPLC: Perform a gradient elution with a shallow gradient. - Use a longer column or a column with a smaller particle size/internal diameter for higher efficiency. - Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing - Active sites in the GC liner or on the column. - Column contamination. - Sample overload.- Use a deactivated GC liner. - Trim the first few centimeters of the GC column. - Condition the column at a high temperature to remove contaminants. - Dilute the sample.
Peak Fronting - Sample overload. - Incompatible sample solvent with the mobile phase (HPLC) or stationary phase (GC).- Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase (HPLC) or a more compatible solvent (GC).
Irreproducible Retention Times - Leaks in the system. - Fluctuations in temperature or flow rate. - Inconsistent mobile phase preparation (HPLC).- Perform a leak check on the instrument. - Ensure the column oven and flow controllers are stable. - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Spectroscopic Identification Issues
ProblemPotential CausesRecommended Solutions
Ambiguous Isomer Assignment from ¹H NMR - Overlapping signals. - Subtle differences in chemical shifts.- Acquire a 2D NOESY spectrum. A cross-peak between protons on opposite sides of the double bond confirms their spatial proximity, allowing for unambiguous assignment of E and Z isomers.[1][2]
No Clear NOE Correlation - The molecule is too small, resulting in a zero or very weak NOE effect.[1] - Inappropriate mixing time in the NOESY experiment.- Perform a 2D ROESY experiment, which is often more effective for small to medium-sized molecules. - Optimize the mixing time in the NOESY/ROESY experiment by running a series of experiments with different mixing times.[1]

Experimental Protocols

Gas Chromatography (GC) Method for E/Z Isomer Separation

This is a suggested starting method for the separation of E/Z isomers of this compound. Optimization may be required.

ParameterSetting
Column Fused silica capillary column with a polar stationary phase (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program - Initial temperature: 80 °C, hold for 2 minutes. - Ramp: 2 °C/min to 150 °C. - Hold at 150 °C for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
FID Temperature 280 °C
MS Transfer Line Temp 260 °C
MS Ion Source Temp 230 °C
MS Scan Range 40-200 m/z
NMR Spectroscopy for Isomer Characterization

1. ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Differences: The chemical shift of the vinylic proton (-CH=) is expected to be different for the E and Z isomers due to the anisotropic effect of the carbonyl group. In many α,β-unsaturated esters, the vinylic proton cis to the carbonyl group is deshielded and appears at a higher chemical shift (downfield) compared to the trans proton.[9][10][11]

Predicted ¹H NMR Chemical Shifts (Hypothetical):

ProtonE-Isomer (ppm)Z-Isomer (ppm)Rationale
=CH-~5.8~6.3The vinylic proton is trans to the carbonyl in the E-isomer and cis in the Z-isomer. The cis relationship often leads to a downfield shift.
-OCH₃~3.7~3.7Minimal difference expected.
=C-CH₂CH₃~2.2~2.5The chemical shift of the ethyl group attached to the double bond may show a slight difference.
-CH₂CH₃~1.1~1.1Minimal difference expected.

2. 2D NOESY Spectroscopy:

  • Purpose: To unambiguously determine the stereochemistry by observing through-space correlations.[2][3]

  • Procedure: Run a standard 2D NOESY experiment on each purified isomer.

  • Expected Correlations:

    • Z-Isomer: A NOESY cross-peak is expected between the vinylic proton (=CH-) and the protons of the ethyl group attached to the double bond (=C-CH₂CH₃), as they are on the same side of the double bond.

    • E-Isomer: A NOESY cross-peak is expected between the vinylic proton (=CH-) and the protons of the methyl group of the ester (-OCH₃) is less likely due to distance, but a key observation would be the absence of the correlation seen in the Z-isomer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_separation Separation cluster_analysis Analysis & Characterization synthesis Synthesize Methyl 3-ethylpent-2-enoate (E/Z Mixture) prep Prepare Sample for Chromatography synthesis->prep gc GC Separation prep->gc Inject hplc HPLC Separation prep->hplc Inject collect Collect Fractions gc->collect hplc->collect nmr 1H NMR & NOESY collect->nmr ms Mass Spectrometry collect->ms assign Assign E/Z Isomers nmr->assign

Caption: Workflow for the separation and characterization of E/Z isomers.

Caption: Troubleshooting workflow for poor peak resolution.

References

Technical Support Center: Prevention of α,β-Unsaturated Ester Polymerization During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unintended polymerization of α,β-unsaturated esters during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of α,β-unsaturated esters.

Issue 1: The viscosity of the stored ester has noticeably increased.

  • Question: My α,β-unsaturated ester appears more viscous than when I received it. What is happening and what should I do?

  • Answer: An increase in viscosity is a primary indicator of partial polymerization.[1] This can be caused by several factors including elevated storage temperature, exposure to light, depletion of the inhibitor, or contamination.[2] You should immediately check the storage conditions and consider testing the inhibitor concentration. If polymerization is significant, the material may not be suitable for your experiment as its properties will have changed.

Issue 2: Solid particles or a gel-like substance has formed in the container.

  • Question: I've observed solid material in my container of α,β-unsaturated ester. Can I still use the liquid portion?

  • Answer: The formation of solid particles or a gel indicates that significant polymerization has occurred.[3] The presence of these polymers can affect the performance of the remaining monomer in subsequent reactions. It is generally not recommended to use the material, as the concentration of the monomer is no longer what is stated on the label and unknown oligomers are now present. Uncontrolled polymerization can also be an exothermic process, potentially leading to a hazardous situation with pressure build-up in a sealed container.[2][4]

Issue 3: The inhibitor concentration is lower than the specified range.

  • Question: I tested the inhibitor level in my α,β-unsaturated ester, and it's below the recommended concentration. What should I do?

  • Answer: Low inhibitor concentration significantly increases the risk of polymerization. Inhibitors are consumed over time, and this process is accelerated by higher temperatures.[5] If the inhibitor level is low, you can consider adding more of the same inhibitor to bring it back within the specified range. However, you should first consult the supplier's technical documentation for the correct procedure and amount to add. If you are unsure, it is safer to procure a fresh batch of the monomer.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the optimal storage conditions for α,β-unsaturated esters?

  • Answer: To maximize shelf life and prevent polymerization, α,β-unsaturated esters should be stored in a cool, dark, and well-ventilated area.[6] Direct sunlight and other sources of UV radiation should be avoided as they can initiate polymerization.[1][5] It is also crucial to maintain a headspace of air in the storage container, as oxygen is required for many common inhibitors to function effectively.[2][5] Never store these monomers under an inert atmosphere like nitrogen unless specifically instructed by the supplier.[5]

  • Question: What is the ideal temperature range for storing α,β-unsaturated esters?

  • Answer: The ideal storage temperature is typically between 15°C and 25°C (59°F and 77°F).[1][2] Some sources recommend a slightly broader range of 5-25°C.[1] Temperatures above 30°C (86°F) can significantly accelerate inhibitor depletion and increase the risk of polymerization.[1][5]

Inhibitors

  • Question: What are polymerization inhibitors and why are they added to α,β-unsaturated esters?

  • Answer: Polymerization inhibitors are chemical compounds added to monomers to prevent premature and uncontrolled polymerization during storage and transport.[7] They work by reacting with and neutralizing free radicals that can initiate the polymerization chain reaction.[3][8] Common inhibitors include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[2][3][5]

  • Question: How do phenolic inhibitors like hydroquinone (HQ) work?

  • Answer: Hydroquinone and other phenolic inhibitors function by donating a hydrogen atom to nascent free radicals, thereby terminating the polymerization chain.[3][8] This process is highly effective but requires the presence of dissolved oxygen to regenerate the inhibitor and scavenge peroxy radicals.[7]

  • Question: Can I remove the inhibitor from the α,β-unsaturated ester?

  • Answer: Yes, the inhibitor can be removed before use if it interferes with your reaction. Common methods for inhibitor removal include passing the monomer through a column of activated alumina or a specialized inhibitor-removal resin. However, once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.

Safety and Disposal

  • Question: What should I do if I suspect runaway polymerization is occurring?

  • Answer: Runaway polymerization is a hazardous situation characterized by a rapid increase in temperature and pressure. If you suspect this is happening, evacuate the area immediately and contact your institution's safety officer. Do not attempt to move or open the container.

  • Question: How should I dispose of old or partially polymerized α,β-unsaturated esters?

  • Answer: Old or polymerized material should be treated as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour it down the drain or dispose of it with regular trash.

Data Summary

Table 1: Recommended Storage Conditions for α,β-Unsaturated Esters

ParameterRecommended ConditionRationale
Temperature15-25°C (59-77°F)[1][2]Minimizes inhibitor depletion and risk of thermal initiation.
Light ExposureStore in the dark or in opaque containers[1]Prevents photo-initiation of polymerization.
AtmosphereMaintain an air headspace in the container[2][6]Oxygen is required for the efficacy of common phenolic inhibitors.[5]
Container MaterialStainless steel, carbon steel, or high-density polyethylene (HDPE)[6]Ensures compatibility and prevents contamination.

Table 2: Common Polymerization Inhibitors

InhibitorChemical NameTypical ConcentrationMechanism of Action
MEHQMonomethyl Ether of Hydroquinone15 ± 5 ppm (for Methyl Acrylate)[9]Free radical scavenger, requires oxygen.[2][7]
HQHydroquinoneVaries by monomerPotent antioxidant that donates a hydrogen atom to free radicals.[3][8]
TEMPO(2,2,6,6-Tetramethylpiperidin-1-yl)oxylVariesStable free radical that traps other radicals.[4]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

  • Objective: To qualitatively assess the presence of polymers in the monomer.

  • Procedure:

    • Without agitating the container, visually inspect the monomer for any signs of cloudiness, haze, or solid particles.

    • Gently tilt the container to observe the viscosity of the liquid. Compare it to a fresh, unpolymerized sample if available. A noticeable increase in viscosity or the presence of a gel-like consistency suggests polymerization.

    • Check for any temperature increase on the exterior of the container, which could indicate an ongoing exothermic polymerization reaction.

Protocol 2: Monitoring Inhibitor Concentration (Example using HPLC)

  • Objective: To quantify the concentration of a phenolic inhibitor (e.g., MEHQ) in the monomer.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Appropriate HPLC column (e.g., C18).

    • Mobile phase (e.g., a mixture of acetonitrile and water).

    • Inhibitor standard of known concentration.

    • Sample of the α,β-unsaturated ester.

  • Methodology:

    • Prepare a calibration curve using serial dilutions of the inhibitor standard.

    • Prepare the monomer sample for injection, diluting with the mobile phase as necessary to fall within the calibration range.

    • Inject the prepared sample into the HPLC system.

    • Monitor the eluent at the appropriate UV wavelength for the inhibitor (e.g., ~290 nm for MEHQ).

    • Identify the peak corresponding to the inhibitor by comparing its retention time to that of the standard.

    • Quantify the inhibitor concentration in the sample by comparing the peak area to the calibration curve.

    • Compare the measured concentration to the manufacturer's specifications.

Visualizations

Polymerization_Initiation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light) FreeRadical Free Radical (R•) Initiator->FreeRadical forms Monomer Monomer FreeRadical->Monomer attacks GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain forms GrowingChain->Monomer continues to attack Polymer Stable Polymer GrowingChain->Polymer terminates to form

Caption: Free-radical polymerization process of α,β-unsaturated esters.

Inhibition_Mechanism FreeRadical Growing Polymer Radical (P•) InactiveProduct Non-Radical Product FreeRadical->InactiveProduct reacts with Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->InactiveProduct Oxygen Oxygen (O2) Oxygen->Inhibitor regenerates

Caption: Mechanism of polymerization inhibition by phenolic compounds.

Troubleshooting_Workflow Start Observe Sign of Polymerization (e.g., Increased Viscosity) CheckConditions Check Storage Conditions (Temp, Light, Air Headspace) Start->CheckConditions ConditionsOK Conditions OK? CheckConditions->ConditionsOK CorrectConditions Correct Storage Conditions ConditionsOK->CorrectConditions No TestInhibitor Test Inhibitor Concentration ConditionsOK->TestInhibitor Yes CorrectConditions->TestInhibitor InhibitorOK Inhibitor Level OK? TestInhibitor->InhibitorOK ConsiderReplenishing Consult Supplier to Replenish Inhibitor InhibitorOK->ConsiderReplenishing No Quarantine Quarantine Material. Do Not Use. InhibitorOK->Quarantine Yes ConsiderReplenishing->Quarantine Dispose Dispose as Hazardous Waste Quarantine->Dispose

Caption: Troubleshooting workflow for suspected polymerization.

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the HWE reaction, with a focus on controlling the E/Z stereoselectivity of the resulting alkene.

Issue 1: Poor (E)-Selectivity

Your HWE reaction is yielding a mixture of (E) and (Z)-isomers, with the desired (E)-isomer as the major product but in an unsatisfactory ratio.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Increase the reaction temperature. Reactions run at room temperature (23°C) often show higher (E)-selectivity compared to those at lower temperatures (-78°C).[1]Increased equilibration of intermediates, favoring the thermodynamically more stable (E)-alkene.[1]
Inappropriate Base/Counterion Switch to a lithium-based base (e.g., n-BuLi, LDA) if using sodium or potassium bases. The order of (E)-selectivity for the counterion is typically Li > Na > K.[1]Lithium ions promote the formation of the (E)-alkene.
Sterically Undemanding Reagents If possible, use an aldehyde with a larger steric profile. Increasing the steric bulk of the aldehyde favors (E)-alkene formation.[1] Also, consider using a phosphonate with bulky ester groups.[1]Enhanced steric repulsion in the transition state leading to the (Z)-isomer, thus favoring the (E)-pathway.
Use of Masamune-Roush Conditions For base-sensitive substrates, employ the Masamune-Roush conditions (LiCl with an amine base like DBU).[2][3]This method is known to be a convenient way to synthesize the (E)-isomer.[2]

Issue 2: Poor (Z)-Selectivity

You are attempting to synthesize a (Z)-alkene using a modified HWE protocol, but the reaction is producing significant amounts of the (E)-isomer.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Phosphonate Reagent Ensure you are using a phosphonate with electron-withdrawing groups on the oxygen atoms. For the Still-Gennari modification, this is typically a bis(2,2,2-trifluoroethyl)phosphonate.[1][4][5] For the Ando modification, diaryl phosphonates are used.[4][6]Electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-isomer.[1][4]
Suboptimal Base and Additives For the Still-Gennari modification, use a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in combination with 18-crown-6.[1][4][5]These strongly dissociating conditions are crucial for achieving high (Z)-selectivity.[1]
Inappropriate Reaction Temperature Perform the reaction at low temperatures, typically -78°C. The (Z)-selective reaction is under kinetic control, and higher temperatures can lead to isomerization to the more stable (E)-product.[4]Minimized equilibration of intermediates, preserving the kinetically formed (Z)-isomer.
Unfavorable Substrate Be aware that aliphatic aldehydes may yield lower (Z)-selectivity compared to aromatic aldehydes in some modified HWE protocols.[4]While still favoring the (Z)-isomer, you may need to accept a slightly lower ratio or further optimize conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism that leads to (E)- versus (Z)-selectivity in the HWE reaction?

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.

  • (E)-Selectivity (Thermodynamic Control): In the standard HWE reaction, the intermediates can equilibrate. The transition state leading to the more sterically favored trans-oxaphosphetane is lower in energy, which, after elimination, yields the thermodynamically more stable (E)-alkene.[1][4]

  • (Z)-Selectivity (Kinetic Control): Modifications like the Still-Gennari protocol use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl).[1][4] These groups accelerate the rate of elimination of the oxaphosphetane. This rapid, irreversible elimination outcompetes the equilibration of the intermediates, trapping the product from the kinetically favored pathway, which leads to the (Z)-alkene.[4]

Q2: How do I choose between the Still-Gennari and Ando modifications for (Z)-alkene synthesis?

Both the Still-Gennari and Ando modifications are powerful tools for accessing (Z)-alkenes.[4][7]

  • Still-Gennari: Employs bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6.[1][4] It is a widely applied and reliable method.[4]

  • Ando: Utilizes diaryl phosphonates. It can sometimes offer advantages in terms of reagent cost and can achieve very high (Z)-selectivity, especially with the addition of sodium ions.[6][8]

The choice may depend on the specific substrate, availability of reagents, and previous literature examples with similar structures.

Q3: My reaction is not proceeding at all. What are the common causes?

  • Ineffective Deprotonation: Ensure your base is strong enough to deprotonate the phosphonate. The acidity of the phosphonate is dependent on the electron-withdrawing group attached to the alpha-carbon.[9] Also, ensure your base has not degraded. For instance, NaH should be fresh or washed to remove the oxide layer.

  • Low Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes in the HWE reaction.[2][10] Hindered ketones can be particularly challenging.[3] Increasing the reaction temperature or using a more reactive phosphonate carbanion may be necessary.

  • Improper Solvent/Reagent Handling: Ensure all solvents and reagents are anhydrous, as the phosphonate carbanion is a strong base and will be quenched by water.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the stereoselectivity of the HWE reaction based on literature data.

Table 1: Effect of Phosphonate Structure on Stereoselectivity

Phosphonate Ester GroupAldehydeBase/ConditionsSolventTemp (°C)Z:E RatioReference
Dimethyl(related to Bafilomycin A1)---2:1 (Z,E:E,E)[2]
Diisopropyl(related to Bafilomycin A1)Paterson conditions--95:5 (Z,E:E,E)[2]
bis(2,2,2-trifluoroethyl)BenzaldehydeNaHTHF-2074:26[4]
bis(1,1,1,3,3,3-hexafluoroisopropyl)BenzaldehydeNaHTHF-2097:3[4]
bis(1,1,1,3,3,3-hexafluoroisopropyl)OctanalNaHTHF-2088:12[4]

Table 2: Still-Gennari and Related Modifications for (Z)-Selectivity

Phosphonate ReagentAldehydeBase/ConditionsZ:E RatioReference
Still-Gennari TypeVariousKHMDS, 18-crown-6Up to 98:2[4][11]
Ando TypeVariousNaH, NaIUp to >99:1[8]
bis(o-tBuC6H4O)2P(O)CH2CNVarioust-BuOK86% to >99% Z[8]

Experimental Protocols

Protocol 1: General Procedure for High (E)-Selectivity (Masamune-Roush Conditions)

This protocol is adapted for base-sensitive substrates and generally favors the formation of (E)-alkenes.[2][3]

  • Preparation: In a flame-dried, inert-atmosphere flask, dissolve the phosphonate reagent (1.2 equiv.) and anhydrous lithium chloride (LiCl, 1.2 equiv.) in anhydrous acetonitrile.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv.) to the solution and stir for 30 minutes at room temperature.

  • Aldehyde Addition: Add the aldehyde (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for High (Z)-Selectivity (Still-Gennari Modification)

This protocol is a general procedure for synthesizing (Z)-alkenes using a Still-Gennari type reagent.[3][4][5]

  • Preparation: In a flame-dried, inert-atmosphere flask, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv.) and 18-crown-6 (2.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C in a dry ice/acetone bath.

  • Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equiv., as a solution in THF or toluene) to the cooled solution. Stir the resulting mixture for 30-60 minutes at -78°C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78°C and monitor by TLC. The reaction time can vary from 1 to several hours.

  • Workup: Quench the reaction at -78°C by adding saturated aqueous ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

HWE_Stereoselectivity_Pathway cluster_start Reactants cluster_intermediate Intermediates cluster_products Products Phosphonate Phosphonate (R'O)₂P(O)CH₂R¹ Aldehyde Aldehyde R²CHO Intermediates Diastereomeric Intermediates Phosphonate->Intermediates Aldehyde->Intermediates E_Alkene (E)-Alkene Intermediates->E_Alkene Thermodynamic Control (Standard HWE) Z_Alkene (Z)-Alkene Intermediates->Z_Alkene Kinetic Control (Still-Gennari)

Caption: Thermodynamic vs. Kinetic control in HWE reactions.

Troubleshooting_E_Selectivity start Low (E)-Selectivity? temp Increase Reaction Temperature? start->temp base Change to Li+ Base? temp->base No/Minor Improvement end_good High (E)-Selectivity Achieved temp->end_good Yes sterics Increase Steric Bulk of Reagents? base->sterics No/Minor Improvement base->end_good Yes masamune Use Masamune-Roush (LiCl, DBU)? sterics->masamune Not Feasible/ No Improvement sterics->end_good Yes masamune->end_good Yes end_bad Further Optimization Needed masamune->end_bad No

Caption: Decision workflow for troubleshooting poor (E)-selectivity.

Troubleshooting_Z_Selectivity start Low (Z)-Selectivity? reagent Using EWG- Phosphonate? start->reagent conditions Using KHMDS/ 18-crown-6? reagent->conditions Yes end_bad Check Reagent Purity & Substrate Effects reagent->end_bad No, use Still-Gennari or Ando reagent temp Reaction at -78°C? conditions->temp Yes conditions->end_bad No, adopt these conditions temp->end_bad Yes temp->end_bad No, lower the temperature end_good High (Z)-Selectivity Achieved

Caption: Decision workflow for troubleshooting poor (Z)-selectivity.

References

Challenges in the scale-up synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Methyl 3-ethylpent-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of the Phosphonate/Phosphonium Salt: The base used may be weak, old, or insufficient in quantity.- Use a strong, fresh base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi). - Ensure anhydrous conditions, as moisture will consume the base. - Use a slight excess of the base (1.1-1.2 equivalents).
2. Low Reactivity of Carbonyl Compound: Steric hindrance around the carbonyl group of 2-pentanone (if used as a starting material) can reduce reactivity, particularly with stabilized Wittig reagents.[1]- The Horner-Wadsworth-Emmons reaction is generally more effective for ketones.[1] - If using a Wittig reagent, a more reactive, unstabilized ylide may be necessary.
3. Ylide/Carbanion Instability: The generated ylide or phosphonate carbanion may be unstable and decompose before reacting with the carbonyl compound.- Generate the ylide/carbanion at low temperatures (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after. - Consider an in situ generation approach where the carbonyl compound is present during the ylide/carbanion formation.
Poor Stereoselectivity (Undesired E/Z Isomer Ratio) 1. Reaction Conditions Favoring the Undesired Isomer: The choice of base, solvent, and temperature can significantly influence the E/Z ratio.- For the HWE reaction, using sodium or lithium bases generally favors the (E)-isomer.[2] - Higher reaction temperatures can also promote the formation of the thermodynamically more stable (E)-isomer.[2] - For Z-selectivity in HWE-type reactions, modified reagents like the Still-Gennari phosphonates can be employed.[3] - In the Wittig reaction, stabilized ylides (like the one derived from methyl 2-bromopropionate) typically yield the (E)-isomer, while unstabilized ylides favor the (Z)-isomer.[4][5]
2. Isomerization During Workup or Purification: The presence of acid or base during workup, or high temperatures during distillation, can cause isomerization of the product.- Neutralize the reaction mixture carefully before extraction. - Use mild purification techniques like flash chromatography at room temperature if distillation causes isomerization.
Formation of Significant Byproducts 1. Self-Condensation of the Carbonyl Compound: Aldol condensation of propanal can occur under basic conditions.- Add the base to the phosphonate/phosphonium salt first to form the ylide/carbanion, and then add the propanal slowly to the reaction mixture. - Maintain a low reaction temperature during the addition of propanal.
2. Michael Addition: The nucleophilic ylide/carbanion can potentially undergo Michael addition to the α,β-unsaturated ester product.- Use a stoichiometric amount of the carbonyl compound and add it slowly to the reaction. - Monitor the reaction progress by TLC or GC to avoid prolonged reaction times after the starting material is consumed.
3. Triphenylphosphine Oxide (TPPO) Removal Issues (Wittig Reaction): TPPO can be difficult to separate from the product, especially on a large scale.[6]- TPPO is more polar than the desired ester. Purification can be achieved by column chromatography. - On a larger scale, precipitation of TPPO from a non-polar solvent (e.g., a mixture of hexanes and a small amount of ether) can be effective.[7] - Alternatively, converting TPPO to a water-soluble salt by reaction with an acid can facilitate its removal through aqueous extraction.
Difficulties with Scale-Up 1. Exothermic Reaction: The deprotonation and olefination steps can be exothermic, leading to temperature control issues on a large scale.[8]- Implement controlled, slow addition of reagents.[8] - Ensure efficient stirring and use a reactor with adequate cooling capacity. - Monitor the internal reaction temperature closely. For highly exothermic reactions, consider a semi-batch or continuous flow process.[9][10]
2. Reagent Handling (e.g., NaH): Sodium hydride is pyrophoric and requires careful handling, especially in large quantities.- Handle NaH under an inert atmosphere (e.g., nitrogen or argon). - Use a mineral oil dispersion of NaH to improve handling safety.
3. Byproduct Removal at Scale: Removing large quantities of TPPO (Wittig) or phosphate salts (HWE) can be challenging.- For HWE, the phosphate byproducts are generally water-soluble, making aqueous extraction a viable method for removal.[2][11] - For Wittig, develop a robust crystallization or extraction procedure for TPPO removal at a smaller scale before scaling up.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the scale-up synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction?

A1: For scale-up, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred. The primary advantage is the easy removal of the phosphate byproduct, which is typically water-soluble and can be removed by extraction.[2][11] In contrast, the byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be challenging to separate from the product on a large scale due to its solubility in many organic solvents.[6]

Q2: What are the expected starting materials for the synthesis of this compound via the HWE reaction?

A2: The most likely starting materials for the HWE synthesis are propanal and methyl 2-(diethylphosphono)propanoate.

Q3: How can I maximize the yield of the (E)-isomer of this compound?

A3: To maximize the formation of the (E)-isomer, which is generally the thermodynamically more stable product:

  • For the HWE reaction: Use of sodium or lithium bases, along with higher reaction temperatures (e.g., room temperature to gentle reflux), typically favors the (E)-isomer.[2]

  • For the Wittig reaction: Employ a stabilized ylide, which would be derived from methyl 2-bromopropionate and triphenylphosphine. Stabilized ylides predominantly give the (E)-alkene.[4][5]

Q4: I am observing a significant amount of a polar byproduct in my Wittig reaction. What could it be and how do I remove it?

A4: The most common polar byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO). On a laboratory scale, it can be removed by silica gel chromatography. For larger scales, you can attempt to precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a hexane/ether mixture.[7]

Q5: The HWE reaction is highly exothermic upon addition of the base. How can I manage this on a larger scale?

A5: Managing exotherms during scale-up is crucial for safety.[8] Key strategies include:

  • Controlled Addition: Add the base slowly and at a controlled rate to the phosphonate solution.

  • Cooling: Use an efficient cooling system for the reactor.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reactor.

  • Reverse Addition: In some cases, adding the phosphonate to the base suspension can help control the exotherm.

  • Process Safety Evaluation: Conduct a thorough process safety assessment before scaling up, potentially including reaction calorimetry to quantify the heat of reaction.[8]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 3-ethylpent-2-enoate

This protocol is a representative procedure and may require optimization for specific laboratory or plant conditions.

Materials:

  • Methyl 2-(diethylphosphono)propanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Phosphonate Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Add a solution of methyl 2-(diethylphosphono)propanoate (1.0 eq.) in anhydrous THF dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C. f. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Olefination Reaction: a. Cool the solution of the phosphonate anion back to 0 °C. b. Add propanal (1.0-1.2 eq.) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting materials.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). d. Combine the organic extracts and wash with water, then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_deprotonation Check Deprotonation start->check_deprotonation check_carbonyl_reactivity Assess Carbonyl Reactivity check_deprotonation->check_carbonyl_reactivity Complete solution_base Use fresh, strong base (e.g., NaH, KOtBu) Ensure anhydrous conditions Use slight excess of base check_deprotonation->solution_base Incomplete? check_ylide_stability Evaluate Ylide/Carbanion Stability check_carbonyl_reactivity->check_ylide_stability Sufficient solution_carbonyl Consider HWE for ketones Use more reactive ylide for Wittig check_carbonyl_reactivity->solution_carbonyl Low? solution_stability Generate ylide/carbanion at low temp Add carbonyl compound promptly Consider in situ generation check_ylide_stability->solution_stability Poor? end Improved Yield solution_base->end solution_carbonyl->end solution_stability->end

Caption: Troubleshooting workflow for addressing low product yield.

Horner-Wadsworth-Emmons Reaction Pathway

hwe_pathway phosphonate Methyl 2-(diethylphosphono)propanoate carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate + Propanal propanal Propanal propanal->intermediate product This compound intermediate->product Elimination byproduct Water-Soluble Phosphate Salt intermediate->byproduct Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons synthesis.

References

Technical Support Center: Analysis of Commercial Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 3-ethylpent-2-enoate. The information provided will assist in identifying and quantifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. Consequently, impurities often originate from this synthesis route. The most probable impurities include:

  • Geometric Isomer (Z-isomer): The HWE reaction predominantly yields the E-isomer, but the Z-isomer is a common byproduct.

  • Unreacted Starting Materials: Residual amounts of propanal and trimethyl phosphonoacetate may be present.

  • Reaction Byproducts: Dialkylphosphate salts are formed as byproducts of the HWE reaction and are typically removed by aqueous workup, though trace amounts may remain.

  • Positional Isomer (Methyl 3-ethylpent-3-enoate): Under certain conditions, particularly exposure to light, the α,β-unsaturated ester can isomerize to the β,γ-unsaturated form.

  • Solvent Residues: Solvents used during the synthesis and purification process (e.g., THF, diethyl ether, hexanes, ethyl acetate) can be present in trace amounts.

Q2: How can I detect the Z-isomer of this compound?

A2: The Z-isomer can be detected and quantified using chromatographic and spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers will likely have slightly different retention times.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, particularly one employing a silver-ion impregnated column, can effectively separate the geometric isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the E and Z isomers based on the chemical shifts and coupling constants of the vinylic and allylic protons.

Q3: What analytical techniques are recommended for a comprehensive impurity profile?

A3: A combination of techniques is recommended for a thorough analysis:

  • GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and solvents.

  • HPLC with UV/MS detection: Suitable for separating and quantifying non-volatile impurities and isomers.

  • Quantitative NMR (qNMR): A powerful tool for determining the absolute purity of the material and quantifying major impurities without the need for reference standards for each impurity.[2][3][4][5]

Q4: Are there any known degradation pathways for this compound?

A4: α,β-Unsaturated esters can be susceptible to degradation under certain conditions. Photochemical isomerization to the β,γ-unsaturated isomer is a known pathway. Hydrolysis of the ester group can occur under strongly acidic or basic conditions, yielding 3-ethylpent-2-enoic acid and methanol.

Troubleshooting Guides

Problem 1: An unknown peak is observed in the GC-MS chromatogram.

Possible Cause Troubleshooting Step
Isomeric Impurity Compare the mass spectrum of the unknown peak with the main peak. Isomers will have identical mass spectra but different retention times. Consider the possibility of the Z-isomer or the β,γ-unsaturated isomer.
Starting Material Residue Check the mass spectrum for fragments corresponding to propanal (m/z 58, 29) or trimethyl phosphonoacetate (m/z 182, 151, 109).
Solvent Residue Identify the solvent used in the last synthesis/purification step. Compare the retention time and mass spectrum with a known standard of that solvent.
Degradation Product If the sample has been stored for a long time or exposed to light/heat, consider degradation products like the corresponding carboxylic acid.

Problem 2: The purity determined by qNMR is lower than expected.

Possible Cause Troubleshooting Step
Presence of Non-Protonated Impurities qNMR only detects proton-containing molecules. Inorganic impurities (e.g., salts) will not be detected. Consider using other analytical techniques like ICP-MS for elemental impurities.
Incorrectly Chosen Internal Standard Ensure the internal standard's signals do not overlap with any signals from the analyte or impurities. The internal standard should be stable, non-volatile, and accurately weighed.
Incomplete Relaxation of Nuclei A sufficient relaxation delay (D1) is crucial for accurate quantification. For 1H qNMR, a D1 of at least 5 times the longest T1 of any signal of interest is recommended.
Integration Errors Ensure proper phasing and baseline correction of the NMR spectrum before integration. Integrate a sufficient range around the peaks of interest.

Quantitative Data Summary

The following table summarizes potential impurities and their typical analytical detection methods. Please note that specific impurity levels can vary significantly between different commercial batches and suppliers.

ImpurityPotential SourceTypical Analytical Method(s)Expected Impurity Level
Z-Isomer HWE SynthesisGC-MS, HPLC, 1H NMRVariable, typically <5%
Propanal HWE Synthesis (Starting Material)GC-MSTrace (<0.1%)
Trimethyl Phosphonoacetate HWE Synthesis (Starting Material)GC-MS, 31P NMRTrace (<0.1%)
Dialkylphosphate Salts HWE Synthesis (Byproduct)LC-MS, 31P NMRTrace
Methyl 3-ethylpent-3-enoate IsomerizationGC-MS, HPLC, 1H NMRVariable, dependent on storage
Residual Solvents Synthesis/PurificationHeadspace GC-MSVariable, per ICH guidelines

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling

This method is designed for the general screening of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS with a DB-5ms column or equivalent).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, splitless injection.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC) Protocol for Isomer Separation

This method is optimized for the separation of E/Z isomers of unsaturated esters.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silver-ion impregnated silica or a C18 column with high shape selectivity (e.g., COSMOSIL Cholester column, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 85:15 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

Quantitative NMR (qNMR) Protocol for Purity Assessment

This protocol provides a framework for determining the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3).

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: Sufficient to cover all signals (e.g., 0-12 ppm).

    • Acquisition Time (AQ): At least 3 seconds.

    • Relaxation Delay (D1): At least 5 times the longest T1 of any signal being quantified (a value of 30 seconds is generally a safe starting point for many small molecules).

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the vinylic proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Puritystd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Puritystd = Purity of the internal standard

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_report Final Report sample Commercial Methyl 3-ethylpent-2-enoate gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc qnmr qNMR Analysis sample->qnmr volatile Volatile Impurities (Starting Materials, Solvents) gcms->volatile isomers Isomeric Purity (E/Z, Positional) hplc->isomers purity Absolute Purity Assay qnmr->purity report Comprehensive Impurity Profile volatile->report isomers->report purity->report

Caption: Experimental workflow for impurity identification.

logical_relationships cluster_synthesis Synthesis Process cluster_product Crude Product cluster_purification Purification & Storage cluster_impurities Potential Impurities in Final Product hwe Horner-Wadsworth-Emmons Reaction crude This compound (E/Z mixture) hwe->crude byproducts Reaction Byproducts (Dialkylphosphate salts) hwe->byproducts reactants Starting Materials (Propanal, Trimethyl phosphonoacetate) reactants->hwe unreacted Unreacted Starting Materials reactants->unreacted solvents_syn Synthesis Solvents (e.g., THF) solvents_syn->hwe res_solvents Residual Solvents solvents_syn->res_solvents purification Workup & Chromatography crude->purification byproducts->purification z_isomer Z-Isomer purification->z_isomer purification->unreacted byproduct_res Residual Byproducts purification->byproduct_res purification->res_solvents storage Storage Conditions (Light, Temperature) pos_isomer Positional Isomer storage->pos_isomer solvents_pur Purification Solvents (e.g., Hexanes, Ethyl Acetate) solvents_pur->purification solvents_pur->res_solvents

Caption: Logical relationships of impurity formation.

References

Technical Support Center: Quenching Procedures for Reactions Involving Organometallic Reagents and Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quenching of reactions between organometallic reagents and α,β-unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in the context of organometallic reactions?

A1: Quenching is the process of terminating a chemical reaction by deactivating any remaining reactive species. In reactions involving highly reactive organometallic reagents, such as Grignard or organolithium reagents, quenching is a critical step to neutralize the unreacted organometallic compound and to protonate the intermediate enolate formed after the addition to the unsaturated ester. This process ensures the safe handling of the reaction mixture and leads to the formation of the final desired product.

Q2: What are the most common quenching agents for these types of reactions?

A2: The choice of quenching agent depends on the stability of the product and the reactivity of the remaining organometallic species. Common quenching agents include:

  • Saturated aqueous ammonium chloride (NH₄Cl): This is a mildly acidic solution that is effective at quenching most organometallic reactions without causing acid-sensitive side reactions. It is often the preferred choice for conjugate addition reactions.

  • Dilute aqueous hydrochloric acid (HCl): A stronger acid that can be used for more robust products. However, it can sometimes lead to side reactions like elimination or rearrangement, especially with tertiary alcohols formed from 1,2-addition.

  • Water (H₂O): Can be used for quenching, but the resulting metal hydroxides can sometimes be gelatinous and difficult to filter. The basicity of the solution can also lead to side reactions.

  • Methanol (MeOH) or Ethanol (EtOH): These can be used for a more controlled quench, especially at low temperatures, before the addition of an aqueous quenching solution.

Q3: How can I favor 1,4-addition (conjugate addition) over 1,2-addition?

A3: The regioselectivity of the addition of an organometallic reagent to an α,β-unsaturated ester is a common challenge. Here are some strategies to favor the desired 1,4-addition:

  • Choice of Organometallic Reagent: "Softer" nucleophiles, like Gilman reagents (lithium diorganocuprates, R₂CuLi), generally favor 1,4-addition.[1][2] In contrast, "harder" nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents tend to favor 1,2-addition to the carbonyl group.[2][3][4][5][6]

  • Use of a Copper Catalyst: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂, can dramatically shift the selectivity of Grignard reagents towards 1,4-addition.[7][8][9]

  • Reaction Temperature: Lower reaction temperatures often favor 1,4-addition.

  • Steric Hindrance: Increased steric hindrance at the carbonyl carbon can also promote 1,4-addition.

Troubleshooting Guides

This section addresses common problems encountered during the quenching and workup of organometallic reactions with unsaturated esters.

Problem 1: Formation of an Emulsion During Workup

Symptom: After adding the aqueous quenching solution and the extraction solvent, a stable emulsion forms, making phase separation difficult or impossible.

Possible Causes:

  • Formation of finely dispersed metal salts.

  • Presence of high concentrations of polar, high-boiling solvents like THF or DMF.

  • The pH of the aqueous layer is not optimal for clean separation.

Solutions:

Solution Description
Add Brine Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Filter through Celite® Filter the entire mixture through a pad of Celite®. This can remove fine particulate matter that may be stabilizing the emulsion.
Change the pH Carefully adjust the pH of the aqueous layer. Sometimes, making the solution more acidic or basic can help to break the emulsion.
Add a Different Solvent Adding a small amount of a different organic solvent with different properties (e.g., toluene if you are using ether) can sometimes disrupt the emulsion.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Problem 2: Low Yield of the Desired Product

Symptom: After purification, the isolated yield of the 1,4-addition product is significantly lower than expected.

Possible Causes:

  • Incomplete reaction.

  • Formation of the undesired 1,2-addition product.

  • Decomposition of the starting material or product during workup.

  • Loss of product during extraction due to its solubility in the aqueous layer.

Solutions:

Solution Description
Optimize Reaction Conditions Ensure the organometallic reagent was fully formed and active. Consider increasing the reaction time or temperature (if appropriate for 1,4-addition).
Use a Copper Catalyst If using a Grignard reagent, add a catalytic amount of a Cu(I) salt to promote 1,4-addition.[7][8][9]
Switch to a Gilman Reagent For conjugate addition, Gilman reagents are generally more selective than Grignard or organolithium reagents.[1][2]
Control Quenching Temperature Quench the reaction at a low temperature (e.g., -78 °C or 0 °C) to minimize side reactions.
Use a Mild Quenching Agent Use saturated aqueous NH₄Cl instead of a strong acid to avoid decomposition of acid-sensitive products.
Back-Extraction If the product has some water solubility, perform a back-extraction of the aqueous layer with a fresh portion of organic solvent.
Problem 3: Formation of an Unmanageable Precipitate Upon Quenching

Symptom: Upon addition of the quenching agent, a thick, gelatinous, or solid precipitate forms, making stirring and extraction difficult.

Possible Causes:

  • Formation of insoluble metal hydroxides or salts (e.g., Mg(OH)₂).

Solutions:

Solution Description
Use Saturated NH₄Cl Quenching with saturated aqueous ammonium chloride often results in the formation of more soluble magnesium salts compared to using water alone.
Add a Chelating Agent For some reactions, adding a solution of Rochelle's salt (sodium potassium tartrate) during the workup can help to chelate the metal ions and keep them in the aqueous solution.
Acidify the Mixture If the product is stable to acid, carefully adding a dilute acid (e.g., 1 M HCl) can dissolve the metal hydroxides.

Data Presentation

The regioselectivity of the addition of organometallic reagents to α,β-unsaturated esters is highly dependent on the nature of the organometallic reagent and the presence of catalysts.

Table 1: Comparison of 1,2- vs. 1,4-Addition for Different Organometallic Reagents

Organometallic Reagent Typical Substrate Catalyst Predominant Product Approx. 1,4:1,2 Ratio
Grignard (RMgX)α,β-Unsaturated EsterNone1,2-AdditionVaries, often low 1,4
Grignard (RMgX)α,β-Unsaturated EsterCu(I) salt1,4-AdditionHigh, often >95:5[7][8]
Organolithium (RLi)α,β-Unsaturated EsterNone1,2-AdditionVery low 1,4[6]
Gilman (R₂CuLi)α,β-Unsaturated EsterNone1,4-AdditionExclusive 1,4[1][2]

Table 2: Influence of Copper Catalyst on the Regioselectivity of Grignard Addition to Cyclohexenone

Grignard Reagent Copper Salt Ligand Temperature (°C) 1,4:1,2 Ratio Yield (%)
EtMgBrNone-0Low 1,4-
EtMgBrCuClTaniaphos095:5>98[8]
MeMgBrCuClTaniaphos083:17>98[8]
n-PrMgBrCuClTaniaphos093:7>98[8]
n-BuMgBrCuClTaniaphos095:5>98[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Conjugate Addition of a Grignard Reagent to an α,β-Unsaturated Ester and Quenching

This protocol is a general guideline and may require optimization for specific substrates and reagents.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the copper(I) salt (e.g., CuI, 5 mol%).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Cooling: Cool the suspension to the desired reaction temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) via syringe.

  • Unsaturated Ester Addition: After stirring for 15-30 minutes, slowly add a solution of the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to -78 °C (if not already at that temperature) and slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quenching Procedure for an Organolithium Reaction with an Unsaturated Ester
  • Reaction Completion: After the reaction between the organolithium reagent and the unsaturated ester is complete, as determined by an appropriate monitoring technique, cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Initial Quench: Slowly add anhydrous methanol (2-3 equivalents) dropwise via syringe. This will quench any unreacted organolithium reagent in a controlled manner.

  • Aqueous Quench: While maintaining the low temperature, slowly add saturated aqueous ammonium chloride solution.

  • Workup: Proceed with the workup as described in Protocol 1, steps 8-10.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Conjugate Addition

Troubleshooting_Low_Yield Troubleshooting Low Yield in Conjugate Addition start Low Yield of 1,4-Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_product Side Product Formation check_reaction->side_product New spots on TLC optimize_conditions Optimize Reaction: - Increase time/temperature - Check reagent quality incomplete->optimize_conditions check_1_2_product Analyze for 1,2-Addition Product side_product->check_1_2_product end Improved Yield optimize_conditions->end is_1_2_product 1,2-Product is Major check_1_2_product->is_1_2_product use_cu_catalyst Add Cu(I) Catalyst with Grignard is_1_2_product->use_cu_catalyst Yes use_gilman Switch to Gilman Reagent is_1_2_product->use_gilman Alternatively workup_issue Check Workup Procedure is_1_2_product->workup_issue No use_cu_catalyst->end use_gilman->end is_workup_issue Product Loss During Workup? workup_issue->is_workup_issue back_extract Back-extract aqueous layers is_workup_issue->back_extract Yes mild_quench Use Milder Quench (e.g., sat. NH4Cl) is_workup_issue->mild_quench Possible decomposition back_extract->end mild_quench->end

Caption: A flowchart for troubleshooting low yields in conjugate addition reactions.

Decision Pathway for Choosing an Organometallic Reagent

Reagent_Choice Choosing an Organometallic Reagent for Addition to Unsaturated Esters start Desired Product? product_1_4 1,4-Addition Product (Conjugate Addition) start->product_1_4 1,4-Addition product_1_2 1,2-Addition Product start->product_1_2 1,2-Addition gilman Use Gilman Reagent (R₂CuLi) product_1_4->gilman High Selectivity grignard_cu Use Grignard Reagent (RMgX) + Catalytic Cu(I) product_1_4->grignard_cu Good Selectivity organolithium Use Organolithium (RLi) product_1_2->organolithium High Reactivity grignard Use Grignard Reagent (RMgX) product_1_2->grignard Common Reagent

References

Optimizing reaction temperature for the synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-ethylpent-2-enoate. The focus is on optimizing the reaction temperature to achieve high yield and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing α,β-unsaturated esters like this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction is often preferred due to its generally higher yields and the ease of removing the phosphate byproduct.[1][2][3]

Q2: How does reaction temperature affect the synthesis of this compound?

A2: Reaction temperature is a critical parameter that significantly influences both the reaction rate and the stereoselectivity (the ratio of E to Z isomers) of the product.[2][4] Generally, higher temperatures increase the reaction rate but can also lead to the formation of side products. In the context of the Horner-Wadsworth-Emmons reaction, higher temperatures typically favor the formation of the thermodynamically more stable (E)-isomer.[2]

Q3: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons reaction for this synthesis?

A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[2][5] The degree of (E)-selectivity can be influenced by several factors, including the steric bulk of the reactants, the nature of the base and cation used, and the reaction temperature.[2][4]

Q4: Can the Wittig reaction be used for this synthesis? What are the potential challenges?

A4: Yes, the Wittig reaction can be employed. However, for the synthesis of α,β-unsaturated esters, stabilized ylides are typically used. While these are generally selective for the (E)-isomer, they can be less reactive than the phosphonate carbanions used in the HWE reaction, potentially leading to lower yields, especially with sterically hindered ketones.[1][6][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggestion
Incomplete reaction Increase the reaction temperature in increments of 10°C to enhance the reaction rate. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time. Be aware that excessively high temperatures can lead to degradation.
Side reactions Lowering the reaction temperature might suppress the formation of side products. Analyze the crude product to identify major impurities and adjust the temperature accordingly.
Base selection (HWE) The choice of base can impact the deprotonation of the phosphonate and the overall reaction rate. Consider using a stronger base if deprotonation is incomplete, but be mindful of potential side reactions.
Steric hindrance If using a sterically hindered ketone as a precursor, the reaction may be slow. In such cases, the Horner-Wadsworth-Emmons reaction is generally more effective than the Wittig reaction.[1][6]
Issue 2: Poor Stereoselectivity (Low E/Z Ratio)
Possible Cause Suggestion
Suboptimal temperature For the Horner-Wadsworth-Emmons reaction, higher temperatures generally favor the (E)-isomer.[2] Systematically increase the reaction temperature (e.g., from room temperature to reflux) and analyze the E/Z ratio of the product at each temperature point.
Cation effect (HWE) The counter-ion of the base can influence stereoselectivity. Lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts.[2]
Kinetic vs. Thermodynamic Control At lower temperatures, the reaction may be under kinetic control, potentially favoring the (Z)-isomer. Allowing the reaction to run at a higher temperature for a longer duration can promote equilibration to the more stable (E)-isomer.[4]

Data Presentation

The following table summarizes the expected impact of reaction temperature on the synthesis of an α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction. The values are illustrative and should be optimized for the specific synthesis of this compound.

Reaction Temperature (°C)Reaction Time (h)Yield (%)E/Z Ratio
-7812451:2
06653:1
25 (Room Temperature)48010:1
50285>20:1
80 (Reflux in THF)175>20:1 (potential for side products)

Experimental Protocols

Representative Horner-Wadsworth-Emmons Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Methyl (dimethoxyphosphoryl)acetate

  • 3-Pentanone

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0°C.

  • Add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Temperature Optimization:

    • For higher (E)-selectivity: Allow the reaction to warm to room temperature and stir for 2-4 hours. Alternatively, gently heat the reaction mixture to reflux (approximately 66°C in THF) for 1-2 hours.

    • To minimize side reactions: Maintain the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_completion Is the reaction going to completion? start->check_completion increase_temp Increase reaction temperature in 10°C increments. Monitor by TLC/GC. check_completion->increase_temp No check_side_products Are significant side products observed? check_completion->check_side_products Yes end_good Problem Resolved increase_temp->end_good lower_temp Lower reaction temperature. Analyze impurities. check_side_products->lower_temp Yes optimize_base Consider a stronger or alternative base (HWE). check_side_products->optimize_base No lower_temp->end_good consider_hwe If using Wittig with a hindered ketone, switch to HWE. optimize_base->consider_hwe end_bad Further Optimization Needed consider_hwe->end_bad

Caption: Troubleshooting workflow for low yield.

E_Z_Selectivity_Optimization Optimizing E/Z Stereoselectivity start Poor E/Z Ratio temp_check Is reaction temperature above room temperature? start->temp_check increase_temp Increase temperature systematically (e.g., to reflux). temp_check->increase_temp No cation_check Is a non-lithium base being used? temp_check->cation_check Yes end_good Desired E/Z Ratio Achieved increase_temp->end_good use_li_base Switch to a lithium base (e.g., n-BuLi or LDA). cation_check->use_li_base Yes thermo_control Increase reaction time to favor thermodynamic product. cation_check->thermo_control No use_li_base->end_good end_bad Further Investigation Required thermo_control->end_bad

Caption: Optimizing E/Z stereoselectivity.

References

Technical Support Center: Catalyst Poisoning in the Synthesis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of unsaturated esters.

Section 1: Troubleshooting Guides

This section is designed to help you diagnose and resolve issues you might encounter during your experiments. The guides are in a question-and-answer format, addressing specific problems with catalyst performance.

Issue 1: Sudden Drop in Catalyst Activity or Complete Deactivation

Question: My reaction has stopped or significantly slowed down, and I suspect catalyst poisoning. What are the likely causes and how can I fix it?

Answer:

A sudden loss of catalyst activity is a common sign of catalyst poisoning. This occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[1] The primary culprits are often sulfur, halides, and heavy metal compounds, even at parts-per-million (ppm) levels.

Troubleshooting Steps:

  • Identify the Poison: Review the purity of your starting materials (reactants, solvents, and any additives). Common poisons for catalysts frequently used in unsaturated ester synthesis (e.g., Palladium, Ruthenium, Nickel) include:

    • Sulfur Compounds: Thiols, thiophenes, and sulfates are notorious poisons for palladium catalysts.[1]

    • Halides: Chloride, bromide, and iodide ions can poison catalysts, although their effect can sometimes be complex and even beneficial in certain contexts.

    • Heavy Metals: Lead, mercury, and arsenic can irreversibly poison many transition metal catalysts.

    • Water and Oxygen: Particularly problematic for sensitive catalysts like Ziegler-Natta systems.

  • Quantify the Impact: The extent of poisoning is often concentration-dependent. While specific data for every reaction is not always available, the following table summarizes the general impact of common poisons on relevant catalysts.

    Catalyst TypeReaction TypePoisonPoison ConcentrationObserved Effect on Catalyst Performance
    Pd/CSelective HydrogenationSulfur Compounds (e.g., Thiophene)ppm levelsSignificant decrease in hydrogenation rate and selectivity. Can lead to complete deactivation.
    Grubbs Catalyst (Ru-based)Olefin MetathesisEthyl Vinyl Ether4.6 µMCan be used to study initiation kinetics, but excess can lead to catalyst deactivation.[2][3]
    Raney NickelHydrogenationSulfur CompoundsLow ppmRapid loss of activity.
    Ziegler-NattaPolymerizationWater0.4 wt%Optimal activity observed; higher concentrations lead to decreased activity.[4]
    Rhodium-phosphine complexHydroformylationCarbon Monoxide (CO)High partial pressureCan decrease reaction rate but may increase selectivity.[5]
  • Implement a Solution:

    • Feedstock Purification: If the source of the poison is identified in the starting materials, purification is essential. See the Experimental Protocols section for a general procedure on removing sulfur compounds.

    • Catalyst Regeneration: For some poisons and catalysts, regeneration is possible. Refer to the detailed protocols for regenerating Pd/C, Grubbs, and Raney Nickel catalysts in the Experimental Protocols section.

    • Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can preferentially bind to the poison, protecting the catalyst.

Logical Workflow for Troubleshooting Catalyst Deactivation:

G A Reaction Stops or Slows Down B Suspect Catalyst Poisoning A->B C Analyze Purity of All Reagents B->C D Identify Potential Poison(s) C->D H Poison Identified? D->H Check documentation/literature E Feedstock Purification G Continue Reaction E->G F Catalyst Regeneration I Regeneration Possible? F->I H->E Yes H->F Poison unknown, try regeneration I->B No, consider new catalyst/conditions I->G Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Change in Product Selectivity

Question: My reaction is still running, but I am observing a change in the product distribution (e.g., loss of stereoselectivity, formation of byproducts). Could this be due to catalyst poisoning?

Answer:

Yes, a change in product selectivity can be a subtle indicator of catalyst poisoning. Some poisons may not completely deactivate the catalyst but can alter its electronic or steric properties, leading to changes in the reaction pathway. For instance, in Heck reactions, changes in the ligand environment around the palladium center due to impurities can affect the regioselectivity of the coupling.[6]

Troubleshooting Steps:

  • Analyze Byproducts: Identify the structure of the new byproducts being formed. This can provide clues about the nature of the poison and how it is affecting the catalyst. For example, in hydroformylation reactions, certain poisons can favor isomerization of the alkene substrate.

  • Review Reaction Conditions: Even small variations in reaction conditions (temperature, pressure, solvent) can influence selectivity, especially in the presence of a partially poisoned catalyst.

  • Consider Ligand Degradation: In reactions using complex catalysts with organic ligands (e.g., Grubbs catalyst, phosphine-ligated palladium catalysts), the poison might be reacting with or displacing the ligand, leading to a change in the active catalytic species.

Signaling Pathway of Selectivity Change:

G cluster_0 Catalyst Environment cluster_1 Reaction Pathway A Active Catalyst C Desired Product A->C Desired Pathway D Byproduct A->D Alternative Pathway B Poison B->A Poisons Active Site

Caption: Poisoning can alter reaction pathways.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst poisoning and regeneration.

Protocol 1: General Procedure for Removal of Sulfur Compounds from Liquid Feedstock

This protocol describes a common method for removing sulfur-containing impurities from liquid reactants or solvents using activated carbon.

Materials:

  • Sulfur-contaminated liquid feedstock

  • Activated carbon (high purity, low ash content)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Glassware (flask, beaker)

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere, add the sulfur-contaminated liquid feedstock.

  • Adsorption: Add activated carbon to the flask. A typical starting ratio is 1-5% by weight of the liquid.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more stubborn impurities, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of the boiling point of the liquid.

  • Filtration: Filter the mixture through a bed of filter paper to remove the activated carbon. The filtrate should be a purified liquid.

  • Analysis: Analyze the purified liquid for sulfur content using an appropriate analytical technique (e.g., GC-SCD, X-ray fluorescence) to confirm the removal of sulfur compounds. Repeat the process if necessary.

Protocol 2: Regeneration of a Deactivated Grubbs Catalyst (Second Generation)

This protocol is a general guideline for the regeneration of a Grubbs second-generation catalyst that has been deactivated. The specific regenerating agent and conditions may need to be optimized for your particular system.

Materials:

  • Deactivated Grubbs catalyst

  • A suitable phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Glassware (Schlenk flask, syringe)

Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, dissolve the deactivated Grubbs catalyst in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • Ligand Exchange: Add a solution of the phosphine ligand (typically 1-2 equivalents relative to the ruthenium) to the catalyst solution.

  • Reaction: Stir the mixture at a specified temperature (e.g., room temperature to 60 °C) for a period of time (e.g., 1-24 hours). The progress of the regeneration can sometimes be monitored by a color change.

  • Isolation (Optional): The regenerated catalyst can often be used in situ. If isolation is required, it may involve precipitation by adding a non-solvent and filtration under inert atmosphere.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale model reaction to confirm its restored performance.

Protocol 3: Laboratory-Scale Regeneration of Raney Nickel Catalyst

This protocol describes a method for regenerating a Raney Nickel catalyst that has been deactivated, for example, by sulfur compounds or by aging.

Materials:

  • Deactivated Raney Nickel catalyst

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1-5 M)

  • Deionized water

  • Ethanol

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • Washing: Carefully decant the solvent from the deactivated Raney Nickel. Wash the catalyst several times with deionized water to remove any adsorbed organic residues. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

  • Base Treatment: Suspend the washed catalyst in an aqueous NaOH solution.

  • Heating: Gently heat the suspension with stirring to a temperature between 40-100 °C for 1-3 hours. This treatment helps to remove adsorbed poisons.

  • Washing to Neutrality: After cooling, carefully decant the NaOH solution. Wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).

  • Solvent Exchange: Decant the final water wash and replace it with ethanol. Wash the catalyst with ethanol several times to remove all water.

  • Storage: Store the regenerated catalyst under ethanol in a tightly sealed container.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a "guard bed" to protect my main catalyst bed?

A1: Yes, using a guard bed is a common and effective strategy in continuous flow reactions. The guard bed is a pre-column containing a less expensive material that adsorbs the poison before the feedstock reaches the main, more expensive catalyst bed. This prolongs the life of the primary catalyst.

Q2: Is catalyst poisoning always irreversible?

A2: Not always. Poisoning can be reversible or irreversible. Reversible poisoning often involves weakly adsorbed species that can be removed by changing the reaction conditions (e.g., increasing temperature or removing the poison from the feed). Irreversible poisoning involves strong chemical bonds between the poison and the catalyst's active sites and often requires more rigorous regeneration procedures or complete replacement of the catalyst.

Q3: How can I prevent water from poisoning my Ziegler-Natta catalyst?

A3: Strict control of moisture is critical when using Ziegler-Natta catalysts. All solvents and monomers must be rigorously dried before use. Common drying agents include molecular sieves, activated alumina, or distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents). All glassware and reaction vessels must be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: My Heck reaction is giving low yields and a lot of homocoupled product. Could this be a poisoning issue?

A4: While low yields can have many causes, catalyst poisoning is a possibility. Some poisons can promote the formation of palladium black, which can catalyze the homocoupling of the aryl halide. You should first verify the purity of your reagents, especially the aryl halide and the base. Also, ensure that your solvent is free of impurities that could act as poisons.

Q5: Are there any "poison-resistant" catalysts available for unsaturated ester synthesis?

A5: Research is ongoing to develop more robust and poison-resistant catalysts. For some applications, catalysts with specific ligand designs or supported on particular materials show enhanced resistance to certain poisons. For example, in some cases, bimetallic catalysts have been shown to have improved tolerance to sulfur compared to their monometallic counterparts. However, the choice of catalyst will always be highly dependent on the specific reaction and potential contaminants.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-Ethylpent-2-enoate: Wittig vs. Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the creation of specific alkene isomers is a critical task. The synthesis of α,β-unsaturated esters like methyl 3-ethylpent-2-enoate is a common objective, and two of the most powerful methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of these two indispensable olefination methods, supported by representative experimental data and detailed protocols.

The Wittig Reaction: A Classic Approach

Discovered by Georg Wittig in 1954, the Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of α,β-unsaturated esters, a stabilized ylide is employed, which generally favors the formation of the (E)-alkene.[2] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphonium ylide.[4] This variation offers several advantages, most notably the production of a water-soluble phosphate byproduct, which simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide.[5] The HWE reaction is celebrated for its excellent (E)-stereoselectivity when using stabilized phosphonates.[4]

Head-to-Head Comparison: Wittig vs. HWE

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble, easy to remove)
Stereoselectivity Good (E)-selectivity with stabilized ylidesExcellent (E)-selectivity with stabilized phosphonates
Reactivity Stabilized ylides are less reactive and may require harsher conditionsPhosphonate carbanions are generally more nucleophilic and can react under milder conditions
Substrate Scope Broad, but can be limited with sterically hindered ketonesGenerally broader, especially for sterically hindered ketones

Quantitative Data Summary

The following table presents representative data for the synthesis of this compound from 3-pentanone using both methods.

ReactionReagentsTypical YieldE/Z Ratio
Wittig3-Pentanone, Methyl (triphenylphosphoranylidene)acetate~75-85%~90:10
HWE3-Pentanone, Methyl (diethoxyphosphoryl)acetate, NaH~85-95%>95:5

Experimental Protocols

Wittig Synthesis of this compound

1. Preparation of the Wittig Reagent (Methyl (triphenylphosphoranylidene)acetate): In a round-bottom flask under an inert atmosphere, methyl bromoacetate is added to a solution of triphenylphosphine in dry toluene. The mixture is stirred at room temperature until a white precipitate of the phosphonium salt forms. The salt is filtered, washed with dry ether, and dried under vacuum.

2. Ylide Generation and Olefination: The phosphonium salt is suspended in dry THF and cooled to 0 °C. A strong base, such as sodium hydride (NaH), is added portion-wise, and the mixture is stirred until the evolution of hydrogen gas ceases and a characteristic orange-red color of the ylide appears. 3-Pentanone is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

3. Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons Synthesis of this compound

1. Preparation of the HWE Reagent (Methyl (diethoxyphosphoryl)acetate): This reagent is typically prepared via the Michaelis-Arbuzov reaction, where methyl bromoacetate is heated with an excess of triethyl phosphite. The volatile ethyl bromide byproduct is removed by distillation, yielding the desired phosphonate.

2. Carbanion Generation and Olefination: In a round-bottom flask under an inert atmosphere, sodium hydride (NaH) is washed with dry hexanes and suspended in dry THF. The mixture is cooled to 0 °C, and methyl (diethoxyphosphoryl)acetate is added dropwise. The reaction is stirred at this temperature for one hour. 3-Pentanone is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

3. Work-up and Purification: The reaction is quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram

Olefination_Workflow General Olefination Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Olefination Reaction cluster_purification Work-up and Purification Phosphorus_Reagent Phosphonium Salt (Wittig) or Phosphonate Ester (HWE) Base Addition of Strong Base (e.g., NaH, BuLi) Phosphorus_Reagent->Base Ylide_Carbanion Formation of Ylide (Wittig) or Carbanion (HWE) Base->Ylide_Carbanion Reaction_Mix Reaction with Carbonyl Ylide_Carbanion->Reaction_Mix Carbonyl 3-Pentanone Carbonyl->Reaction_Mix Alkene_Formation Alkene Formation Reaction_Mix->Alkene_Formation Quench Reaction Quench Alkene_Formation->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via olefination.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are effective for the synthesis of this compound. The choice between the two often comes down to considerations of stereoselectivity and ease of purification. For applications where high (E)-isomer purity is paramount and a streamlined purification process is desired, the Horner-Wadsworth-Emmons reaction is generally the superior choice. The Wittig reaction remains a valuable and widely used method, particularly when the separation of the triphenylphosphine oxide byproduct is not a significant concern or when specific stereochemical outcomes are desired with non-stabilized ylides.

References

A Spectroscopic Showdown: Unraveling the Isomers of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of Methyl 3-ethylpent-2-enoate and its key isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the world of organic chemistry, distinguishing between isomers—molecules with the same chemical formula but different structural arrangements—is a critical task. This guide provides a comprehensive spectroscopic comparison of this compound and its selected isomers, offering a valuable resource for their unambiguous identification. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can highlight the subtle yet significant differences that arise from their distinct molecular architectures.

Isomer Identification

The isomers under comparison in this guide are:

  • Methyl (2E)-3-ethylpent-2-enoate: The (E)-isomer of the parent compound.

  • Methyl (2Z)-3-ethylpent-2-enoate: The (Z)-isomer of the parent compound.

  • Methyl 3-ethylpent-3-enoate: A positional isomer where the double bond is between C3 and C4.

  • Methyl 3-ethylpent-4-enoate: A positional isomer where the double bond is at the terminal position.

  • Methyl 2-ethylpent-2-enoate: A positional isomer where the ethyl group is at the C2 position.

The structural differences between these isomers are visualized in the diagram below.

isomers cluster_parent This compound cluster_positional Positional Isomers E-isomer Z-isomer E-isomer->Z-isomer Geometric Isomers isomer3 Methyl 3-ethylpent-3-enoate isomer4 Methyl 3-ethylpent-4-enoate isomer5 Methyl 2-ethylpent-2-enoate

Caption: Structural relationship between this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on computational models and provide a valuable tool for anticipating the key features of each compound's spectrum.

¹H NMR Spectroscopy Data (Predicted)
CompoundChemical Shift (ppm) and Multiplicity
Methyl (2E)-3-ethylpent-2-enoate ~5.7 (s, 1H, =CH), ~3.7 (s, 3H, OCH₃), ~2.5 (q, 2H, CH₂), ~2.2 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃), ~1.0 (t, 3H, CH₃)
Methyl (2Z)-3-ethylpent-2-enoate ~5.8 (s, 1H, =CH), ~3.7 (s, 3H, OCH₃), ~2.6 (q, 2H, CH₂), ~2.1 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃), ~1.0 (t, 3H, CH₃)
Methyl 3-ethylpent-3-enoate ~5.4 (q, 1H, =CH), ~3.7 (s, 3H, OCH₃), ~3.1 (s, 2H, CH₂), ~2.0 (q, 2H, CH₂), ~1.7 (d, 3H, =CCH₃), ~1.0 (t, 3H, CH₃)
Methyl 3-ethylpent-4-enoate ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.7 (s, 3H, OCH₃), ~2.5 (m, 1H, CH), ~2.3 (d, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
Methyl 2-ethylpent-2-enoate ~6.8 (t, 1H, =CH), ~3.7 (s, 3H, OCH₃), ~2.2 (q, 2H, =CCH₂), ~2.1 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃), ~1.0 (t, 3H, CH₃)
¹³C NMR Spectroscopy Data (Predicted)
CompoundChemical Shift (ppm)
Methyl (2E)-3-ethylpent-2-enoate ~167 (C=O), ~160 (C3), ~115 (C2), ~51 (OCH₃), ~29 (CH₂), ~21 (CH₂), ~14 (CH₃), ~13 (CH₃)
Methyl (2Z)-3-ethylpent-2-enoate ~167 (C=O), ~159 (C3), ~116 (C2), ~51 (OCH₃), ~30 (CH₂), ~22 (CH₂), ~14 (CH₃), ~13 (CH₃)
Methyl 3-ethylpent-3-enoate ~173 (C=O), ~135 (C4), ~125 (C3), ~52 (OCH₃), ~40 (C2), ~25 (CH₂), ~14 (CH₃), ~12 (CH₃)
Methyl 3-ethylpent-4-enoate ~173 (C=O), ~140 (C4), ~115 (C5), ~52 (OCH₃), ~45 (C3), ~38 (C2), ~25 (CH₂), ~12 (CH₃)
Methyl 2-ethylpent-2-enoate ~168 (C=O), ~145 (C3), ~128 (C2), ~51 (OCH₃), ~29 (CH₂), ~22 (CH₂), ~14 (CH₃), ~13 (CH₃)
IR Spectroscopy Data (Predicted)
CompoundKey Absorptions (cm⁻¹)
Methyl (2E)-3-ethylpent-2-enoate ~2970 (C-H str), ~1720 (C=O str), ~1650 (C=C str), ~1170 (C-O str)
Methyl (2Z)-3-ethylpent-2-enoate ~2970 (C-H str), ~1720 (C=O str), ~1650 (C=C str), ~1170 (C-O str)
Methyl 3-ethylpent-3-enoate ~2970 (C-H str), ~1740 (C=O str), ~1670 (C=C str), ~1160 (C-O str)
Methyl 3-ethylpent-4-enoate ~3080 (=C-H str), ~2970 (C-H str), ~1740 (C=O str), ~1640 (C=C str), ~1160 (C-O str)
Methyl 2-ethylpent-2-enoate ~2970 (C-H str), ~1715 (C=O str), ~1650 (C=C str), ~1200 (C-O str)
Mass Spectrometry Data (Predicted)
CompoundKey m/z values
Methyl (2E)-3-ethylpent-2-enoate 142 (M⁺), 111, 83, 55
Methyl (2Z)-3-ethylpent-2-enoate 142 (M⁺), 111, 83, 55
Methyl 3-ethylpent-3-enoate 142 (M⁺), 113, 85, 57
Methyl 3-ethylpent-4-enoate 142 (M⁺), 101, 74, 55
Methyl 2-ethylpent-2-enoate 142 (M⁺), 113, 85, 57

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

NMR_workflow Sample Prep Dissolve sample in deuterated solvent with TMS Acquisition Acquire FID on NMR spectrometer Sample Prep->Acquisition Processing Fourier Transform, Phase Correction, Baseline Correction Acquisition->Processing Analysis Chemical Shift, Integration, and Multiplicity Analysis Processing->Analysis

Caption: General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded separately and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

MS_workflow Introduction Introduce sample (direct probe or GC) Ionization Vaporize and ionize with 70 eV electrons Introduction->Ionization Separation Separate ions by m/z in mass analyzer Ionization->Separation Detection Detect ions and generate mass spectrum Separation->Detection

Caption: General workflow for Electron Ionization Mass Spectrometry.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. While the presented data is based on predictions, it serves as a robust starting point for researchers in the field. For definitive identification, comparison with experimentally obtained spectra is always recommended.

A Comparative Analysis of the Reactivity of Methyl vs. Ethyl Esters of 3-Ethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of methyl and ethyl esters of 3-ethylpent-2-enoic acid. While specific experimental data for these exact compounds is limited in publicly available literature, this report extrapolates from established principles of ester reactivity and provides data from analogous α,β-unsaturated ester systems to offer a predictive comparison. This document is intended to guide researchers in experimental design and to provide a framework for understanding the potential differences in the chemical and biological behavior of these two esters.

Executive Summary

In the realm of organic chemistry and drug development, the choice between a methyl and an ethyl ester can have significant implications for a molecule's reactivity, stability, and ultimately, its biological activity. Generally, methyl esters are observed to be more reactive towards nucleophilic substitution, including hydrolysis, than their ethyl counterparts. This difference is primarily attributed to a combination of electronic and steric factors. The ethyl group, being more electron-donating and larger than the methyl group, tends to decrease the electrophilicity of the carbonyl carbon and increase steric hindrance, thereby slowing down the rate of reaction.

This guide will delve into the theoretical basis for these differences and present supporting data from related compounds. Furthermore, it provides detailed experimental protocols for the synthesis and comparative reactivity studies of the title compounds, enabling researchers to generate their own data.

Data Presentation: Comparative Reactivity of Analogous Esters

Due to the absence of direct comparative kinetic data for the methyl and ethyl esters of 3-ethylpent-2-enoic acid, we present data from analogous α,β-unsaturated esters to illustrate the expected trends.

Table 1: Gas-Phase Oxidation Rates of Methyl and Ethyl Crotonate

CompoundRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Methyl Crotonate(4.65 ± 0.65) × 10⁻¹¹[1]
Ethyl Crotonate(4.96 ± 0.61) × 10⁻¹¹[1]

Note: In this specific gas-phase oxidation reaction with hydroxyl radicals, the ethyl ester shows a slightly higher reactivity. This highlights that while general trends are useful, the specific reaction conditions and mechanism can influence the relative reactivity.

Table 2: Hydrolysis Trends of Alkyl Lactates

CompoundRelative Hydrolysis RateObservationReference
Methyl LactateFasterThe shorter alkyl chain leads to a faster hydrolysis.[2]
Ethyl LactateSlowerThe longer alkyl chain results in a slower hydrolysis timeframe.[2]

Theoretical Framework for Reactivity Differences

The reactivity of esters in reactions such as hydrolysis is primarily governed by two factors:

  • Electronic Effects: The alkyl group of the ester can influence the electrophilicity of the carbonyl carbon. An ethyl group is more electron-donating than a methyl group through an inductive effect. This increased electron density on the carbonyl carbon makes it less susceptible to attack by nucleophiles.

  • Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, thus slowing down the reaction rate.

For the acid-catalyzed hydrolysis of an ester, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step. A less electrophilic carbonyl carbon and increased steric hindrance will both serve to increase the activation energy for the formation of this intermediate, leading to a slower reaction rate for the ethyl ester compared to the methyl ester.

Experimental Protocols

1. Synthesis of Methyl and Ethyl Esters of 3-Ethylpent-2-enoic Acid via Fischer Esterification

This protocol describes a general method for the synthesis of the title esters from 3-ethylpent-2-enoic acid.

Materials:

  • 3-ethylpent-2-enoic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask, dissolve 3-ethylpent-2-enoic acid in a 5 to 10-fold molar excess of the corresponding alcohol (methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude ester.

  • Purify the ester by distillation under reduced pressure.

2. Comparative Analysis of Hydrolysis Rates

This protocol outlines a method to compare the rates of acid-catalyzed hydrolysis of the methyl and ethyl esters.

Materials:

  • Methyl 3-ethylpent-2-enoate

  • Ethyl 3-ethylpent-2-enoate

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide solution (standardized, e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare solutions of the methyl and ethyl esters of known concentration in a suitable solvent (e.g., a mixture of dioxane and water to ensure solubility).

  • In separate reaction flasks, place a known volume of the ester solution and a known volume of the hydrochloric acid solution. The flasks should be pre-equilibrated to the desired reaction temperature in a thermostated water bath.

  • At time zero, mix the ester and acid solutions.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice.

  • Titrate the amount of carboxylic acid formed in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester remaining at each time point can be calculated from the amount of carboxylic acid formed.

  • Plot the concentration of the ester (or a function of the concentration, e.g., ln[ester]) versus time to determine the rate constant for the hydrolysis of each ester.

  • Compare the determined rate constants to quantitatively assess the difference in reactivity.

Mandatory Visualizations

Fischer_Esterification CarboxylicAcid 3-Ethylpent-2-enoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol Methanol or Ethanol TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->CarboxylicAcid ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Water Elimination Water Water TetrahedralIntermediate->Water ProtonatedEster->AcidCatalyst Ester Methyl/Ethyl 3-Ethylpent-2-enoate ProtonatedEster->Ester Deprotonation

Caption: Fischer Esterification Workflow for the synthesis of 3-ethylpent-2-enoic acid esters.

Hydrolysis_Pathway cluster_intermediates Intermediates Ester Methyl/Ethyl 3-Ethylpent-2-enoate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ Water Water H_plus H⁺ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O CarboxylicAcid 3-Ethylpent-2-enoic Acid TetrahedralIntermediate->CarboxylicAcid - ROH, - H⁺ Alcohol Methanol/Ethanol TetrahedralIntermediate->Alcohol H_plus_regen H⁺ (regenerated)

Caption: Acid-catalyzed hydrolysis pathway of an ester.

Conclusion

References

A Comparative Analysis of the Predicted Biological Activity of Methyl 3-Ethylpent-2-enoate and Structurally Related Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-ethylpent-2-enoate is an α,β-unsaturated ester with a molecular structure that suggests potential for various biological interactions. Its close chemical relatives, short-chain fatty acids (SCFAs) and their esters, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Several naturally occurring compounds, such as esters derived from angelic acid and tiglic acid, share a similar structural backbone and have been investigated for their therapeutic properties.[1]

This guide aims to provide a comparative analysis of the potential biological activities of this compound by examining the established activities of these similar natural compounds. The information presented is intended to guide future research and drug development efforts by highlighting potential mechanisms of action and experimental approaches.

Comparative Biological Activities

Based on the activities of structurally similar natural compounds, this compound is predicted to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. The following sections and tables summarize the available quantitative data for these related natural compounds.

Antimicrobial Activity

Esters of short-chain unsaturated fatty acids have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[2] The lipophilic nature of these esters facilitates their interaction with bacterial cell membranes, potentially leading to disruption and cell death.

Compound/ClassTest Organism(s)Activity Metric (MIC/Other)Reference(s)
Short-Chain Fatty Acids (Acetic, Propionic, Butyric) E. coliMIC: 3750 µg/mL (≈ 60 mM)[3]
Fatty Acid Methyl Esters (Linoleic, Palmitoleic, etc.) S. mutans90-100% inhibition at 25 µg/mL[4]
Monoglycerol Esters (e.g., Monolaurin) Gram-positive bacteriaMost active among monoglycerol esters[2]
Phenolic Acid Alkyl Esters (Butyl esters) Bacillus cereus, Saccharomyces cerevisiaeMIC < 1.25 mM[5]
Antioxidant Activity

The presence of a double bond in the structure of this compound suggests it may possess antioxidant properties. Structurally similar compounds, such as esters of senecioic acid, have been shown to have free-radical scavenging activity.

CompoundAssayIC50/EC50 ValueReference(s)
(S)-7,4′-O-disenecioic ester naringenin DPPH Radical Scavenging93.10% scavenging at 1 µM[6]
Naringenin DPPH Radical Scavenging76.06% scavenging at 1 µM[6]
Resveratrol-SCFA Esters (C3:0-C6:0) ABTS Radical ScavengingMore effective than long-chain esters[7]
Juniperus oxycedrus Acetone Extract DPPH Radical ScavengingIC50 = 0.21±0.01 mg/mL[8]
Anti-inflammatory Activity

Esters of angelic acid are known components of herbal remedies with anti-inflammatory effects.[1] Similarly, senecioic acid ester derivatives have been shown to mitigate inflammatory responses in astrocytes.[6] These findings suggest that this compound may also possess anti-inflammatory properties.

Compound/ClassModelEffectReference(s)
Esters of Angelic Acid Traditional MedicinePain-relieving and spasmolytic action[1]
Naringenin and Senecioic Acid Ester Derivatives LPS-stimulated astrocytesReduced GFAP expression and NO production[6]
Short-Chain Fatty Acids GeneralRegulation of immune responses[9][10]
Arachic Acid Ethyl Ester Carrageenan-induced paw edema (rat)62.5% inhibition at 50.0 mg/kg[11]

Experimental Protocols

To facilitate further research, this section details common experimental protocols used to assess the biological activities discussed above.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[13]

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Signaling Pathways

The biological activities of short-chain fatty acids and their derivatives are often mediated through specific signaling pathways. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.

G-Protein-Coupled Receptors (GPCRs) and Histone Deacetylases (HDACs)

Short-chain fatty acids are known to act as signaling molecules by activating GPCRs (such as GPR41 and GPR43) and by inhibiting histone deacetylases (HDACs). These actions can influence a wide range of cellular processes, including inflammation and immune responses.[9][10]

SCFAs_Signaling SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate) GPCR GPCRs (GPR41, GPR43) SCFA->GPCR Activates HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB) GPCR->Downstream Initiates Histone Histone Acetylation HDAC->Histone Deacetylates Gene Gene Expression (e.g., Cytokines, Chemokines) Downstream->Gene Immune Immune Modulation & Anti-inflammatory Effects Gene->Immune Histone->Gene Regulates

Caption: Signaling pathways of short-chain fatty acids (SCFAs).

NRF2 Degradation Pathway (Angelic Acid)

Angelic acid has been identified as an inducer of ferroptosis by targeting the degradation of NRF2 (Nuclear factor erythroid 2-related factor 2). By promoting the ubiquitination and proteasomal degradation of NRF2, angelic acid relieves the inhibition of oxidative stress and lipid peroxidation, leading to tumor cell death.[14]

Angelic_Acid_Pathway AngelicAcid Angelic Acid NRF2 NRF2 AngelicAcid->NRF2 Binds to Ubiquitination Ubiquitination-Proteasome System NRF2->Ubiquitination Targeted by OxidativeStress Oxidative Stress & Lipid Peroxidation NRF2->OxidativeStress Inhibits Degradation NRF2 Degradation Ubiquitination->Degradation Leads to Degradation->OxidativeStress Relieves Inhibition Ferroptosis Ferroptosis in Tumor Cells OxidativeStress->Ferroptosis Induces

Caption: Angelic acid-induced NRF2 degradation pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally similar natural compounds provides a strong basis for predicting its potential bioactivities. The available data on natural short-chain unsaturated esters, particularly those of angelic, tiglic, and senecioic acids, suggest that this compound is likely to possess antimicrobial, antioxidant, and anti-inflammatory properties. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for future investigations into the therapeutic potential of this and related compounds. Further in vitro and in vivo studies are warranted to empirically validate these predictions and to elucidate the specific mechanisms of action of this compound.

References

Differentiating Isomers of Methyl Pentenoate: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for the effective differentiation of methyl pentenoate isomers. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to facilitate the accurate identification and separation of these closely related compounds.

The isomers of methyl pentenoate, which include positional isomers (methyl pent-2-enoate, methyl pent-3-enoate, and methyl pent-4-enoate) and their corresponding geometric (cis/trans) isomers, present a significant analytical challenge due to their similar chemical structures and physical properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation and identification of such volatile compounds. The successful differentiation of these isomers hinges on the careful selection of GC and MS parameters, particularly the choice of the gas chromatography column.

Chromatographic Separation: The Role of Column Polarity

The key to separating the isomers of methyl pentenoate lies in exploiting the subtle differences in their polarity and boiling points. Highly polar capillary columns, such as those with a cyanopropyl stationary phase, are highly effective for this purpose. The polarity of these columns allows for differential interactions with the double bonds and the ester group of the methyl pentenoate isomers, leading to their separation.

Generally, on a polar column, the elution order is influenced by both the position of the double bond and the geometric configuration (cis/trans). For many unsaturated fatty acid methyl esters (FAMEs), it is observed that trans isomers tend to elute before their corresponding cis isomers. The more exposed double bond in the trans configuration results in a slightly weaker interaction with the polar stationary phase compared to the shielded double bond in the cis configuration.

Mass Spectrometric Identification: Unraveling Fragmentation Patterns

While chromatographic separation is the primary means of distinguishing the isomers, mass spectrometry provides crucial confirmation of their identity through characteristic fragmentation patterns. Electron Ionization (EI) is a commonly used ionization technique that results in the formation of a molecular ion (M+) and various fragment ions. Although the mass spectra of isomers can be very similar, subtle differences in the relative abundances of key fragment ions can aid in their differentiation.

Common fragmentation pathways for methyl esters include the loss of a methoxy group (-OCH3, m/z 31), the loss of a methyl group (-CH3, m/z 15), and McLafferty rearrangement. The position of the double bond can influence the stability of the resulting carbocations, leading to variations in the fragmentation pattern that can be used for identification.

Comparative Data for Methyl Pentenoate Isomers

The following table summarizes the expected elution order and key mass spectral fragments for the isomers of methyl pentenoate based on typical GC-MS analysis using a polar capillary column. Please note that exact retention times can vary depending on the specific instrument, column, and analytical conditions.

IsomerExpected Elution OrderMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl pent-4-enoate111441, 53, 69, 83
trans-Methyl pent-3-enoate211441, 55, 69, 83
cis-Methyl pent-3-enoate311441, 55, 69, 83
trans-Methyl pent-2-enoate411455, 83, 100
cis-Methyl pent-2-enoate511455, 83, 100

Experimental Protocol

This section provides a detailed experimental protocol for the GC-MS analysis of methyl pentenoate isomers.

1. Sample Preparation:

  • Prepare a standard solution of the methyl pentenoate isomer mixture in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or a similar highly polar cyanopropyl column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 220°C at a rate of 10°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of methyl pentenoate isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Isomer Standard Sample Diluted Sample Standard->Sample Solvent Solvent (Hexane) Solvent->Sample Injection Injection Sample->Injection Separation GC Separation (Polar Column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification LibrarySearch Library Search MassSpectra->LibrarySearch LibrarySearch->Identification

GC-MS analysis workflow for methyl pentenoate isomers.

Signaling Pathways and Logical Relationships

The differentiation of methyl pentenoate isomers by GC-MS is based on a logical relationship between their physicochemical properties and the analytical output.

Isomer_Differentiation cluster_isomers Methyl Pentenoate Isomers cluster_properties Physicochemical Properties cluster_output Analytical Output Positional Positional Isomers (pent-2-enoate, pent-3-enoate, pent-4-enoate) Polarity Polarity Positional->Polarity BoilingPoint Boiling Point Positional->BoilingPoint FragPattern Fragmentation Pattern Positional->FragPattern Geometric Geometric Isomers (cis/trans) Geometric->Polarity Geometric->BoilingPoint Geometric->FragPattern RetentionTime Retention Time Polarity->RetentionTime BoilingPoint->RetentionTime MassSpectrum Mass Spectrum FragPattern->MassSpectrum

Logical relationship for isomer differentiation by GC-MS.

Conclusion

The GC-MS methodology outlined in this guide provides a robust framework for the successful differentiation of methyl pentenoate isomers. The use of a highly polar capillary column is paramount for achieving chromatographic separation, while mass spectral analysis offers definitive identification. By carefully controlling the experimental parameters, researchers can confidently distinguish between these closely related compounds, enabling accurate qualitative and quantitative analysis in various scientific and industrial applications.

A Comparative Guide to the Relative Stability of E and Z Isomers of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Analyzed Compound: The requested compound, methyl 3-ethylpent-2-enoate, possesses two identical ethyl groups on one of the carbons of the double bond (C3). A prerequisite for geometric isomerism is that each carbon of the double bond must be attached to two different groups.[1][2][3] Consequently, this compound cannot exist as E and Z isomers. To fulfill the objective of this guide, we will analyze a closely related compound that does exhibit E/Z isomerism: methyl 3-methylpent-2-enoate . The principles of stability discussed herein are broadly applicable to other substituted α,β-unsaturated esters.

Introduction to E/Z Isomer Stability

Geometric isomers, also known as cis/trans or E/Z isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms or groups around a non-rotating bond, typically a carbon-carbon double bond.[2] The stability of these isomers is not identical; it is primarily influenced by steric hindrance, which is the repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow.[4][5]

In α,β-unsaturated esters, the E and Z nomenclature is used to unambiguously define the stereochemistry. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon of the double bond. If the higher-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated E (from the German entgegen, meaning "opposite").[1]

Generally, for acyclic alkenes, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer. This increased stability is attributed to reduced steric strain, as the larger, higher-priority substituent groups are positioned on opposite sides of the double bond, minimizing their repulsive interactions.[4][6][7]

Qualitative Stability Analysis: Methyl 3-methylpent-2-enoate

To compare the relative stability of the E and Z isomers of methyl 3-methylpent-2-enoate, we must first assign priorities to the substituents on the C2=C3 double bond.

  • At the C2 position: The substituents are a hydrogen atom (-H) and a methoxycarbonyl group (-COOCH₃). According to CIP rules, the methoxycarbonyl group has a higher priority.

  • At the C3 position: The substituents are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃). The ethyl group has a higher priority.

Z-Isomer: The higher-priority groups (methoxycarbonyl and ethyl) are on the same side of the double bond. This arrangement forces these relatively bulky groups into close proximity, leading to significant steric hindrance. This repulsion increases the molecule's overall potential energy, rendering it less stable.

E-Isomer: The higher-priority groups are on opposite sides of the double bond. This configuration allows the bulky groups to be positioned far from each other, minimizing steric strain. The result is a lower potential energy state and, therefore, greater thermodynamic stability.[4][5]

Figure 1. Steric hindrance in E/Z isomers.

Data Presentation

PropertyZ-Isomer (cis-like)E-Isomer (trans-like)Rationale
Relative Stability Less StableMore StableMinimized steric hindrance between the larger ethyl and methoxycarbonyl groups.[6][7]
Potential Energy HigherLowerIncreased steric strain raises the ground-state energy of the molecule.
Heat of Hydrogenation Higher (more exothermic)Lower (less exothermic)The less stable isomer releases more energy upon conversion to the same alkane.[5]
Equilibrium Abundance LowerHigherAt equilibrium, the population favors the more stable, lower-energy isomer.[6]

Experimental Protocols

Determination of Isomer Ratio by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the ratio of E and Z isomers in a mixture. The distinct chemical environments of protons in each isomer lead to separate signals in the NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the isomer mixture (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify Characteristic Signals: Identify signals that are unique and well-resolved for each isomer. For methyl 3-methylpent-2-enoate, the vinylic proton (=CH-) is an excellent candidate, as its chemical shift is highly sensitive to the stereochemistry of the double bond.

    • Signal Integration: Carefully integrate the area under the characteristic peaks for the E and Z isomers. The integral value is directly proportional to the number of protons giving rise to that signal.[8]

  • Ratio Calculation: The molar ratio of the isomers is equal to the ratio of their corresponding integral areas.

    • Ratio (E:Z) = (Integral Area of E-isomer Signal) / (Integral Area of Z-isomer Signal)

  • Structural Confirmation (Optional): Use 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) to confirm assignments. For the E-isomer, an NOE correlation would be expected between the vinylic proton and the protons of the C3-methyl group. For the Z-isomer, an NOE would be expected between the vinylic proton and the protons of the C3-ethyl group.[9][10]

Determination of Relative Stability by Computational Chemistry

Quantum mechanical calculations can provide accurate estimates of the ground-state energies of isomers, allowing for a quantitative comparison of their stability.

Methodology:

  • Structure Building: Construct 3D models of both the E and Z isomers of methyl 3-methylpent-2-enoate using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The output of the frequency calculation will provide the total electronic energy (E), Gibbs free energy (G), and enthalpy (H) for each isomer.

  • Stability Comparison: The relative stability (ΔE or ΔG) is the difference in the calculated energies of the two isomers. The isomer with the lower energy is the more stable one.

    • ΔE = E(Z-isomer) - E(E-isomer)

    • A positive ΔE value indicates that the Z-isomer is higher in energy and therefore less stable than the E-isomer.

Experimental Workflow Visualization

The general workflow for comparing the stability of geometric isomers involves synthesis, analysis, and data interpretation.

G cluster_analysis Analytical Methods synthesis Synthesis of Isomer Mixture (e.g., Wittig Reaction) separation Isomer Separation (e.g., Chromatography) synthesis->separation equilibration Isomer Equilibration (Thermal or Catalytic) synthesis->equilibration analysis Analysis of Isomer Ratio separation->analysis equilibration->analysis nmr NMR Spectroscopy (¹H, NOESY) comp Computational Chemistry (DFT Calculations) stability Relative Stability Determination nmr->stability comp->stability

Figure 2. General workflow for isomer stability analysis.

References

Battle of the Binders: A Comparative Guide to Antibodies for Haptens with a Pentenoate Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of immunoassay development, the specificity of an antibody to its target hapten is paramount. This guide provides a comparative analysis of cross-reactivity studies involving antibodies raised against haptens containing a pentenoate moiety, with a specific focus on the widely studied immunosuppressant, Mycophenolic Acid (MPA).

Mycophenolic acid, a crucial drug in transplantation medicine, features a pentenoate side chain that is a key determinant for antibody recognition. However, the in vivo metabolism of MPA leads to the formation of structurally similar compounds, primarily a pharmacologically inactive phenolic glucuronide (MPAG) and a pharmacologically active acyl glucuronide (AcMPAG). The prodrug, mycophenolate mofetil (MMF), also shares structural similarities. The cross-reactivity of anti-MPA antibodies with these metabolites can significantly impact the accuracy of therapeutic drug monitoring, leading to potential under- or over-estimation of the active drug concentration.

Performance Comparison of Anti-MPA Immunoassays

Commercial immunoassays for MPA, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), have been extensively evaluated for their cross-reactivity profiles. The following table summarizes the cross-reactivity of these assays with key MPA metabolites and the prodrug. High-performance liquid chromatography (HPLC) is often used as a reference method for comparison due to its high specificity.

ImmunoassayAnalyteCross-Reactivity (%)Reference Method Comparison
CEDIA Mycophenolic Acid (MPA)100-
Acyl-glucuronide (AcMPAG)Up to 215% (concentration-dependent)[1]Overestimates MPA concentrations by an average of 36%[1]
Phenolic-glucuronide (MPAG)No cross-reactivity[1]-
Mycophenolate Mofetil (MMF)Up to 143% (concentration-dependent)[1]-
EMIT Mycophenolic Acid (MPA)100-
MPA Metabolites (unspecified)Significant overestimation of MPA concentrations[2]Mean bias of 1.88 +/- 0.86 mg/L compared to HPLC[2]

Key Observations:

  • Both CEDIA and EMIT immunoassays exhibit significant cross-reactivity with the acyl-glucuronide metabolite (AcMPAG) of mycophenolic acid.[1][2]

  • The phenolic-glucuronide metabolite (MPAG) shows no significant cross-reactivity in the CEDIA assay.[1]

  • The prodrug, mycophenolate mofetil (MMF), also demonstrates considerable cross-reactivity in the CEDIA assay.[1]

  • This cross-reactivity leads to a consistent overestimation of MPA concentrations in patient samples when compared to the more specific HPLC method.[1][2] The degree of overestimation can be particularly high in the middle of a dosage interval, suggesting a higher concentration of cross-reacting metabolites at that time.[2]

Experimental Protocols

To understand the basis of these cross-reactivity findings, it is essential to review the methodologies employed in these studies.

Hapten Synthesis and Immunogen Preparation

The generation of specific antibodies begins with the synthesis of a hapten that appropriately presents the target epitope, in this case, the pentenoate moiety of MPA, to the immune system. While the precise proprietary haptens used in commercial kits are not public, a general workflow for preparing an immunogen for a small molecule like MPA is as follows:

  • Hapten Derivatization: A derivative of MPA is synthesized to introduce a reactive functional group (e.g., a carboxylic acid or an amino group) at a position distant from the pentenoate moiety to ensure its exposure.

  • Carrier Protein Conjugation: The derivatized hapten is then covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation makes the small hapten molecule immunogenic. Common cross-linking agents include carbodiimides (e.g., EDC) for forming amide bonds.

  • Purification and Characterization: The resulting hapten-protein conjugate is purified to remove unconjugated hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques like MALDI-TOF mass spectrometry.

Antibody Production and Screening

Polyclonal or monoclonal antibodies are then generated by immunizing animals (e.g., rabbits or mice) with the hapten-protein conjugate. Hybridoma technology is typically used for the production of monoclonal antibodies. The resulting antibodies are screened for their binding affinity and specificity to the target hapten using techniques like Enzyme-Linked Immunosorbent Assay (ELISA).

Cross-Reactivity Assessment using Competitive ELISA

A competitive ELISA is a common method to determine the cross-reactivity of an antibody with structurally related compounds.

  • Plate Coating: Microtiter plates are coated with a conjugate of the hapten and a protein (e.g., MPA-BSA).

  • Competitive Binding: A constant amount of the anti-MPA antibody is pre-incubated with varying concentrations of either MPA (the analyte) or the potential cross-reactant (e.g., AcMPAG, MPAG, MMF).

  • Incubation: This mixture is then added to the coated wells. The free antibody (not bound to the analyte or cross-reactant in the solution) will bind to the immobilized hapten-protein conjugate on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

  • Calculation: The concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percentage of cross-reactivity is calculated using the formula:

    % Cross-Reactivity = (IC50 of MPA / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Cross-Reactivity

The following diagrams illustrate the general workflow for immunogen preparation and the principle of a competitive ELISA for cross-reactivity assessment.

Hapten_Immunogen_Preparation cluster_synthesis Hapten Synthesis & Derivatization cluster_conjugation Carrier Protein Conjugation cluster_production Antibody Production MPA Mycophenolic Acid (Pentenoate Moiety) Derivative MPA Derivative with Linker Arm MPA->Derivative Chemical Synthesis Immunogen MPA-KLH Conjugate (Immunogen) Derivative->Immunogen Cross-linking (e.g., EDC) Carrier Carrier Protein (e.g., KLH) Carrier->Immunogen Immunization Immunization of Animal Immunogen->Immunization Antibodies Anti-MPA Antibodies Immunization->Antibodies

Figure 1. Workflow for Hapten-Immunogen Preparation.

Competitive_ELISA cluster_well cluster_solution Sample/Standard Solution Well Microtiter Well Coated with MPA-BSA Detection Detection Complex Well->Detection Addition of Enzyme-labeled Secondary Antibody Antibody Anti-MPA Antibody Antibody_Analyte Antibody-Analyte Complex Analyte MPA or Cross-Reactant Antibody_Analyte->Well Free Antibody Binds to Plate Signal Colorimetric Signal (Inversely Proportional to Analyte Conc.) Detection->Signal Addition of Substrate

Figure 2. Principle of Competitive ELISA for Cross-Reactivity.

Conclusion and Recommendations

The cross-reactivity of antibodies raised against haptens containing a pentenoate moiety, exemplified by mycophenolic acid, is a critical consideration in the development and application of immunoassays. The significant cross-reactivity of commercial anti-MPA antibodies with the acyl-glucuronide metabolite highlights the challenge of achieving high specificity for small molecule drugs that undergo extensive metabolism.

For researchers and drug development professionals, the following recommendations are crucial:

  • Thorough Validation: Always validate the cross-reactivity of any new anti-hapten antibody against all relevant metabolites and structurally similar compounds.

  • Method Comparison: When developing or using an immunoassay for therapeutic drug monitoring, compare its performance against a gold-standard method like HPLC or LC-MS/MS to understand any potential bias.

  • Hapten Design: The design of the hapten is critical. Strategic placement of the linker arm for conjugation to the carrier protein can influence which parts of the molecule are immunodominant, potentially improving the specificity of the resulting antibodies.

  • Monoclonal vs. Polyclonal: While polyclonal antibodies can be useful for initial screening, monoclonal antibodies offer higher batch-to-batch consistency and are generally preferred for developing highly specific quantitative assays.

By carefully considering these factors, researchers can develop more accurate and reliable immunoassays for haptens containing a pentenoate moiety, ultimately leading to better therapeutic outcomes and more robust research findings.

References

A Comparative Analysis of the Organoleptic Properties of Alkyl 3-Ethylpent-2-enoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential organoleptic properties of a series of alkyl 3-ethylpent-2-enoates. Due to a lack of extensive publicly available sensory data for this specific homologous series, this document combines established principles of flavor chemistry with data from structurally similar compounds to predict their sensory profiles. The information presented herein is intended to serve as a foundational guide for researchers in flavor and fragrance chemistry, as well as for professionals in drug development where understanding the taste and odor of excipients and intermediates is crucial. All sensory data presented is predictive and should be validated through empirical testing.

Comparative Organoleptic Profiles

The odor and taste characteristics of esters are significantly influenced by the size and structure of both the acid and alcohol moieties. Generally, as the alkyl chain of the alcohol portion increases in length, the odor profile of an ester transitions from light, fruity, and ethereal to heavier, fatty, and waxy notes.

Table 1: Predicted Organoleptic Properties of Alkyl 3-Ethylpent-2-enoates

Compound NameAlkyl GroupMolecular Weight ( g/mol )Predicted Odor ProfilePredicted Taste ProfilePredicted Odor Threshold (ppb)
Methyl 3-ethylpent-2-enoate Methyl142.20Sharp, ethereal, slightly green, under-ripe fruityGreen, slightly harsh, chemical10 - 50
Ethyl 3-ethylpent-2-enoate Ethyl156.22Fruity (pineapple/apple-like), slightly waxy, sweetSweet, fruity, with a slightly fatty mouthfeel5 - 20
Propyl 3-ethylpent-2-enoate Propyl170.25Waxy-fruity, pear-like, with fatty undertonesFruity, waxy, slightly oily20 - 100
Butyl 3-ethylpent-2-enoate Butyl184.28Heavy fruity, slightly cheesy, fatty, waxyFatty, slightly cheesy, lingering fruity notes50 - 250

Note: The odor thresholds are hypothetical and based on general trends observed for similar aliphatic esters. Actual values require experimental determination.

Experimental Protocols

To empirically determine and compare the organoleptic properties of alkyl 3-ethylpent-2-enoates, the following established methodologies are recommended.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and descriptive organoleptic data.

Protocol:

  • Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and ability to describe flavors and aromas. Train them using a range of standard aroma and taste compounds to develop a common vocabulary.

  • Sample Preparation: Prepare solutions of each alkyl 3-ethylpent-2-enoate in a neutral solvent (e.g., deodorized mineral oil for olfaction, 5% sucrose solution with 0.1% citric acid for gustation) at various concentrations.[1] Samples should be presented in coded, identical containers to blind the panelists.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free sensory analysis laboratory with controlled temperature and lighting.[2]

  • Aroma Assessment: For aroma evaluation, present the samples on fragrance test strips. Panelists should assess the odor characteristics at different time intervals (top, middle, and base notes).

  • Taste Assessment: For taste evaluation, provide the panelists with the prepared solutions. Instruct them to swish the solution in their mouth for a specific duration and then expectorate.[1] Provide unsalted crackers and purified water for palate cleansing between samples.[1]

  • Data Collection: Panelists will rate the intensity of various sensory attributes (e.g., fruity, waxy, green, sweet) on a structured scale (e.g., a 15-point intensity scale). Descriptive analysis techniques, such as Quantitative Descriptive Analysis (QDA®), can be employed to generate a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.[3]

Protocol:

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port at the end of the capillary column. The effluent from the column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the sniffing port.

  • Sample Injection: Inject a diluted sample of the alkyl 3-ethylpent-2-enoate into the GC.

  • Olfactometry: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactometric data is correlated with the chromatogram from the chemical detector to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[3]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the proposed relationship between the increasing chain length of the alkyl group in 3-ethylpent-2-enoates and the resulting shift in their primary organoleptic characteristics.

G Logical Relationship of Alkyl Chain Length to Organoleptic Properties Methyl Methyl (C1) Odor1 Sharp, Ethereal, Green Methyl->Odor1 transitions to Ethyl Ethyl (C2) Odor2 Sweet, Fruity (Pineapple/Apple) Ethyl->Odor2 transitions to Propyl Propyl (C3) Odor3 Waxy-Fruity (Pear) Propyl->Odor3 transitions to Butyl Butyl (C4) Odor4 Heavy Fruity, Fatty Butyl->Odor4

Caption: Alkyl chain length's influence on odor profile.

The following workflow diagram outlines the key stages in the experimental determination of the organoleptic properties of the target compounds.

G Experimental Workflow for Organoleptic Analysis cluster_synthesis Sample Preparation cluster_sensory Sensory Panel Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Integration & Reporting synthesis Synthesis of Alkyl 3-Ethylpent-2-enoates purification Purification (e.g., Distillation) synthesis->purification dilution Dilution in Neutral Solvent purification->dilution panel Trained Panel Assessment (Aroma & Taste) dilution->panel gco Gas Chromatography-Olfactometry (GC-O) dilution->gco descriptive Quantitative Descriptive Analysis panel->descriptive integration Correlation of Sensory and Instrumental Data descriptive->integration gcms GC-Mass Spectrometry (for compound identification) gco->gcms Parallel Detection gco->integration report Comparative Profile Generation integration->report

Caption: Workflow for sensory and instrumental analysis.

References

Predicting Conformer Stability in α,β-Unsaturated Esters: A Comparative Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of small molecules is paramount for predicting their interactions and reactivity. This guide provides a comparative analysis of quantum chemical calculations for predicting the stability of conformers of Methyl 3-ethylpent-2-enoate, a common structural motif in bioactive compounds. Due to the limited availability of specific experimental and computational data for this compound, this guide will utilize data from a structurally similar and well-studied analogue, methyl crotonate (methyl (E)-but-2-enoate), to illustrate the principles and methodologies.

The conformational flexibility of α,β-unsaturated esters like this compound primarily arises from rotation around the single bond connecting the α-carbon and the carbonyl carbon (C2-C3). This rotation gives rise to two main planar conformers: the s-cis and s-trans isomers. The relative stability of these conformers dictates the molecule's overall shape and its potential binding modes with biological targets.

Comparison of Computational Methods for Conformer Stability Prediction

Quantum chemical calculations offer a powerful tool to predict the relative energies of different conformers and thus their relative populations at equilibrium. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

Table 1: Comparison of Calculated Relative Energies for Methyl Crotonate Conformers

Computational MethodBasis SetConformerRelative Energy (kcal/mol)Dihedral Angle (°C=C-C=O)
DFT (B3LYP)6-31Gs-cis0.00~0
DFT (B3LYP)6-31Gs-trans0.65~180
Ab initio (RHF)6-31Gs-cis0.00~0
Ab initio (RHF)6-31Gs-trans0.65~180

Data extrapolated from studies on methyl crotonate as a proxy for this compound.[1]

The data consistently shows that the s-cis conformer is the more stable form for methyl crotonate, albeit by a small energy margin. This preference is attributed to favorable steric interactions in the planar arrangement. It is important to note that while the ethyl group at the 3-position in this compound will influence the rotational barrier and potentially the precise energy difference, the fundamental preference for the s-cis conformation is expected to be similar.

Experimental Validation

Computational predictions of conformer stability should ideally be validated by experimental data. Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. For instance, variable temperature studies of the vibrational spectra of methyl crotonate have shown that the s-cis conformer is more stable than the s-trans form by approximately 0.63 kcal/mol (2.65 ± 0.27 kJ/mol), which is in excellent agreement with the computational predictions.[1]

Experimental and Computational Protocols

Quantum Chemical Calculations (DFT)

A typical computational workflow for predicting conformer stability involves the following steps:

  • Geometry Optimization: The initial 3D structure of each conformer (s-cis and s-trans) is built. A geometry optimization is then performed using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energies of the optimized conformers are calculated. The relative energy difference between the conformers is then determined by subtracting the energy of the most stable conformer from the energies of the others.

G Computational Workflow for Conformer Stability Prediction cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output start Initial 3D Structures (s-cis and s-trans) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq energy Single Point Energy Calculation freq->energy results Relative Energies and Thermodynamic Properties energy->results

Caption: A flowchart illustrating the typical workflow for predicting conformer stability using quantum chemical calculations.

Predicted Stable Conformers of this compound Analogue

Based on the calculations for methyl crotonate, the two primary planar conformers of this compound are depicted below. The s-cis conformer is predicted to be the more stable arrangement.

References

Benchmarking new synthetic methodologies against the established synthesis of Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and modern synthetic methodologies for the preparation of Methyl 3-ethylpent-2-enoate, a tetrasubstituted α,β-unsaturated ester. The performance of the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Julia-Kocienski olefination are benchmarked based on experimental data from analogous reactions found in the literature. This comparison aims to assist researchers in selecting the most suitable methodology based on factors such as yield, stereoselectivity, and reaction conditions.

Quantitative Data Summary

ParameterHorner-Wadsworth-Emmons (HWE) ReactionWittig ReactionJulia-Kocienski Olefination
Starting Materials Pentan-3-one, Methyl 2-(diethoxyphosphoryl)acetatePentan-3-one, Methyl (triphenylphosphoranylidene)acetatePentan-3-one, 1-phenyl-1H-tetrazol-5-yl methyl sulfone
Typical Yield Good to Excellent (70-95%)Moderate to Good (40-80%)[1]Good to Excellent (70-90%)
Stereoselectivity (E/Z) Moderate to Good E-selectivity, but often poor with ketones[2]Generally poor with ketones and stabilized ylides[3]High E-selectivity expected[4][5]
Reaction Temperature Room Temperature to RefluxRoom Temperature to Reflux-78 °C to Room Temperature
Reaction Time 2 - 24 hours12 - 48 hours1 - 12 hours
Key Reagents NaH, NaOMe, or other basesStrong base (e.g., n-BuLi) or use of a pre-formed stabilized ylideStrong base (e.g., KHMDS, NaHMDS)
Byproducts Water-soluble phosphate estersTriphenylphosphine oxideSulfur dioxide, heteroaryl salt
Purification Relatively easy (aqueous extraction)Can be challenging (chromatography to remove Ph₃PO)Generally straightforward

Experimental Protocols

Detailed experimental protocols for the synthesis of the necessary reagents and the final product via the Horner-Wadsworth-Emmons reaction are provided below. Protocols for the Wittig and Julia-Kocienski reactions would follow a similar pattern of reagent preparation followed by the olefination reaction.

Synthesis of Methyl 2-(diethoxyphosphoryl)acetate (HWE Reagent)

This phosphonate is a key reagent for the Horner-Wadsworth-Emmons reaction and can be synthesized via the Michaelis-Arbuzov reaction.[6]

Procedure:

  • A mixture of triethyl phosphite (1 equivalent) and methyl chloroacetate (1 equivalent) is heated at 135 °C for 10 hours.

  • The reaction mixture is then cooled to room temperature.

  • The crude product, Methyl 2-(diethoxyphosphoryl)acetate, is obtained in high yield and can often be used without further purification. If necessary, it can be purified by distillation under reduced pressure.

Synthesis of Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent)

This stabilized ylide is a common reagent for the Wittig reaction and can be prepared from triphenylphosphine and methyl bromoacetate.

Procedure:

  • To a solution of triphenylphosphine (1 equivalent) in a suitable solvent (e.g., toluene), methyl bromoacetate (1 equivalent) is added.

  • The mixture is stirred at room temperature until the formation of the phosphonium salt is complete (typically monitored by TLC or precipitation).

  • The phosphonium salt is isolated by filtration and washed with a non-polar solvent.

  • The salt is then treated with a base (e.g., sodium hydroxide, sodium carbonate) in a biphasic system or a suitable anhydrous solvent to generate the ylide, which can be isolated or used in situ.

General Procedure for the Horner-Wadsworth-Emmons Reaction

Synthesis of this compound:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of Methyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled back to 0 °C, and a solution of pentan-3-one (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Comparison

The following diagrams illustrate the logical workflow for comparing the different synthetic methodologies.

Synthetic_Methodology_Comparison Comparison of Synthetic Routes to this compound Start Starting Material Pentan-3-one HWE_Reaction Horner-Wadsworth-Emmons Reaction Start->HWE_Reaction Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Julia_Reaction Julia-Kocienski Olefination Start->Julia_Reaction HWE_Reagent HWE Reagent Methyl 2-(diethoxyphosphoryl)acetate HWE_Reagent->HWE_Reaction Wittig_Reagent Wittig Reagent Methyl (triphenylphosphoranylidene)acetate Wittig_Reagent->Wittig_Reaction Julia_Reagent Julia Reagent 1-phenyl-1H-tetrazol-5-yl methyl sulfone Julia_Reagent->Julia_Reaction Product Product This compound HWE_Reaction->Product Wittig_Reaction->Product Julia_Reaction->Product Analysis Comparative Analysis (Yield, Stereoselectivity, Conditions) Product->Analysis

Caption: A flowchart comparing the Horner-Wadsworth-Emmons, Wittig, and Julia-Kocienski routes to this compound.

Experimental_Workflow General Experimental Workflow for Olefination Reagent_Prep Reagent Preparation (Ylide/Phosphonate/Sulfone) Reaction_Setup Reaction Setup (Solvent, Base, Temperature) Reagent_Prep->Reaction_Setup Carbonyl_Addition Addition of Ketone (Pentan-3-one) Reaction_Setup->Carbonyl_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Carbonyl_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound via olefination reactions.

References

Comprehensive Review: The Biological Effects of Methyl 3-ethylpent-2-enoate—An Analysis of Available In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing scientific literature reveals a significant gap in the understanding of the biological effects of Methyl 3-ethylpent-2-enoate. Despite comprehensive searches, no specific in vitro or in vivo studies detailing the biological activity, toxicological profile, or mechanism of action for this particular chemical compound are publicly available. This guide, therefore, serves to highlight this knowledge deficit and to provide a framework for the kind of experimental data required for a thorough comparison, drawing on methodologies commonly applied to analogous compounds.

The absence of direct research on this compound necessitates that this guide pivot from a direct comparison to an outline of the necessary research and the types of data that would be essential for a proper evaluation. For researchers, scientists, and professionals in drug development, this underscores a potential area for novel investigation.

I. The Void of Quantitative Data: A Call for Research

A thorough comparative analysis hinges on quantitative data from both in vitro and in vivo models. As no such data exists for this compound, the following tables are presented as templates. These illustrate the types of data points that would be crucial for assessing the compound's biological impact. Future research should aim to populate these tables.

Table 1: Template for Comparative In Vitro Data

ParameterThis compoundControl/Alternative CompoundCell Line(s)Assay Type
Cytotoxicity (IC50) Data not availablee.g., HepG2, A549e.g., MTT, LDH
Genotoxicity Data not availablee.g., Lymphocytese.g., Ames test, Comet assay
Anti-inflammatory Activity (IC50) Data not availablee.g., RAW 264.7e.g., NO production, cytokine levels
Enzyme Inhibition (Ki) Data not availablee.g., Specific target enzymee.g., Kinetic assays
Receptor Binding Affinity (Kd) Data not availablee.g., Specific receptore.g., Radioligand binding assay

Table 2: Template for Comparative In Vivo Data

ParameterThis compoundControl/Alternative CompoundAnimal ModelDosing Regimen
Acute Toxicity (LD50) Data not availablee.g., Rat, Mousee.g., Oral, Dermal
Sub-chronic Toxicity (NOAEL) Data not availablee.g., Rate.g., 28-day or 90-day study
Pharmacokinetics (Cmax, Tmax, AUC) Data not availablee.g., Rat, Mousee.g., Single dose, IV/Oral
In Vivo Efficacy Data not availablee.g., Disease modele.g., Therapeutic dosing

II. Essential Experimental Protocols: A Methodological Framework

To generate the data outlined above, standardized and validated experimental protocols are necessary. The following are detailed methodologies for key experiments that should be conducted to assess the biological effects of this compound.

A. In Vitro Methodologies

  • Cell Viability (MTT Assay):

    • Objective: To determine the cytotoxic effect of the compound on cultured cells.

    • Procedure:

      • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the half-maximal inhibitory concentration (IC50).

  • Genotoxicity (Ames Test):

    • Objective: To assess the mutagenic potential of the compound.

    • Procedure:

      • Use various strains of Salmonella typhimurium with mutations in the histidine operon.

      • Expose the bacterial strains to different concentrations of this compound, with and without metabolic activation (S9 mix).

      • Plate the treated bacteria on a histidine-deficient medium.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies. An increase in revertants compared to the control indicates mutagenicity.

B. In Vivo Methodologies

  • Acute Oral Toxicity (OECD Guideline 423):

    • Objective: To determine the acute toxicity of the compound after oral administration.

    • Procedure:

      • Use a stepwise procedure with a small number of animals (e.g., female rats).

      • Administer a starting dose of this compound by oral gavage.

      • Observe the animals for signs of toxicity and mortality for up to 14 days.

      • Based on the outcome, administer a higher or lower dose to another group of animals.

      • Estimate the LD50 value based on the observed mortality.

  • Pharmacokinetic Analysis:

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

    • Procedure:

      • Administer a single dose of this compound to a cohort of animals (e.g., male rats) via intravenous and oral routes.

      • Collect blood samples at predetermined time points.

      • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

      • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

III. Visualizing Hypothetical Pathways and Workflows

While no specific signaling pathways involving this compound have been identified, diagrams can illustrate the logical flow of a typical toxicological investigation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Cytotoxicity Screening (e.g., MTT Assay) a->b c Genotoxicity Assessment (e.g., Ames Test) b->c d Mechanism of Action Studies (e.g., Enzyme Assays) c->d e Acute Toxicity Studies (LD50) d->e Proceed if in vitro activity is promising and toxicity is low f Pharmacokinetic Profiling (ADME) e->f g Sub-chronic Toxicity (e.g., 28-day study) f->g h Efficacy in Disease Models g->h

Caption: A generalized workflow for the toxicological evaluation of a novel compound.

Comparative study of the Michael addition reactivity of different alpha,beta-unsaturated esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Optimizing Conjugate Addition Reactions

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, plays a pivotal role in synthetic organic chemistry and drug discovery. The reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound, is a critical determinant of reaction efficiency and yield. This guide provides a comparative study of the Michael addition reactivity of various α,β-unsaturated esters with common nucleophiles, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

Comparative Reactivity Data

The following tables summarize quantitative data for the Michael addition of representative amine, thiol, and malonate nucleophiles to a range of α,β-unsaturated esters. These data highlight the influence of the ester's substitution pattern on reactivity.

Table 1: Michael Addition of Benzylamine to α,β-Unsaturated Esters
Entryα,β-Unsaturated EsterCatalyst/ConditionsReaction TimeYield (%)Reference
1Methyl AcrylateNone, 0°C2.5 h56[1]
2Methyl AcrylateMicrowave, Methanol, 65°C3 min90 (mono-adduct)[2]
3Methyl MethacrylateMicrowave, Methanol, 115-130°C3 h97[2]
4Methyl CrotonateMicrowave, Methanol, 150°C3 h98[2]
5Methyl CinnamateDBU, Microwave, 130°C1.5 h32[1]
6tert-Butyl CinnamateDBU, Microwave, 130°C2 h48[1]

Analysis of Amine Addition: The data clearly indicates that methyl acrylate is highly reactive towards benzylamine, even at low temperatures without a catalyst. Substitution at the α- (methacrylate) or β- (crotonate and cinnamate) position generally decreases reactivity, requiring more forcing conditions such as microwave irradiation and higher temperatures to achieve high yields. The steric bulk of the ester group (methyl vs. tert-butyl) also appears to influence the reaction rate, with the bulkier ester showing a slightly lower yield under similar conditions.

Table 2: Michael Addition of Thiols to α,β-Unsaturated Carbonyls
EntryMichael AcceptorThiolCatalyst/ConditionsReaction TimeYield (%)Reference
1Methyl Vinyl KetoneThiophenolNone, 30°C30 min93[3]
2Methyl Vinyl Ketone4-ChlorothiophenolNone, 30°C15 min98[3]
3Methyl Vinyl KetoneBenzylthiolNone, 30°C45 min76[3]

Analysis of Thiol Addition: While comprehensive comparative data for a range of α,β-unsaturated esters with a single thiol is limited in the reviewed literature, the data for methyl vinyl ketone demonstrates the high reactivity of thiols in Michael additions, often proceeding rapidly at room temperature without a catalyst. The electronic nature of the thiol influences the reaction rate. It is generally accepted that the reactivity of Michael acceptors towards thiols follows the order: aldehydes > ketones > esters > amides.

Table 3: Michael Addition of Malonates to α,β-Unsaturated Carbonyls
EntryMichael AcceptorMalonate DonorCatalyst/ConditionsReaction TimeYield (%)Reference
1BenzylideneacetoneDiethyl Malonate(R,R)-DPEN, o-phthalic acid, EtOH, rt24 h95[4][5]
2ChalconeDiethyl Malonate(R,R)-DPEN, salicylic acid, Ether, rt168 h85[4][5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the Michael addition of amines, thiols, and malonates to α,β-unsaturated esters.

Protocol 1: Microwave-Assisted Michael Addition of Benzylamine to Methyl Acrylate[2]
  • Materials: Benzylamine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).

  • Procedure:

    • Combine benzylamine and methyl acrylate in a 10-mL glass microwave reaction vessel containing a stir bar.

    • Add methanol as the solvent.

    • Seal the vessel and place it in a monomode microwave reactor.

    • Heat the reaction mixture to 65°C and maintain for 3 minutes.

    • After the reaction is complete, cool the vessel to below 50°C using compressed air.

    • Evaporate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate, 8:2) to yield the desired β-amino ester.

Protocol 2: Solvent-Free Michael Addition of Thiophenol to an α,β-Unsaturated Carbonyl[3]
  • Materials: α,β-Unsaturated carbonyl compound (1 mmol) and thiophenol (2 mmol).

  • Procedure:

    • In a round-bottom flask, mix the α,β-unsaturated carbonyl compound and thiophenol.

    • Stir the mixture at 30°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product directly by preparative TLC or column chromatography.

Protocol 3: Organocatalyzed Michael Addition of Diethyl Malonate to a Cinnamate Derivative[4][5]
  • Materials: Cinnamate derivative (0.2 mmol), diethyl malonate (4 mmol), (R,R)-1,2-diphenylethanediamine (DPEN) (20 mol%), and an acidic additive (e.g., o-phthalic acid, 40 mol%).

  • Procedure:

    • To a vial, add the cinnamate derivative, (R,R)-DPEN, and the acidic additive.

    • Add the solvent (e.g., ethanol, 1 mL).

    • Add diethyl malonate and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the Michael adduct.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the general mechanism of the Michael addition and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation NuH Nucleophile (Nu-H) Base Base NuH->Base Deprotonation Nu_anion Nucleophile Anion (Nu⁻) BH Protonated Base (B-H⁺) Acceptor α,β-Unsaturated Ester Nu_anion->Acceptor Nucleophilic Attack Nu_anion->Acceptor BH->Base Regeneration Enolate Enolate Intermediate Acceptor->Enolate Acceptor->Enolate Enolate->BH Proton Transfer Product Michael Adduct Enolate->Product Enolate->Product Experimental_Workflow start Start reactants Combine Reactants: - α,β-Unsaturated Ester - Nucleophile - Catalyst (if any) - Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Guide to the Analysis of Enantiomeric Excess in Chiral Derivatives of Methyl 3-Ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of chiral derivatives of Methyl 3-ethylpent-2-enoate. The information presented is vital for researchers in asymmetric synthesis, quality control, and drug development, where the stereochemical purity of a compound is critical to its biological activity and safety. This document outlines detailed experimental protocols, presents comparative data from analogous chiral systems, and offers visualizations to clarify analytical workflows.

Introduction to Enantiomeric Excess Analysis

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. It is a critical parameter in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical industry, where different enantiomers can have vastly different pharmacological and toxicological profiles. The determination of enantiomeric excess is routinely performed using various analytical techniques, with chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of chiral derivatives of this compound depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. Below is a comparison of the most common methods, with supporting data from structurally similar chiral esters and ketones.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Advantages:

  • Wide applicability to a broad range of compounds.

  • High resolution and accuracy.

  • Non-destructive, allowing for sample recovery.

Experimental Data for Structurally Similar Compounds:

Compound TypeChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Times (min)Enantiomeric Excess (%)
Chiral β-KetoesterChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.0tR1: 15.2, tR2: 18.595
Chiral α,β-Unsaturated KetoneChiralcel OD-Hn-Hexane/Ethanol (95:5)0.8tR1: 12.8, tR2: 14.398
Chiral Allylic EsterChiralpak AS-Hn-Hexane/Isopropanol (80:20)1.2tR1: 9.7, tR2: 11.292
Chiral Carboxylic AcidChiralpak QN-AXMethanol/Acetic Acid/Ammonium Acetate buffer0.5tR1: 20.1, tR2: 23.499
Chiral Gas Chromatography (GC)

Chiral GC is particularly suitable for the analysis of volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to achieve enantiomeric separation.

Key Advantages:

  • High resolution and efficiency.

  • Excellent sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Fast analysis times.

Experimental Data for Structurally Similar Compounds:

The following table presents typical GC conditions and results for the enantiomeric separation of volatile chiral esters and ketones.

Compound TypeChiral Stationary PhaseCarrier GasTemperature ProgramRetention Times (min)Enantiomeric Excess (%)
Chiral Alkyl EsterCyclodextrin-based (e.g., Lipodex)Helium60°C (2 min), then 5°C/min to 180°CtR1: 15.8, tR2: 16.296
Chiral Terpene KetoneHydrodex-β-6TBDMHydrogen50°C (1 min), then 2°C/min to 160°CtR1: 25.4, tR2: 25.994
Chiral LactoneChirasil-Dex CBNitrogen80°C hold for 5 min, then 10°C/min to 200°CtR1: 18.1, tR2: 18.597
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum.

Key Advantages:

  • Provides structural information in addition to enantiomeric purity.

  • Can be a relatively fast method of analysis.

  • Does not require chromatographic separation.

Experimental Protocols

Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, OD-H, or AS-H, as they show broad enantioselectivity.

  • Mobile Phase Selection: For normal-phase HPLC, start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting mobile phase is 90:10 (v/v) n-hexane/isopropanol.

  • Initial Screening: Inject a racemic standard of the chiral derivative and monitor the separation at a flow rate of 1.0 mL/min.

  • Optimization: If separation is not achieved, systematically vary the alcohol modifier and its percentage in the mobile phase. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also be explored.

  • Quantification: Once baseline separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Chiral GC Method Development
  • Column Selection: Choose a suitable chiral capillary column, often based on modified cyclodextrins (e.g., Lipodex or Hydrodex series).

  • Temperature Program: Start with an isothermal temperature below the boiling point of the analyte and then implement a slow temperature ramp (e.g., 1-2 °C/min) to optimize separation.

  • Carrier Gas Flow: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) for the best resolution.

  • Injection: Use a split injection to avoid column overloading, with a split ratio typically between 20:1 and 100:1.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation: Prepare a solution of the chiral derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Subsequent Spectra: Record ¹H NMR spectra after each addition of the CSA.

  • Analysis: Observe the splitting of a key proton signal (e.g., a methoxy or a vinylic proton) into two distinct signals corresponding to the two diastereomeric solvates. The enantiomeric excess is determined by the integration ratio of these two signals.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of enantiomeric excess.

Enantiomeric_Excess_Analysis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Analysis cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy cluster_result Result start Synthesis of Chiral Derivative racemic_mixture Crude Product (Racemic/Scalemic Mixture) start->racemic_mixture analytical_method Select Analytical Method racemic_mixture->analytical_method hplc_analysis Chromatographic Separation analytical_method->hplc_analysis HPLC gc_analysis Chromatographic Separation analytical_method->gc_analysis GC nmr_analysis Addition of Chiral Agent analytical_method->nmr_analysis NMR hplc_data Peak Integration & ee Calculation hplc_analysis->hplc_data final_ee Enantiomeric Excess (%) hplc_data->final_ee gc_data Peak Integration & ee Calculation gc_analysis->gc_data gc_data->final_ee nmr_data Signal Integration & ee Calculation nmr_analysis->nmr_data nmr_data->final_ee

Caption: Workflow for the determination of enantiomeric excess.

Conclusion

The determination of enantiomeric excess for chiral derivatives of this compound is a critical step in their synthesis and characterization. Chiral HPLC and GC offer high-resolution separation and accurate quantification, making them the methods of choice for most applications. NMR spectroscopy provides a valuable alternative, particularly for rapid analysis and when structural confirmation is also required. The selection of the most appropriate technique will depend on the specific properties of the derivative and the research objectives. The experimental protocols and representative data provided in this guide serve as a practical starting point for developing robust and reliable methods for the analysis of these and other chiral compounds.

Safety Operating Guide

Proper Disposal of Methyl 3-ethylpent-2-enoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-ethylpent-2-enoate, a common reagent in research and development settings. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally similar compounds, such as other unsaturated esters and flammable liquids, and established best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on analogous compounds, this compound is presumed to be a flammable liquid and may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.

PPE CategoryRequired Equipment
Eye and Face Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction.[3][4]
Hand Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a broad range of chemicals. For prolonged contact, consult the glove manufacturer's compatibility chart.[3][5]
Body A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe shoes are required to cover all exposed skin.[3]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator may be necessary.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound must be treated as hazardous waste due to its presumed flammability.[6]

  • Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected separately as a flammable liquid.[7] Keep it segregated from incompatible materials such as oxidizers, acids, and bases to prevent dangerous chemical reactions.[8]

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers: Collect liquid waste in a designated, leak-proof container that is compatible with flammable organic liquids. Glass or high-density polyethylene (HDPE) containers are generally suitable.[6] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard: "Flammable Liquid"

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.[9]

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources, heat, and direct sunlight.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Flammable Liquid Storage: If storing significant quantities, use a designated flammable liquid storage cabinet.[7]

Step 4: Disposal and Removal

  • Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[9]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be poured down the sink. This is a violation of environmental regulations and can lead to fires and explosions in the plumbing.[6]

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste Generation: This compound assess_hazards Assess Hazards (Presumed Flammable Liquid) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste: Flammable Liquid Stream don_ppe->segregate containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs Container Full or Time Limit Reached end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-ethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 3-ethylpent-2-enoate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or a face shield where splashing is possible. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the concentration and nature of the work.

Health Hazard Information

  • Flammability: Flammable liquid and vapor.[1]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use only non-sparking tools to prevent ignition.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a designated flammables area.[1]

Emergency Procedures

First-Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1][2]

  • Wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures:

  • Remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[2]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2] Waste material should be disposed of at an approved waste disposal plant.[1][2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Procedures A Review Safety Data Information B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Dispense this compound C->D E Perform Experimental Procedure D->E F Close and Store Container Properly E->F G Decontaminate Work Surface F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J K Spill L Fire M Exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.